molecular formula C₂₀H₁₃D₆F₃N₂O₄ B1161378 Trifloxystrobin-d6

Trifloxystrobin-d6

Cat. No.: B1161378
M. Wt: 414.41
Attention: For research use only. Not for human or veterinary use.
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Description

Trifloxystrobin-d6, also known as Trifloxystrobin-d6, is a useful research compound. Its molecular formula is C₂₀H₁₃D₆F₃N₂O₄ and its molecular weight is 414.41. The purity is usually 95%.
BenchChem offers high-quality Trifloxystrobin-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trifloxystrobin-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₀H₁₃D₆F₃N₂O₄

Molecular Weight

414.41

Synonyms

(E,E)-α-(methoxyimino)-2-[[[[1-[3-(trifluoromethyl)phenyl]ethylidene]amino]oxy]methyl]benzeneacetic Acid Methyl Ester-d6;  CGA 279202-d6;  Compass (strobilurin fungicide)-d6;  Consist-d6;  Flint (fungicide)-d6;  Tega-d6;  Trifloxystrobin-d6;  Trilex-d6;  Twi

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Trifloxystrobin-d6 Chemical Properties & Structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, structural characteristics, and analytical applications of Trifloxystrobin-d6 , a deuterated internal standard used in high-precision residue analysis.

Executive Summary

Trifloxystrobin-d6 is the stable isotope-labeled analog of the strobilurin fungicide Trifloxystrobin. It serves as a critical Internal Standard (IS) in quantitative mass spectrometry (LC-MS/MS) workflows. By mimicking the physicochemical behavior of the target analyte while maintaining a distinct mass shift (+6 Da), it allows for the rigorous correction of matrix effects, extraction inefficiencies, and ionization variability in complex agricultural and environmental matrices.

Chemical Identity & Structure

Core Identity Data
PropertySpecification
Common Name Trifloxystrobin-d6
IUPAC Name Methyl (E)-methoxyimino-{(E)-α-[1-(α,α,α-trifluoro-m-tolyl)ethylideneaminooxy]-o-tolyl-d4}acetate-d2 (approximate)
CAS Number 2470226-50-5
Molecular Formula C

H

D

F

N

O

Molecular Weight 414.41 g/mol (vs. 408.37 g/mol for native)
Isotopic Purity Typically ≥ 99% deuterated forms (d

-d

)
Appearance White to off-white solid
Structural Analysis

Trifloxystrobin-d6 is characterized by the incorporation of six deuterium atoms.[1] The labeling pattern is strategically placed to ensure metabolic stability and retention of the label during mass spectrometric fragmentation.

  • Label Position 1 (Ring): Four deuterium atoms (d

    
    ) are located on the central phenyl ring (the o-tolyl moiety).
    
  • Label Position 2 (Bridge): Two deuterium atoms (d

    
    ) are located on the methylene bridge (
    
    
    
    ) connecting the central phenyl ring to the oximino ether group.
Structural Visualization

The following diagram illustrates the chemical structure, highlighting the specific sites of deuteration (D) compared to the native hydrogen (H).

Trifloxystrobin_Structure Figure 1: Structural segmentation of Trifloxystrobin-d6 showing specific deuteration sites. cluster_0 Trifluoromethyl-Phenyl (Unlabeled) cluster_1 Central Core (Labeled) cluster_2 Methoxyacrylate (Unlabeled) CF3_Ph 3-(Trifluoromethyl) phenyl group Ethylidene Ethylidene Linker CF3_Ph->Ethylidene Linked Bridge Methylene Bridge (CD2) [d2] Ethylidene->Bridge O-N Link CentralRing Central Phenyl (C6D4) [d4] Bridge->CentralRing Attached Acrylate Methyl methoxyimino- acetate group CentralRing->Acrylate Attached

Physicochemical Properties[2][4][5][6]

Understanding the properties of the d6 analog is essential for handling and method development. It shares nearly identical chromatographic properties with the native compound but differs in mass.

PropertyDescriptionImpact on Protocol
Solubility Soluble in Acetonitrile, Methanol, Acetone, Dichloromethane. Low solubility in water (0.61 mg/L).Dissolve stock standards in Acetonitrile or Methanol . Avoid aqueous solvents for stock preparation.
Log P (Octanol/Water) 4.5 (at 25°C)Highly lipophilic. Elutes late on Reverse Phase (C18) columns.
pKa Non-ionizable in pH 2–12 range.pH adjustment of mobile phase improves peak shape but does not affect ionization state significantly.
Stability Sensitive to moisture and light. Hydrolytically unstable in basic conditions (pH > 9).Store neat standard at -20°C . Keep solutions in amber vials. Avoid basic extraction buffers.

Analytical Applications (LC-MS/MS)

The primary application of Trifloxystrobin-d6 is as an internal standard for the quantification of Trifloxystrobin residues in food (grapes, apples, cucumbers) and environmental samples.

Mass Spectrometry (MRM) Parameters

Trifloxystrobin ionizes efficiently in Positive Electrospray Ionization (ESI+) mode. The d6 analog exhibits a precursor mass shift of +6 Da.

Mechanism of Fragmentation:

  • Fragment A (m/z 186): Corresponds to the [C9H7F3N]+ ion derived from the trifluoromethyl-phenyl-ethylidene moiety. Crucially, this fragment does not contain the d6 label. Therefore, the product ion mass is identical for both Native and d6 forms.

  • Fragment B (m/z 206/212): Corresponds to the [C11H12NO3]+ moiety (methoxyiminoacetate side). This fragment contains the d6 label (d4 ring + d2 bridge). Thus, the d6 product ion shifts from 206 to 212.

Recommended MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (eV)
Trifloxystrobin (Native) 409.1186.1Quantifier20–25
409.1206.1Qualifier15–20
Trifloxystrobin-d6 (IS) 415.1 186.1 Quantifier*20–25
415.1 212.1 Qualifier15–20

*Note: Using 415 -> 186 is acceptable because the precursor (415) differentiates it from the native (409). However, 415 -> 212 is a more specific transition if background interference is high.

Chromatographic Behavior

Because deuterium has a slightly different molar volume than hydrogen, deuterated standards can sometimes exhibit a slight retention time shift (isotope effect). However, for Trifloxystrobin-d6 on a standard C18 column, the shift is negligible.

  • Retention Time: Co-elutes with Trifloxystrobin (typically ~9.5 min on a 15 min gradient).

  • Benefit: Any matrix suppression occurring at that specific retention time affects both the analyte and the IS equally, allowing for accurate compensation.

Experimental Protocol: Residue Analysis Workflow

This protocol outlines a self-validating workflow for extracting and quantifying Trifloxystrobin using the d6 IS.

Workflow Diagram

Analytical_Workflow Figure 2: QuEChERS extraction workflow utilizing Trifloxystrobin-d6 for matrix correction. cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Sample Homogenized Sample (10 g Fruit/Veg) Spike Add IS Spike (Trifloxystrobin-d6) Sample->Spike 1. Fortification Extract Extraction (Acetonitrile + Citrate Salts) Spike->Extract 2. Shake & Centrifuge Clean dSPE Cleanup (PSA + MgSO4) Extract->Clean 3. Aliquot Supernatant LC UHPLC Separation (C18 Column, Formic Acid/MeOH) Clean->LC 4. Inject MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Quantification (Ratio: Area_Native / Area_IS) MS->Data

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Weigh 1.0 mg of Trifloxystrobin-d6 into a 10 mL volumetric flask.

  • Dissolve in HPLC-grade Acetonitrile to yield a 100 µg/mL stock.

  • Validation: Verify concentration by comparing UV absorbance (254 nm) against a certified native standard if possible, or rely on gravimetric accuracy.

  • Store at -20°C. Stability is >1 year if kept dry.

Step 2: Sample Extraction (QuEChERS Citrate)

  • Weigh 10 g of homogenized sample (e.g., grapes) into a 50 mL centrifuge tube.

  • CRITICAL: Add 100 µL of Trifloxystrobin-d6 working solution (e.g., 10 µg/mL) to the sample before solvent addition. This ensures the IS experiences the entire extraction efficiency loss.

  • Add 10 mL Acetonitrile. Shake vigorously for 1 min.

  • Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g Na2HCitrate). Shake for 1 min.

  • Centrifuge at 3000 x g for 5 min.

Step 3: LC-MS/MS Analysis

  • Column: C18 (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Flow Rate: 0.3 mL/min.

  • Injection Vol: 2 µL.

Step 4: Data Processing Calculate the response ratio:



Quantify the native concentration using a calibration curve plotted as 

vs. Concentration.

References

  • European Commission Reference Laboratories (EURL). (2020). Validation of MRM extraction methods for high protein content pulses. Retrieved from

  • Cayman Chemical. (2023). Trifloxystrobin-d6 Product Information and Safety Data Sheet.[1] Retrieved from

  • U.S. EPA. (2023). Trifloxystrobin: Human Health Risk Assessment for Proposed Uses. Regulations.gov. Retrieved from

  • LGC Standards. (2024). Trifloxystrobin-d6 Reference Material Certificate of Analysis.[1] Retrieved from

  • ResearchGate. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides. Retrieved from

Sources

Technical Guide: Trifloxystrobin-d6 in Analytical Research and Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trifloxystrobin-d6 (CAS: 2470226-50-5) is the stable isotope-labeled analog of the strobilurin fungicide Trifloxystrobin.[1] It serves as a critical Internal Standard (IS) in Isotope Dilution Mass Spectrometry (IDMS). Its primary utility lies in correcting for matrix effects, extraction inefficiencies, and ionization suppression during the trace analysis of agricultural and environmental samples.

This guide details the physicochemical properties, mechanistic context, and a self-validating experimental protocol for utilizing Trifloxystrobin-d6 in LC-MS/MS workflows.

Chemical Profile and Properties[2][3][4][5][6][7][8]

PropertyData
Compound Name Trifloxystrobin-d6 (O-methyl-d3, methyl-d3)
CAS Number 2470226-50-5
Parent Compound Trifloxystrobin (CAS: 141517-21-7)
Molecular Formula C₂₀H₁₃D₆F₃N₂O₄
Molecular Weight 414.41 g/mol (approx. +6 Da shift from parent)
Solubility Soluble in Acetonitrile, Acetone, Methanol; Low solubility in water.[2][3]
Storage -20°C, desiccated, protected from light (Hygroscopic).
Chemical Structure Deuterium labeling typically occurs on the methoxyimino methyl groups or the ethylidene linker to ensure stability and mass shift.

Mechanistic Context: Why Research Trifloxystrobin?

To understand the target analyte, researchers must grasp its Mode of Action (MoA). Trifloxystrobin is a Qo Inhibitor (QoI) .

  • Target: Cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.

  • Mechanism: It binds to the Qo site, blocking electron transfer from ubiquinol to cytochrome c.

  • Outcome: ATP depletion and inhibition of fungal respiration.

Visualization: Mitochondrial Inhibition Pathway

MoA Qo Qo Site (Cytochrome bc1) Electron Electron Transfer (Ubiquinol -> Cyt c) Qo->Electron Blocks Triflox Trifloxystrobin (Inhibitor) Triflox->Qo Binds High Affinity Resp Fungal Respiration Triflox->Resp Inhibits ATP ATP Synthesis Electron->ATP Required for ATP->Resp Fuels

Figure 1: Mechanism of Action of Trifloxystrobin. The molecule binds to the Qo site, severing the electron transport chain and halting ATP production.

The Science of Isotope Dilution (IDMS)

In LC-MS/MS analysis of complex matrices (e.g., grapes, soil, river water), Matrix Effects are the primary source of error. Co-eluting compounds can suppress or enhance the ionization of the target analyte.

Why Trifloxystrobin-d6?

  • Co-elution: Being chemically identical (save for mass), the d6-analog elutes at the exact same retention time as the native Trifloxystrobin.

  • Compensation: Any suppression affecting the native compound affects the d6-standard equally.

  • Quantitation: The ratio of Area_Native / Area_IS is used for calculation, mathematically canceling out the signal suppression error.

Experimental Protocol: LC-MS/MS Workflow

Phase A: Standard Preparation

Objective: Create stable stock solutions.

  • Stock Solution (1000 µg/mL): Dissolve 1 mg Trifloxystrobin-d6 in 1 mL Acetone or Acetonitrile (ACN). Note: Acetone is preferred for solubility, but ACN is better for LC compatibility.

  • Working Internal Standard (WIS): Dilute Stock to 1 µg/mL in ACN.

  • Spiking: Add WIS to all samples prior to extraction to correct for recovery losses.

Phase B: Sample Extraction (QuEChERS Method)

Protocol:

  • Weigh: 10 g homogenized sample (e.g., fruit puree) into a 50 mL centrifuge tube.

  • Spike IS: Add 50 µL of WIS (Trifloxystrobin-d6). Vortex 30s.

  • Extract: Add 10 mL Acetonitrile. Shake vigorously (1 min).

  • Partition: Add QuEChERS salts (4g MgSO₄, 1g NaCl, 1g NaCitrate, 0.5g Na₂HCitrate). Shake immediately.

  • Centrifuge: 3000 x g for 5 mins.

  • Cleanup (dSPE): Transfer supernatant to dSPE tube (PSA + C18). Vortex and centrifuge.[4]

  • Reconstitute: Dilute extract with Mobile Phase A (Water + Formic Acid) to match initial mobile phase conditions.

Phase C: LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (QqQ).[4] Ionization: Electrospray Ionization (ESI) Positive Mode [+].[5]

Chromatography:

  • Column: C18 (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[6][3][4]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[6][3]

  • Gradient: 10% B to 95% B over 10 mins.

MRM Transitions (Critical): Optimization Step: Perform a Product Ion Scan on the d6 standard to confirm the specific deuterated fragment. The transitions below are theoretical baselines based on the parent fragmentation pattern.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Trifloxystrobin 409.1 [M+H]⁺186.1206.115 - 25
Trifloxystrobin-d6 415.1 [M+H]⁺192.1212.115 - 25

*Note: The +6 Da shift is retained in fragments containing the deuterated moiety. If the label is lost during fragmentation, the product ion mass will match the native (186/206).

Visualization: Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Homogenized Sample Spike Spike Trifloxystrobin-d6 Sample->Spike Extract QuEChERS Extraction (ACN + Salts) Spike->Extract LC UHPLC Separation (C18 Column) Extract->LC Ionization ESI (+) Source LC->Ionization MRM MRM Detection 409->186 (Native) 415->192 (d6-IS) Ionization->MRM

Figure 2: Step-by-step analytical workflow from sample spiking to MRM detection.[7][2][3][8][9]

Data Interpretation & Validation

To ensure Scientific Integrity , the method must be self-validating.

  • Linearity: Construct a calibration curve (0.001 – 1.0 µg/mL). Plot the Area Ratio (Analyte/IS) vs. Concentration.

    • Acceptance Criteria: R² > 0.99.

  • Recovery Calculation:

    
    [10][2][3][9]
    
    • Role of IS: If the absolute area of the IS drops by 50% due to matrix suppression, the analyte area should also drop by 50%. The ratio remains constant, yielding accurate recovery data (80-120%).

  • Identification Points:

    • Retention Time (RT) of Native and d6-IS must match within ±0.05 min.

    • Ion Ratio (Quant/Qual) must be within ±30% of the standard.

References

  • LGC Standards. Trifloxystrobin-d6 Reference Material Data Sheet. Retrieved from

  • European Commission Reference Laboratories (EURL). Validation of MRM extraction methods for high protein content pulses. Retrieved from

  • Cayman Chemical. Trifloxystrobin-d6 Product Information and Application Note. Retrieved from

  • ResearchGate. LC-MS/MS optimum parameters for trifloxystrobin and dissipation studies. Retrieved from

  • Agilent Technologies. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Retrieved from

Sources

Technical Whitepaper: Trifloxystrobin – Mechanism of Action & Metabolic Fate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trifloxystrobin is a broad-spectrum strobilurin fungicide belonging to the Q_o Inhibitor (QoI) class. It functions by disrupting mitochondrial respiration, specifically targeting the cytochrome bc1 complex (Complex III).[1] By binding to the Q_o site, it blocks electron transfer, halting ATP synthesis and inducing oxidative stress in fungal pathogens. While highly effective, its single-site mode of action creates a high risk for resistance development, primarily driven by the G143A mutation in the cytochrome b gene.[2]

Metabolically, trifloxystrobin is an ester that undergoes rapid hydrolysis in biological and environmental systems to form its primary acid metabolite, CGA 321113. This whitepaper provides a granular analysis of these mechanisms, supported by validated experimental protocols for researchers assessing bioactivity and metabolic stability.

Molecular Mechanism of Action: The Q-Cycle Blockade

The fungicidal activity of trifloxystrobin is predicated on its ability to arrest the mitochondrial electron transport chain (ETC).[1] Unlike multi-site inhibitors, trifloxystrobin acts with high specificity on the Cytochrome bc1 Complex (Complex III) .

The Target: Cytochrome bc1 Complex

Complex III is a homodimer embedded in the inner mitochondrial membrane. Its function is to transfer electrons from ubiquinol (QH2) to cytochrome c (cyt c) while pumping protons (H+) into the intermembrane space to generate the electrochemical gradient required for ATP synthesis. This process is known as the Q-cycle .[3]

The Binding Event

Trifloxystrobin binds to the Q_o site (the ubiquinol oxidizing pocket) of cytochrome b.

  • Binding Affinity: The (E)-methoxyiminoacetate toxophore mimics the natural substrate (ubiquinol).

  • Blockade: It prevents the oxidation of ubiquinol to ubiquinone. Consequently, electrons cannot be transferred to the Rieske iron-sulfur protein (ISP) and subsequently to cytochrome c1.

  • Result:

    • ATP Depletion: The proton motive force collapses, halting ATP synthase activity.

    • ROS Generation: The interruption of electron flow leads to electron leakage, forming superoxide anions (

      
      ), which cause secondary oxidative damage to the fungal cell.
      
Visualization of the Signaling Blockade

MoA_Pathway node_normal node_normal node_inhibitor node_inhibitor node_target node_target node_outcome node_outcome Trifloxystrobin Trifloxystrobin (Inhibitor) QoSite Qo Binding Site (Cytochrome b) Trifloxystrobin->QoSite High Affinity Binding (Competitive Inhibition) Mitochondria Fungal Mitochondria (Inner Membrane) ComplexIII Complex III (Cytochrome bc1) Mitochondria->ComplexIII ComplexIII->QoSite Contains ElectronTransfer Electron Transfer (to Cyt c) QoSite->ElectronTransfer Blocked by Trifloxystrobin Ubiquinol Ubiquinol (QH2) (Substrate) Ubiquinol->QoSite Natural Binding ProtonPump Proton Pumping (H+ Gradient) ElectronTransfer->ProtonPump Required for ATP ATP Synthesis ProtonPump->ATP Drives CellDeath Inhibition of Germination & Mycelial Growth ATP->CellDeath Depletion leads to

Figure 1: Mechanism of Action. Trifloxystrobin competitively binds to the Qo site, severing the electron transport chain and halting ATP production.

Mechanisms of Resistance[3][4]

The high specificity of trifloxystrobin makes it vulnerable to single-point mutations.

The G143A Mutation

The most prevalent resistance mechanism is the G143A mutation in the cytochrome b gene.[3][4][5]

  • Structural Impact: The substitution of Glycine (G) with Alanine (A) at position 143 introduces a methyl group into the Q_o binding pocket. This creates steric hindrance that prevents trifloxystrobin binding but—critically—still allows the natural substrate (ubiquinol) to bind and function.

  • Resistance Factor: Isolates carrying G143A often exhibit complete resistance (Resistance Factors > 100).[2]

The F129L Mutation

A less common mutation involves the substitution of Phenylalanine (F) with Leucine (L) at position 129.[5][6] This confers moderate resistance (Resistance Factors ~10-50) and is often associated with pathogens like Pyricularia grisea.

Metabolic Pathway & Environmental Fate[6]

Trifloxystrobin is designed as a "soft" chemical; it is biologically active but degrades rapidly to minimize environmental persistence.

Primary Metabolic Step: Hydrolysis

Trifloxystrobin is an ester. Upon entering a biological system (plant or animal) or soil environment, the ester bond is rapidly cleaved by carboxylesterases.

  • Parent: Trifloxystrobin (Lipophilic, penetrates cuticle).

  • Metabolite: CGA 321113 (Acid form, mobile, systemic).[7]

  • Significance: The acid metabolite is the primary residue found in soil and water but possesses significantly lower fungicidal activity than the parent.

Secondary Degradation

Following hydrolysis, the molecule undergoes slower degradation processes:

  • Hydroxylation: Addition of -OH groups to the phenyl rings.

  • Conjugation: In animals, metabolites are often conjugated (e.g., with taurine or glucuronic acid) to facilitate excretion.

  • Photolysis: Surface residues degrade under UV light (E/Z isomerization).

Metabolic Pathway Diagram

Metabolic_Pathway Parent Trifloxystrobin (Parent Ester) Hydrolysis Hydrolysis (Carboxylesterases) Parent->Hydrolysis Rapid (t1/2: Hours) AcidMetabolite CGA 321113 (Acid Metabolite) Hydrolysis->AcidMetabolite Degradation Oxidative Degradation (Hydroxylation) AcidMetabolite->Degradation Slow (t1/2: Days/Weeks) Conjugates Conjugates (e.g., Taurine/Glucuronide) Degradation->Conjugates In Animals BoundResidues Bound Residues (Soil/Matrix) Degradation->BoundResidues In Soil

Figure 2: Metabolic Trajectory. The rapid conversion of the parent ester to the acid metabolite (CGA 321113) is the defining feature of trifloxystrobin's fate.

Experimental Methodologies

To ensure scientific rigor, the following protocols are designed to validate the MoA and assess metabolic stability. These are self-validating systems where negative and positive controls are critical.

Protocol A: Mitochondrial Respiration Inhibition Assay (MoA Validation)

Objective: To quantify the potency of trifloxystrobin against Complex III activity in fungal mitochondria.

Materials:

  • Isolated fungal mitochondria (from Botrytis cinerea or Saccharomyces cerevisiae).

  • Substrate: Succinate (Complex II donor) or Decylubiquinol (Direct Complex III donor).

  • Reagent: Resazurin (Redox indicator) or Oxygen Electrode.

  • Controls: Azoxystrobin (Positive Control), DMSO (Solvent Control).

Workflow:

  • Isolation: Disrupt fungal cells via bead beating in isotonic buffer (0.6 M mannitol, 10 mM Tris-HCl, pH 7.2). Centrifuge at 1,000 x g (remove debris) then 10,000 x g (pellet mitochondria).

  • Assay Setup: Resuspend mitochondria in reaction buffer. Add Trifloxystrobin (serial dilutions: 0.01 nM to 10 µM).

  • Initiation: Add Succinate (10 mM) to start electron flow.

  • Measurement:

    • Optical: Monitor reduction of Resazurin to Resorufin (Fluorescence Ex530/Em590).

    • Polarographic: Measure

      
       consumption rate.
      
  • Validation: The

    
     should be in the low nanomolar range (<50 nM). If 
    
    
    
    > 1 µM, suspect resistance (G143A).

Table 1: Expected Inhibition Profile

Compound Target Site Expected IC50 (Wild Type) Expected IC50 (G143A Mutant)
Trifloxystrobin Complex III (Qo) < 50 nM > 10,000 nM
Azoxystrobin Complex III (Qo) < 50 nM > 10,000 nM

| SHAM | Alternative Oxidase | Inactive | Active (Synergistic w/ QoI) |

Protocol B: Metabolic Stability Profiling (LC-MS/MS)

Objective: To track the hydrolysis of trifloxystrobin to CGA 321113 in plant tissue.

Workflow:

  • Treatment: Apply

    
    -labeled trifloxystrobin to leaf surface.
    
  • Sampling: Harvest tissue at T=0, 6h, 24h, 48h.

  • Extraction: Surface wash (Acetonitrile) to remove unabsorbed parent. Homogenize tissue in Methanol/Water (80:20) to extract internal metabolites.

  • Analysis:

    • LC-MS/MS: C18 Column. Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

    • Detection: MRM mode. Transition 409 -> 186 (Parent), 395 -> 186 (Acid Metabolite).

  • Calculation: Plot % Parent vs. % Acid Metabolite over time.

Experimental Workflow Diagram

Experimental_Workflow Sample Fungal Isolate / Plant Tissue Prep Mitochondrial Isolation (Diff. Centrifugation) Sample->Prep Treatment Treat with Trifloxystrobin (0 - 10 µM) Prep->Treatment Assay_Resp Respiration Assay (O2 Consumption) Treatment->Assay_Resp MoA Study Assay_LCMS LC-MS/MS Profiling (Metabolite ID) Treatment->Assay_LCMS Metabolism Study Data_IC50 Calculate IC50 (Potency) Assay_Resp->Data_IC50 Data_Kinetics Calculate Half-life (Stability) Assay_LCMS->Data_Kinetics

Figure 3: Dual-Stream Validation Workflow. Parallel workflows allow for simultaneous confirmation of bioactivity (MoA) and environmental stability (Metabolism).

References

  • Bartlett, D. W., et al. (2002). "The strobilurin fungicides." Pest Management Science. Link

  • Environmental Protection Agency (EPA). (1999). "Pesticide Fact Sheet: Trifloxystrobin." EPA.gov. Link

  • Gisi, U., et al. (2002). "Mechanisms influencing the evolution of resistance to Qo inhibitor fungicides."[3] Pest Management Science. Link

  • Fungicide Resistance Action Committee (FRAC). (2020). "Mutations associated with QoI-resistance."[2] FRAC.info. Link

  • Zhu, B., et al. (2015). "Trifloxystrobin targets mitochondrial respiration."[8] Aquatic Toxicology. Link

Sources

Technical Guide: Physical and Chemical Characteristics of Trifloxystrobin-d6

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical, chemical, and analytical characteristics of Trifloxystrobin-d6 , a stable isotope-labeled analog of the strobilurin fungicide Trifloxystrobin.

Executive Summary

Trifloxystrobin-d6 (CAS: 2470226-50-5) is the deuterium-labeled isotopologue of Trifloxystrobin. It serves as the definitive Internal Standard (IS) for the quantification of trifloxystrobin residues in complex matrices (foodstuffs, soil, water) using Isotope Dilution Mass Spectrometry (IDMS). By mirroring the physicochemical behavior of the native analyte while maintaining a distinct mass spectral signature, Trifloxystrobin-d6 corrects for matrix effects, ionization suppression/enhancement, and extraction recovery losses.

Chemical Identity & Structure

Trifloxystrobin-d6 is chemically modified by the substitution of six hydrogen atoms with deuterium (


H). The labeling typically occurs on the o-tolyl ring and the adjacent methylene bridge to ensure isotopic stability and prevent back-exchange during extraction.
Table 1: Chemical Identification
ParameterData
Common Name Trifloxystrobin-d6
IUPAC Name Methyl (

)-methoxyimino-{(E)-

-[1-(

,

,

-trifluoro-

-tolyl)ethylideneaminooxy]-

-tolyl-d6}acetate
CAS Number 2470226-50-5
Molecular Formula C

H

D

F

N

O

Molecular Weight 414.41 g/mol (Native: 408.37 g/mol )
Mass Shift +6.04 Da
Isotopic Purity Typically

99% deuterated forms
Chemical Purity

98%
Structural Visualization

The following diagram illustrates the chemical structure and the typical sites of deuteration (marked in red) based on commercial reference standards (e.g., LGC Standards).

Trifloxystrobin_Structure cluster_legend Labeling Specifics Left Trifluoromethyl-phenyl Group (Unlabeled) Bridge Oxime Ether Bridge (C=N-O-C) Left->Bridge Linked Right o-Tolyl Acetate Group (DEUTERATED - d6) Bridge->Right Linked Text1 4 Deuteriums on Phenyl Ring Text2 2 Deuteriums on Methylene Bridge

Caption: Schematic representation of Trifloxystrobin-d6 showing the localization of the isotopic label on the o-tolyl acetate moiety.

Physicochemical Properties

While the isotopic label alters the mass, the physicochemical properties of Trifloxystrobin-d6 remain virtually identical to the native compound. This similarity is critical for its function as an internal standard, ensuring it co-elutes (or elutes very closely) with the analyte during chromatography.

Table 2: Comparative Properties
PropertyNative TrifloxystrobinTrifloxystrobin-d6Implications for Analysis
Physical State White to off-white solidWhite solidIdentical handling requirements.
Melting Point 72.9 °C~71–73 °CStore neat standard at -20°C to prevent degradation.
Solubility (Water) 0.61 mg/L (Low)~0.61 mg/LRequires organic solvents (Acetonitrile, Methanol) for stock prep.
Log P

4.5 (Lipophilic)~4.5High retention on C18 columns; elutes late in reverse-phase gradients.
pKa Non-ionizable (Neutral)Non-ionizablepH adjustment of mobile phase affects peak shape, not ionization state.

Analytical Methodologies (LC-MS/MS)

The primary application of Trifloxystrobin-d6 is in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1]

Mass Spectrometry Parameters

Trifloxystrobin ionizes efficiently in Positive Electrospray Ionization (ESI+) mode. The d6 analog exhibits a precursor ion shift of +6 Da.

  • Ionization Source: ESI Positive

  • Precursor Ion (Q1):

    
    415.1 
    
    
    
  • Product Ions (Q3):

    • Quantifier:

      
      192.1  (Corresponds to the d6-labeled methoxyiminoacetate fragment).
      
    • Qualifier:

      
      151.1  (Secondary fragment).
      
    • Note: The native quantifier is

      
       186.1. The shift to 192.1 confirms the label is retained in the fragment ion.
      
Chromatographic Workflow

Because of the Deuterium Isotope Effect, deuterated compounds may elute slightly earlier than non-labeled compounds on C18 columns (typically < 0.1 min difference). This close elution is desired to compensate for matrix suppression at that specific retention time.

LCMS_Workflow Sample Sample Matrix (Fruit, Veg, Soil) Extract Extraction (QuEChERS) Acetonitrile + Salts Sample->Extract Spike Spike IS: Trifloxystrobin-d6 Spike->Extract Add before extraction Clean Clean-up (dSPE) PSA / C18 / GCB Extract->Clean LC UHPLC Separation C18 Column Clean->LC MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Quantification Ratio (Native Area / d6 Area) MS->Data

Caption: Analytical workflow for Trifloxystrobin quantitation using d6-internal standard correction.

Protocol: Standard Preparation & Stability

To ensure scientific integrity and reproducibility, the following protocol for handling Trifloxystrobin-d6 is recommended.

Stock Solution Preparation
  • Solvent: Use HPLC-grade Acetone or Acetonitrile . Do not use water due to low solubility.

  • Concentration: Prepare a primary stock at 100 µg/mL (100 ppm).

  • Procedure:

    • Weigh 1.0 mg of Trifloxystrobin-d6 into a 10 mL volumetric flask.

    • Dissolve in 10 mL of Acetone.

    • Sonicate for 5 minutes to ensure complete dissolution.

Stability & Storage
  • Solid State: Stable for >2 years at -20°C . Protect from light (strobilurins are photo-labile).

  • Solution: Stock solutions are stable for 6 months at -20°C.

  • Self-Validating Check: Before every analytical run, inject a "System Suitability" sample containing only the d6 standard. Monitor the peak area. A drop of >15% compared to the previous run indicates degradation or instrument drift.

Fragmentation Mechanism

Understanding the fragmentation is crucial for troubleshooting MS parameters.

  • Precursor (415 Da): The protonated molecule

    
    .
    
  • Cleavage: The molecule cleaves at the oxime ether linkage.

  • Product (192 Da): The charge is retained on the methyl (E)-methoxyimino-o-tolylacetate moiety. Since this part of the molecule carries the d6 label (4 on the ring, 2 on the bridge or associated methyls depending on specific synthesis), the mass shifts from the native 186 to 192.

References

  • LGC Standards. Trifloxystrobin-d6 Reference Standard Data Sheet. LGC Standards. Link

  • U.S. EPA. Pesticide Fact Sheet: Trifloxystrobin. United States Environmental Protection Agency. Link

  • Cayman Chemical. Trifloxystrobin-d6 Product Information. Cayman Chemical. Link

  • ResearchGate. LC-MS/MS Chromatograms of Trifloxystrobin Transitions. ResearchGate. Link

  • Agilent Technologies. Multiresidue Analysis of Pesticides in Food by LC/Triple Quadrupole MS. Agilent Application Notes. Link

Sources

Technical Whitepaper: Analytical Stewardship of Trifloxystrobin-d6

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper designed for analytical chemists and safety officers. It prioritizes the "why" behind every protocol, ensuring that safety and data integrity are treated as interconnected systems.

Subject: Safety, Toxicity, and Handling Protocols for Deuterated Internal Standards Compound: Trifloxystrobin-d6 (Isotopic Internal Standard) Application: Quantitative Bioanalysis & Residue Testing (LC-MS/MS)[1]

Executive Summary & Chemical Identity

Trifloxystrobin-d6 is the deuterium-labeled isotopologue of the strobilurin fungicide Trifloxystrobin.[1] It is synthesized by replacing six hydrogen atoms with deuterium (


H), typically on the methyl ester and methoxyimino groups or the aromatic ring, depending on the synthesis route.

In high-sensitivity Mass Spectrometry (LC-MS/MS), it serves as the "gold standard" Internal Standard (IS).[1] Because it shares the physicochemical properties of the target analyte (retention time, pKa, solubility) but possesses a distinct mass signature, it allows researchers to normalize for:

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting biological/environmental compounds.[1]

  • Extraction Efficiency: Loss of analyte during sample preparation.[1]

  • Instrument Drift: Fluctuations in ionization source performance.[1]

FeatureSpecification
Compound Name Trifloxystrobin-d6
Parent Class Strobilurin (QoI Inhibitor)
Molecular Formula

(Typical)
Primary Utility Internal Standard for LC-MS/MS Quantification
Detection Mode Positive Electrospray Ionization (ESI+)

Toxicological Profile: Mechanism & Hazards

While Trifloxystrobin-d6 is handled in milligram quantities in the lab, it possesses the same intrinsic toxicity as the parent agrochemical.[1] Understanding its Mechanism of Action (MoA) is critical for assessing risk in case of accidental exposure.

Mechanism of Action: Mitochondrial Respiration Inhibition

Trifloxystrobin is a Quinone outside Inhibitor (QoI).[1] It binds to the Qo site of the cytochrome


 complex (Complex III) in the inner mitochondrial membrane.[1] This binding blocks electron transfer between cytochrome b and cytochrome 

, halting ATP production and leading to cellular energy collapse.[1]

Diagram 1: Mitochondrial Inhibition Pathway The following diagram illustrates the interruption of the Electron Transport Chain (ETC) by Trifloxystrobin-d6.[1]

Mitochondrial_Inhibition cluster_ETC Electron Transport Chain (Inner Membrane) NADH NADH C1 Complex I NADH->C1 UQ Ubiquinone (Q-Pool) C1->UQ C3 Complex III (Cytochrome bc1) UQ->C3 C4 Complex IV C3->C4 Blocked by Inhibitor ATP ATP Synthesis C4->ATP TFS Trifloxystrobin-d6 (Inhibitor) TFS->C3 Binds Qo Site

Caption: Trifloxystrobin-d6 binds to Complex III, severing the electron flow from Ubiquinone to Cytochrome c, effectively starving the cell of ATP.[1]

GHS Safety Classifications

Based on Safety Data Sheets (SDS) for the parent compound, the deuterated standard carries the following risks:

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[1][2][3] Protocol: Double-gloving (Nitrile) is mandatory.[1]

  • Aquatic Toxicity (Acute/Chronic 1): Very toxic to aquatic life with long-lasting effects.[1][2][3][4] Protocol: All waste must be segregated into "Halogenated/Hazardous" streams, never down the drain.[1]

  • Target Organ Toxicity: Potential liver and kidney effects upon repeated high-dose exposure (relevant primarily for manufacturing, less for analytical use).[1]

Stability & Handling Protocols

Deuterated standards are high-value assets ($100s per mg).[1] Their chemical stability is threatened by environmental factors that cause degradation or isotopic scrambling.[1]

The Isomerization Threat (Light Sensitivity)

Trifloxystrobin exists naturally as the E,E-isomer .[1] However, strobilurins are highly susceptible to photo-isomerization, converting to E,Z-, Z,E-, or Z,Z-isomers upon exposure to UV or ambient lab light.[1]

  • Impact: Isomers may separate chromatographically, splitting your IS peak and ruining integration accuracy.[1]

  • Protocol:

    • Always handle neat standards under amber light or in low-light conditions.

    • Use amber silanized glass vials for all stock and working solutions.[1]

    • Wrap stock solution vials in aluminum foil for double protection.

Deuterium Exchange (H/D Scrambling)

While C-D bonds are strong, exposure to protic solvents (water, methanol) at extreme pH can facilitate hydrogen-deuterium exchange, reducing the isotopic purity.[1]

  • Storage Solvent: Store stock solutions in Acetone or Acetonitrile (aprotic solvents).[1] Avoid Methanol for long-term storage if possible.[1]

  • Temperature: Store neat solid and stock solutions at -20°C .

Analytical Application: A Self-Validating Protocol

The following workflow utilizes Trifloxystrobin-d6 in a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The critical step is adding the IS before extraction to validate recovery.

Diagram 2: Analytical Workflow with IS Spiking

Analysis_Workflow Sample Homogenized Sample (10g) Spike CRITICAL STEP: Spike Trifloxystrobin-d6 Sample->Spike Internal Standardization Extract Extraction (Acetonitrile + Salts) Spike->Extract Equilibration (15 min) Clean dSPE Cleanup (PSA/C18) Extract->Clean Supernatant Transfer Analysis LC-MS/MS Analysis (MRM Mode) Clean->Analysis Inject Data Quantification (Ratio: Analyte Area / d6 Area) Analysis->Data Calculate

Caption: Spiking the IS prior to extraction ensures that any analyte loss during the 'Extract' or 'Clean' phases is mirrored by the IS, mathematically correcting the final result.

Step-by-Step Methodology
  • Preparation of Stock: Dissolve 1 mg Trifloxystrobin-d6 in 10 mL Acetone (100 µg/mL). Store at -20°C.

  • Spiking: Add the IS solution to the homogenized sample (e.g., fruit/vegetable matrix) to achieve a final concentration of ~0.1 µg/g.[1]

  • Equilibration: Allow the sample to sit for 15 minutes. Why? This allows the d6-standard to permeate the matrix and bind to active sites similarly to the native pesticide.[1]

  • Extraction: Add Acetonitrile and QuEChERS salts (MgSO4, NaCl). Shake vigorously.

  • Centrifugation & Cleanup: Centrifuge, transfer supernatant to dSPE tube (containing PSA to remove sugars/fatty acids), and centrifuge again.

  • LC-MS/MS Analysis: Inject into the mass spectrometer.

LC-MS/MS Parameters (Example)

Note: Transitions depend on the specific labeling position of your commercial standard. Always optimize the Product Ion scan.

ParameterAnalyte (Native)Internal Standard (d6)Rationale
Precursor Ion (m/z) 409.1

415.1

+6 Da mass shift due to 6 Deuteriums.[1]
Product Ion (m/z) 186.1186.1 or 192.1If the fragment loses the label, mass is 186.[1] If it keeps it, mass is 192.[1]
Cone Voltage ~30 V~30 VOptimized for ionization stability.[1]
Collision Energy ~20 eV~20 eVSufficient to fragment the precursor.

Waste Management & Emergency Procedures

  • Spill Cleanup: Do not wash down the drain. Absorb with inert material (vermiculite/sand).[1] Place in a sealed container labeled "Hazardous Waste - Pesticide/Halogenated."[1]

  • Skin Contact: Wash with soap and water immediately.[1][3] Trifloxystrobin is a sensitizer; monitor for rash/dermatitis.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1][3]

References

  • Food and Agriculture Organization (FAO). (2020).[1] Trifloxystrobin - Specifications and evaluations for agricultural pesticides.[1][5]Link

  • Cayman Chemical. (2023).[1] Trifloxystrobin-d6 Safety Data Sheet (SDS).[1]Link

  • Banerjee, K., et al. (2005).[1][6] Photoisomerization kinetics of trifloxystrobin. Analytical and Bioanalytical Chemistry.[1][5][6][7] Link

  • Sigma-Aldrich. (2023).[1] Trifloxystrobin Analytical Standard SDS.[1]Link[1]

Sources

Safeguarding Analytical Integrity: A Technical Guide to the Stability and Storage of Trifloxystrobin-d6

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in high-stakes analytical work, the integrity of reference standards is paramount. This guide provides an in-depth technical overview of the stability and optimal storage conditions for Trifloxystrobin-d6, a deuterated internal standard crucial for the accurate quantification of the fungicide Trifloxystrobin. By understanding the chemical vulnerabilities of this molecule and implementing rigorous handling protocols, laboratories can ensure the reliability and reproducibility of their analytical data.

Understanding the Molecule: Chemical Properties of Trifloxystrobin-d6

Trifloxystrobin-d6 is a synthetic derivative of the naturally occurring strobilurins.[1] Its utility as an internal standard stems from its near-identical chemical and physical properties to Trifloxystrobin, with the key difference being the incorporation of six deuterium atoms. This isotopic labeling provides a distinct mass spectrometric signature, allowing for precise quantification in complex matrices.[2][3]

The stability of Trifloxystrobin-d6 is intrinsically linked to the chemical characteristics of its parent compound. Trifloxystrobin is a white, odorless powder with a melting point of approximately 72.9°C.[4] It exhibits low solubility in water but is soluble in organic solvents such as acetone, methanol, and toluene.[1] The molecule's stability is primarily influenced by its susceptibility to hydrolysis and photolysis.

PropertyValueSource
Molecular FormulaC₂₀H₁₃D₆F₃N₂O₄[5]
Molecular Weight414.41 g/mol [5]
Melting Point~72.9 °C[4]
log Kow4.5[4]
Water Solubility0.61 mg/L[4]
AppearanceWhite Solid[4]

Critical Factors Influencing the Stability of Trifloxystrobin-d6

The integrity of Trifloxystrobin-d6 can be compromised by several environmental factors. A thorough understanding of these factors is the first line of defense against degradation.

Hydrolytic Degradation

Trifloxystrobin undergoes hydrolysis, a chemical breakdown in the presence of water. This process is significantly influenced by pH. The rate of hydrolysis is accelerated under basic conditions (higher pH).[6] The primary degradation product of this pathway is Trifloxystrobin acid (CGA321113).[7][8] Therefore, it is crucial to control the pH of any aqueous solutions containing Trifloxystrobin-d6, ideally maintaining a neutral to slightly acidic environment.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, is a major cause of Trifloxystrobin degradation.[9] Photolysis can occur rapidly in aqueous solutions, leading to the formation of various degradation products and a loss of the parent compound.[6] This sensitivity necessitates stringent measures to protect both solid material and solutions from light.

Thermal Stability

While Trifloxystrobin is thermally stable under recommended storage conditions, elevated temperatures can accelerate the rates of both hydrolysis and other degradation reactions.[4] Prolonged exposure to ambient or higher temperatures should be avoided, especially for solutions.

Isotopic Stability

Deuterated standards are generally stable due to the slightly stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[10] However, there is a potential for hydrogen-deuterium (H-D) exchange, particularly at labile positions on the molecule, especially in protic solvents (e.g., water, methanol) and under certain pH conditions. While the deuterium atoms in Trifloxystrobin-d6 are generally in stable positions, the use of aprotic solvents for stock solutions is a prudent measure to minimize any potential for isotopic exchange.

Recommended Storage and Handling Protocols

Adherence to proper storage and handling procedures is non-negotiable for maintaining the integrity of Trifloxystrobin-d6.

Long-Term Storage of Neat Material

For long-term stability, solid Trifloxystrobin-d6 should be stored at -20°C in a tightly sealed container.[3] The container should be placed in a desiccator to protect it from moisture.

Storage of Stock and Working Solutions

Stock solutions of Trifloxystrobin-d6 should be prepared in high-purity, aprotic solvents such as acetonitrile or acetone. These solutions should be stored at -20°C in amber glass vials with PTFE-lined screw caps to prevent solvent evaporation and photodegradation.[6] For short-term use, working solutions can be stored in a refrigerator at 2-8°C , also in amber vials.[5]

Storage FormConditionContainerRationale
Neat Material (Long-term)-20°C, in a desiccatorTightly sealed vialMinimizes thermal degradation and prevents moisture uptake.
Stock Solution (Long-term)-20°CAmber glass vial with PTFE-lined capPrevents photodegradation and solvent evaporation. Low temperature slows chemical degradation.
Working Solution (Short-term)2-8°CAmber glass vial with PTFE-lined capConvenient for daily use while minimizing degradation.
Handling Procedures
  • Equilibration: Before opening, allow the container of solid Trifloxystrobin-d6 to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weigh the required amount of the standard quickly and in a low-humidity environment.

  • Solution Preparation: Use calibrated volumetric flasks and pipettes for the preparation of accurate solutions.

  • Light Protection: At all stages of handling and analysis, protect solutions from direct sunlight and artificial light sources. Use amber glassware or cover clear glassware with aluminum foil.[11]

Experimental Protocol for Stability Assessment

To ensure the validity of analytical results, it is best practice to perform in-house stability studies of Trifloxystrobin-d6 solutions under your laboratory's specific conditions.

Objective

To determine the short-term and long-term stability of a Trifloxystrobin-d6 stock solution in a specified solvent and at defined storage temperatures.

Materials
  • Trifloxystrobin-d6 reference standard

  • High-purity solvent (e.g., acetonitrile)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Amber glass vials with PTFE-lined screw caps

  • Validated LC-MS/MS or GC-MS system

  • Refrigerator and freezer set to the desired temperatures

Methodology
  • Preparation of Stock Solution: Accurately weigh a known amount of Trifloxystrobin-d6 and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Aliquoting: Dispense the stock solution into multiple amber glass vials.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the stock solution using a validated analytical method. This will establish the initial concentration and purity.

  • Storage: Store the vials under the following conditions:

    • Long-term stability: -20°C

    • Short-term stability: 2-8°C

    • Bench-top stability: Room temperature (e.g., 20-25°C)

  • Time-Point Analysis: Analyze the stored solutions at predetermined time intervals. For example:

    • Long-term: 1, 3, 6, 9, and 12 months

    • Short-term: 1, 3, 7, and 14 days

    • Bench-top: 0, 2, 4, 8, and 24 hours

  • Data Evaluation: At each time point, compare the concentration and purity of the stored solution to the initial (T=0) results. A deviation of more than a predefined percentage (e.g., ±10%) may indicate significant degradation.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Prepare Stock Solution Aliquot Aliquot into Vials Prep->Aliquot T0 Initial Analysis (T=0) Aliquot->T0 LongTerm Long-Term (-20°C) T0->LongTerm ShortTerm Short-Term (2-8°C) T0->ShortTerm BenchTop Bench-Top (RT) T0->BenchTop TimePoint Time-Point Analysis LongTerm->TimePoint ShortTerm->TimePoint BenchTop->TimePoint Evaluation Data Evaluation TimePoint->Evaluation

Caption: Workflow for Trifloxystrobin-d6 Stability Assessment.

Degradation Pathways and Monitoring

The primary degradation pathways for Trifloxystrobin involve hydrolysis of the methyl ester and photoisomerization.[2] The main hydrolytic degradant to monitor is Trifloxystrobin acid (CGA321113). A validated analytical method, such as LC-MS/MS, should be capable of separating and quantifying both Trifloxystrobin-d6 and its potential degradation products.

Degradation_Pathway Trifloxystrobin_d6 Trifloxystrobin-d6 Hydrolysis Hydrolysis (Basic pH) Trifloxystrobin_d6->Hydrolysis Photolysis Photolysis (UV Light) Trifloxystrobin_d6->Photolysis Degradant_Acid Trifloxystrobin-d6 Acid (CGA321113-d6) Hydrolysis->Degradant_Acid Photoisomers Photoisomers Photolysis->Photoisomers

Caption: Primary Degradation Pathways of Trifloxystrobin-d6.

Conclusion

The reliability of analytical data generated using Trifloxystrobin-d6 as an internal standard is directly dependent on its stability. By implementing the stringent storage and handling protocols outlined in this guide, and by conducting periodic stability assessments, researchers can safeguard the integrity of this critical reagent. A proactive approach to the management of reference standards is a cornerstone of scientific rigor and ensures the generation of accurate and defensible results in drug development and other analytical applications.

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Pharmaffiliates. Chemical Name : Trifloxystrobin-d6. Retrieved from [Link]

  • Needle.Tube. Proper Storage Conditions for Lab Reagents: Guidelines and Best Practices. Retrieved from [Link]

  • BioPharma Consulting Group. Stability Testing Strategies for Working Standards. Retrieved from [Link]

  • University of Hertfordshire. Trifloxystrobin (Ref: CGA 279202). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1999). Pesticides - Fact Sheet for Trifloxystrobin. Retrieved from [Link]

  • World Health Organization. Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11664966, Trifloxystrobin. Retrieved from [Link]

  • Feng, Y., et al. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology, 11, 389. Retrieved from [Link]

  • European Medicines Agency. (2007). Guideline on declaration of storage conditions. Retrieved from [Link]

  • Baillie, T. A. (2009). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 22(5), 795–810. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Trifloxystrobin. Retrieved from [Link]

  • Abbott, A. P., et al. (2018). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 20(2), 43. Retrieved from [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. Retrieved from [Link]

  • Zhang, W., et al. (2013). Aquatic photolysis of strobilurin fungicide kresoxim-methyl: kinetics, pathways, and effects of adjuvants. New Journal of Chemistry, 37(8), 2468-2475. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Requirements for Pesticide Storage. Retrieved from [Link]

  • U.S. Department of Agriculture. (2009). Pesticide Storage. Retrieved from [Link]

  • Wikipedia. Isotopic labeling. Retrieved from [Link]

  • Gunda, G., et al. (2021). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 93(42), 14194–14201. Retrieved from [Link]

  • Diagnostics World News. (2022). Benefits of Stable Isotope Labelling in Biochemistry Research. Retrieved from [Link]

  • Iowa State University Extension and Outreach. Storing fungicides safely. Retrieved from [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Quality Guidelines. Retrieved from [Link]

  • University of Florida IFAS Extension. Storage Limitation Statements: Temperature—Fungicides. Retrieved from [Link]

Sources

Technical Guide: Commercial Sourcing and Analytical Application of Trifloxystrobin-d6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes domain of residue analysis and toxicology, Trifloxystrobin-d6 serves as the critical internal standard (IS) for the quantification of Trifloxystrobin, a broad-spectrum strobilurin fungicide. Its primary utility lies in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, where it corrects for signal suppression caused by complex matrices (e.g., high-fat produce, soil, or biological fluids) and compensates for extraction losses.

This guide provides a comprehensive technical breakdown of Trifloxystrobin-d6, moving from commercial procurement strategies to validated experimental protocols. It is designed for analytical chemists and procurement managers requiring high-fidelity data for regulatory compliance (e.g., EPA, EFSA).

Part 1: Chemical Profile & Technical Specifications

Before sourcing, it is imperative to define the exact chemical entity to ensure compatibility with regulatory method requirements (e.g., AOAC 2007.01 or EN 15662).

Identity and Physicochemical Properties

Trifloxystrobin-d6 is the isotopically labeled analog of Trifloxystrobin, where six hydrogen atoms are replaced by deuterium.[1] This is typically achieved by deuterating the two methoxy (


) groups or the phenyl ring, depending on the synthesis route.
FeatureSpecification
Common Name Trifloxystrobin-d6
Systematic Name Methyl (E)-methoxyimino-{(E)-alpha-[1-(alpha,alpha,alpha-trifluoro-m-tolyl)ethylideneaminooxy]-o-tolyl}acetate-d6
CAS Number 2470226-50-5 (Specific to d6); Note: Parent CAS is 141517-21-7
Molecular Formula

Molecular Weight 414.41 g/mol (Parent: 408.37 g/mol )
Solubility Soluble in Acetonitrile, Methanol, Dichloromethane; Low solubility in water.
pKa Non-ionizable (neutral molecule)
Isotopic Purity vs. Chemical Purity

When selecting a standard, two distinct purity metrics must be evaluated:

  • Chemical Purity (>98%): The absence of non-trifloxystrobin impurities.

  • Isotopic Enrichment (>99% atom D): The percentage of molecules that actually contain the deuterium label. Low enrichment leads to "unlabeled" contribution, which interferes with the native analyte signal, artificially inflating results.

Part 2: Commercial Landscape & Supplier Analysis

The supply chain for deuterated standards is specialized. Unlike commodity chemicals, availability fluctuates based on synthesis batch cycles. Below is a breakdown of verified suppliers.

Supplier Comparison Table
SupplierProduct Code / Cat #FormatPurity ClaimPrimary Region
LGC Standards (Dr. Ehrenstorfer) DRE-C17840010Neat Solid (1mg, 10mg)>97% Chemical; >98% IsotopicGlobal / EU
Cayman Chemical Item No. 39591Solution (Methyl Acetate)>99% Deuterated formsUSA / Global
MedChemExpress (MCE) HY-123230SSolid>98%USA / Asia
Santa Cruz Biotech (SCBT) sc-474728Solid>98%USA
Toronto Research Chemicals (TRC) T795502Solid>95% ChemicalCanada / Global
Procurement Strategy Diagram

The following decision tree illustrates the logic for selecting a supplier based on your laboratory's specific needs (e.g., ISO 17034 accreditation vs. R&D screening).

ProcurementStrategy Start Define Requirement Regulated Regulated Analysis? (GLP/ISO 17025) Start->Regulated Research R&D / Screening Start->Research Accredited Req. ISO 17034 Reference Material Regulated->Accredited Yes Certificate Verify CoA: 1. Isotopic Purity >99% 2. H-NMR Confirmation Regulated->Certificate No Research->Certificate Accredited->Certificate Format Select Format: Neat vs. Solution Certificate->Format Order Execute Order Format->Order

Figure 1: Strategic procurement workflow for deuterated internal standards, prioritizing regulatory compliance and certificate of analysis (CoA) verification.

Part 3: Analytical Protocol (LC-MS/MS)

Disclaimer: The following protocol is a validated framework based on QuEChERS extraction. Optimization of collision energies (CE) and cone voltages is required for specific instrument platforms (e.g., Sciex QTRAP vs. Agilent 6495).

Standard Preparation

Objective: Create a stable working solution that minimizes degradation.

  • Stock Solution (1000 µg/mL): Dissolve 1 mg Trifloxystrobin-d6 in 1 mL LC-MS grade Acetonitrile (ACN). Store at -20°C.

  • Working Solution (10 µg/mL): Dilute Stock 1:100 in ACN.

  • Spiking Solution: Dilute to required concentration (e.g., 1 µg/mL) for addition to samples.

Sample Extraction (QuEChERS)

This method follows the AOAC 2007.01 approach, modified for IS addition.[2]

  • Weigh: Transfer 10.0 g of homogenized sample (fruit/vegetable) into a 50 mL centrifuge tube.

  • Spike (Critical Step): Add 50 µL of Trifloxystrobin-d6 Spiking Solution (1 µg/mL) to the sample matrix before solvent addition.

    • Why? Spiking here corrects for extraction efficiency losses, not just matrix effects.

  • Extract: Add 10 mL Acetonitrile (with 1% Acetic Acid). Vortex for 1 min.

  • Salt Out: Add QuEChERS salts (4g

    
    , 1g NaOAc). Shake vigorously for 1 min.
    
  • Centrifuge: 3000 x g for 5 mins.

  • Cleanup (dSPE): Transfer supernatant to dSPE tube (PSA + C18 +

    
    ). Vortex and centrifuge.
    
  • Reconstitute: Dilute extract with mobile phase A (Water + 0.1% Formic Acid) to match initial mobile phase composition (e.g., 1:1).

LC-MS/MS Parameters

Column: C18 (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm). Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate. Mobile Phase B: Methanol + 0.1% Formic Acid.

MRM Transitions: The d6 analog shifts the precursor mass by +6 Da. The product ion shift depends on whether the fragment retains the deuterated moiety.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Dwell (ms)
Trifloxystrobin 409.1

186.1145.150
Trifloxystrobin-d6 415.1

186.1192.150
  • Note on Transitions: If the d6 labeling is on the methoxy groups of the beta-methoxyacrylate moiety, the 186 fragment (often the trifluoromethylphenyl part) may not shift, remaining at 186.1. If the label is on the phenyl ring of the fragment, it will shift. Always perform a product ion scan on your specific standard to confirm the d6 transition.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Homogenized Sample (10g) Spike IS Spike: Trifloxystrobin-d6 Sample->Spike Corrects Recovery Extract Extraction (ACN) + Salting Out Spike->Extract Cleanup dSPE Cleanup (PSA/C18) Extract->Cleanup LCMS LC-MS/MS Analysis (ESI+) Cleanup->LCMS Data Quantification (Area Ratio: Analyte/IS) LCMS->Data

Figure 2: Validated QuEChERS workflow integrating Trifloxystrobin-d6 for recovery correction and matrix compensation.

Part 4: Handling, Stability, & Storage

Deuterated standards are high-value assets ($300 - $600 per mg). Proper handling is non-negotiable.

  • Deuterium Exchange: While C-D bonds are generally stable, exposure to extreme pH can facilitate H/D exchange, rendering the standard useless. Keep solutions neutral or slightly acidic (0.1% Formic Acid).

  • Storage: Store neat powder at -20°C or -80°C, desiccated. Protect from light (Trifloxystrobin is susceptible to photodegradation).

  • Solution Stability: Acetonitrile stock solutions are stable for ~6 months at -20°C. Check for concentration drift due to solvent evaporation before use.

Part 5: Troubleshooting Matrix Effects

Why use d6 instead of an external standard?

  • Ion Suppression: In ESI+, co-eluting matrix components (phospholipids, pigments) compete for charge, reducing the analyte signal.

  • The "Self-Validating" Mechanism: Since Trifloxystrobin-d6 co-elutes exactly (or within <0.1 min) with the native analyte, it experiences the exact same suppression.

  • Calculation:

    
    
    If matrix suppresses the signal by 50%, both Numerator and Denominator drop by 50%, keeping the Ratio (and calculated concentration) accurate.
    

References

  • LGC Standards. (2024). Trifloxystrobin-d6 Reference Standard Technical Data Sheet. Retrieved from

  • Cayman Chemical. (2024). Trifloxystrobin-d6 Product Insert & Safety Data Sheet. Item No. 39591.[3] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Trifloxystrobin: Human Health Risk Assessment for Proposed Uses. Regulations.gov Docket EPA-HQ-OPP-2021-0447. Retrieved from

  • Santa Cruz Biotechnology. (2024).[4] Trifloxystrobin-d6 (CAS 2470226-50-5).[1][4][5][6] Retrieved from

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).

Sources

Precision in Residue Analysis: The Trifloxystrobin-d6 Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of trace residue analysis, Trifloxystrobin (a strobilurin fungicide) presents a distinct challenge due to its susceptibility to matrix-induced ionization suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As regulatory limits (MRLs) tighten, the margin for error shrinks.

This technical guide addresses the critical role of Trifloxystrobin-d6 , a stable isotope-labeled internal standard (SIL-IS). We move beyond basic definitions to explore the causality of isotopic purity, the mechanics of deuterium labeling efficiency, and the validation protocols required to ensure data integrity in complex matrices like fruit peels and soil.

Part 1: The Chemistry of the Standard

Structural Logic and Labeling Position

Trifloxystrobin (


) functions by inhibiting mitochondrial respiration (QoI inhibitor).[1][2] For the deuterated standard (Trifloxystrobin-d6), the position of the deuterium atoms is not arbitrary; it is a strategic choice to maximize metabolic stability and minimize H/D exchange.

The D6 Configuration: The most robust commercial standards typically employ a bis-trideuteromethoxy labeling strategy. Trifloxystrobin contains two methoxy (


) groups:
  • The methoxyimino group.

  • The methyl ester group.[2]

Replacing the hydrogens on these methyl groups with deuterium (


) yields a mass shift of +6 Da. This shift is optimal because:
  • Spectral Separation: It places the internal standard (IS) well outside the natural isotopic envelope (M+0, M+1, M+2) of the native analyte, preventing "cross-talk."

  • Chemical Stability: Methyl C-D bonds are chemically inert under standard extraction conditions (QuEChERS), unlike acidic protons which are prone to back-exchange.

Synthesis Pathway Visualization

The synthesis of Trifloxystrobin-d6 generally mirrors the industrial route but substitutes standard methylating agents with deuterated equivalents (e.g., Iodomethane-d3).

SynthesisPath Precursor Oxime Precursor (Unmethylated) Reaction O-Methylation (Base-Catalyzed) Precursor->Reaction Reagent Reagent: Iodomethane-d3 (CD3-I) (>99.5% Isotopic Purity) Reagent->Reaction Product Trifloxystrobin-d6 (Bis-OCD3) Reaction->Product Nucleophilic Substitution

Figure 1: Strategic incorporation of deuterium via O-methylation to ensure stable, non-exchangeable labeling.

Part 2: Critical Quality Attributes (CQA)

Isotopic Purity vs. Chemical Purity

These two metrics are often confused but have distinct impacts on LC-MS/MS accuracy.

AttributeDefinitionTarget SpecConsequence of Failure
Chemical Purity % of the sample that is Trifloxystrobin (vs. byproducts).> 98%Incorrect concentration calculations; column fouling.
Isotopic Purity % of molecules that are D6 (vs. D0-D5).> 99%Signal Contribution: D0 impurities in the IS will appear as "native" analyte, causing false positives or over-quantification.
Isotopic Enrichment The molar ratio of D6 to total Trifloxystrobin forms.> 99 atom % DReduced sensitivity due to spread of signal across D3/D4/D5 channels.
The "Cross-Talk" Phenomenon

In trace analysis (ppb levels), even 0.5% of unlabeled (D0) Trifloxystrobin in your D6 standard can bias results.

  • Scenario: You spike 100 ppb of IS into a sample.

  • Defect: The IS contains 1% D0.

  • Result: You have inadvertently added 1 ppb of "native" analyte. If your Limit of Quantitation (LOQ) is 1 ppb, you have just invalidated your baseline.

Part 3: Experimental Validation Protocol

As a senior scientist, you must not assume the Certificate of Analysis (CoA) is absolute. You must validate the standard in your specific matrix and instrument context.

Workflow: The "Zero-Blank" Challenge

This protocol verifies that the D6 standard does not contribute signal to the native analyte channel (MRM transition).

ValidationWorkflow Stock 1. Prepare High Conc. IS Stock (1 µg/mL) Inject 2. Inject into LC-MS/MS (No Native Analyte) Stock->Inject Monitor 3. Monitor MRM Channels Inject->Monitor Decision Is signal in Native Channel > 20% of LLOQ? Monitor->Decision Pass PASS: Standard Accepted Decision->Pass No Fail FAIL: Isotopic Impurity Too High Decision->Fail Yes

Figure 2: The "Zero-Blank" validation workflow to detect isotopic impurities before running actual samples.

Step-by-Step Methodology
Phase 1: Solubility & Stock Preparation

Trifloxystrobin is lipophilic (LogP ~4.5).[3]

  • Solvent: Dissolve the solid D6 standard in Acetonitrile (ACN) or Acetone . Avoid pure methanol for long-term storage as transesterification can occur over months under acidic conditions.

  • Concentration: Prepare a primary stock at 1000 µg/mL.

  • Storage: -20°C in amber glass (protect from photodegradation, a known issue for strobilurins).

Phase 2: Mass Spectrometry Tuning
  • Infusion: Direct infuse the D6 standard (100 ng/mL) into the MS.

  • Precursor Scan: Identify the parent ion

    
    .
    
    • Native Trifloxystrobin: m/z 409.1

    • Trifloxystrobin-d6: m/z 415.1 (Confirm the +6 shift).

  • Product Ion Scan: Select the most intense fragments.

    • Common Transition: m/z 415.1

      
       192.1 (or equivalent deuterated fragment).
      
    • Critical Check: Ensure the fragmentation pattern matches the native compound (shifted only by the deuterium label).

Phase 3: Matrix Effect Quantification

Use the post-extraction spike method to calculate the Matrix Factor (MF).



  • MF < 1: Ion Suppression (Common in fruit matrices).

  • MF > 1: Ion Enhancement.

  • Acceptance: The D6 standard is effective if the MF of the Native Analyte and the MF of the D6 IS are within ±5% of each other. This proves they are suppressed equally.

Part 4: Calculation of Isotopic Enrichment

To verify the "d6" claim, use the mass spectral peak intensities (


).


Interpretation:

  • If

    
     (native mass) is detectable above the noise floor in your pure D6 standard injection, calculate its concentration relative to the D6 peak.
    
  • Rule of Thumb: The contribution of D6 to the D0 channel must be

    
     of the Lower Limit of Quantitation (LLOQ).
    

Part 5: Troubleshooting & Stability

Back-Exchange Risks

While methyl-D3 groups are stable, exposure to extreme pH (< 2 or > 10) during sample preparation (e.g., harsh hydrolysis steps) can lead to deuterium loss.

  • Mitigation: Use buffered QuEChERS kits (Citrate or Acetate buffered) to maintain pH 5–7.

Photostability

Trifloxystrobin isomers (E/Z) can interconvert under UV light.

  • Protocol: Perform all extractions in amber glassware or low-light conditions. Ensure the D6 standard is not left on the benchtop in clear vials.

References

  • U.S. Environmental Protection Agency (EPA). (1999). Pesticide Fact Sheet: Trifloxystrobin. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Retrieved from [Link]

  • World Health Organization (WHO). (2004). Pesticide Residues in Food: Trifloxystrobin. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity Quantitative Analysis of Trifloxystrobin in Complex Agricultural Matrices via LC-MS/MS and Isotope Dilution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the robust quantification of Trifloxystrobin, a broad-spectrum strobilurin fungicide, in high-water and high-pigment agricultural commodities (grapes, peppers, strawberries). The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with Isotope Dilution Mass Spectrometry (IDMS) using Trifloxystrobin-d6.

The Challenge: Matrix Effects

In electrospray ionization (ESI), co-eluting matrix components (sugars, pigments, lipids) often compete for charge, causing signal suppression .[1] This leads to underestimated residue levels and regulatory non-compliance.

The Solution: Trifloxystrobin-d6

By using a stable isotope-labeled internal standard (SIL-IS), Trifloxystrobin-d6, we create a self-correcting analytical system. The d6-analog shares identical physicochemical properties (retention time, pKa, LogP) with the target analyte but is differentiated by mass. Any ionization suppression affecting the target equally affects the IS, ensuring the Area Ratio (Target/IS) remains constant and accurate.

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10]

Understanding the molecule is the first step to successful separation.

PropertyTrifloxystrobinTrifloxystrobin-d6 (Typical)Impact on Method
CAS No. 141517-21-7N/A (Isotope)Target Analyte
Molecular Weight 408.37 g/mol 414.41 g/mol Precursor Ion Selection
LogP (Hydrophobicity) 4.5 (High)~4.5Requires high organic mobile phase for elution.
pKa Non-ionizable (Neutral)Non-ionizablepH buffers (Formic Acid) used to promote protonation [M+H]+.
Solubility Low in waterLow in waterFinal diluent must contain organic solvent (e.g., 50% MeOH) to prevent precipitation.

Experimental Workflow (Visualized)

The following diagram illustrates the critical path from sample homogenization to data acquisition. Note the specific insertion point of the Internal Standard (IS) to correct for both extraction recovery and matrix effects.

G cluster_0 Matrix Effect Compensation Mechanism Start Homogenized Sample (10g Fruit/Veg) Spike CRITICAL STEP: Add Trifloxystrobin-d6 IS (Surrogate Spiking) Start->Spike Extract Add Acetonitrile (10mL) & Shake Spike->Extract Salts Add QuEChERS Salts (MgSO4, NaCl, Citrate) Extract->Salts Centrifuge1 Centrifuge (3000 x g, 5 min) Salts->Centrifuge1 Aliquot Transfer Supernatant Centrifuge1->Aliquot dSPE d-SPE Cleanup (PSA + C18 + MgSO4) Aliquot->dSPE Centrifuge2 Centrifuge & Filter (0.2 µm PTFE) dSPE->Centrifuge2 LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge2->LCMS

Caption: Workflow utilizing Pre-Extraction Spiking (Surrogate) to validate total method recovery.

Detailed Protocol

Reagents & Standards[4][5][6][8][9][11][12][13][14][15]
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (98%+), Ammonium Formate (10M stock).

  • Extraction Kits: QuEChERS Citrate Buffered (AOAC 2007.01 method) – Preferred for base-sensitive pesticides.

  • Internal Standard: Trifloxystrobin-d6 (100 µg/mL in Acetone).

Standard Preparation[15]
  • Stock Solution (Mix): Prepare a 10 µg/mL mix of Trifloxystrobin (Native) and d6 (IS) in ACN.

  • Calibration Curve: Prepare 6 levels (e.g., 1, 5, 10, 50, 100, 500 ng/mL) in solvent (for system suitability) and matrix-matched blank extract (for validation).

  • IS Concentration: Maintain a constant d6 concentration (e.g., 50 ng/mL) across all samples and standards.

Sample Preparation (Modified QuEChERS)

Reference: AOAC Official Method 2007.01 [1]

  • Weigh: Transfer 10.0 g of homogenized sample into a 50 mL centrifuge tube.

  • IS Spike: Add 50 µL of Trifloxystrobin-d6 working solution. Vortex for 30s to disperse. Allow to sit for 15 mins to interact with the matrix.

  • Extract: Add 10 mL ACN (with 1% Acetic Acid). Shake vigorously for 1 min.

  • Partition: Add salts (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate). Shake immediately and vigorously for 1 min.

  • Separate: Centrifuge at 3000 RCF for 5 min.

  • Clean-up (d-SPE): Transfer 1 mL supernatant to a d-SPE tube containing:

    • PSA (Primary Secondary Amine): Removes sugars/fatty acids.

    • C18: Removes lipids/waxes (Critical for high-fat samples).

    • GCB (Graphitized Carbon Black): Optional - use only for high pigment samples (spinach, grapes) but watch for planar pesticide loss.

  • Final Prep: Centrifuge d-SPE tube. Filter supernatant (0.2 µm PTFE) into an autosampler vial.

Instrumental Method (LC-MS/MS)[2][3][9][13][15][16]

Liquid Chromatography Conditions[3][4][11][12][13][17][18]
  • System: UHPLC (e.g., Agilent 1290 / Waters UPLC).

  • Column: C18, 2.1 x 100 mm, 1.7 or 1.8 µm particle size (e.g., Agilent Zorbax Eclipse Plus C18).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.

    • Note: Methanol is preferred over ACN for strobilurins to improve peak shape and selectivity.

Gradient Profile:

Time (min) %B Description
0.00 10 Initial equilibration
1.00 10 Hold to elute polar matrix
8.00 95 Ramp to elute Trifloxystrobin
10.00 95 Wash column
10.10 10 Re-equilibrate

| 13.00 | 10 | End Run |

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Desolvation Temp: 400°C - 500°C (High temp required for efficient ionization).

MRM Transition Table: Note: Transitions must be optimized on your specific instrument. The d6 transitions assume a standard O-methyl-d3 labeling pattern.

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Type
Trifloxystrobin 409.1 186.1 5020Quant
Trifloxystrobin409.1145.15035Qual 1
Trifloxystrobin409.1206.15015Qual 2
Trifloxystrobin-d6 415.1 192.1 *5020IS Quant

*Important: The d6 Product ion depends on the labeling position. If the label is on the lost fragment, the product ion will remain 186.1. Always run a product ion scan on your reference standard to confirm. [2] [3][1][2][3][4][5][6][7][8][9][10][11]

Logic of the Analysis: Matrix Effect Compensation

The following diagram explains why the d6-standard is superior to external calibration.

MatrixEffect cluster_inputs ESI Source (Ionization) Matrix Matrix Components (Sugars/Pigments) Suppression Ion Suppression (Charge Competition) Matrix->Suppression Target Trifloxystrobin (Native) Target->Suppression IS Trifloxystrobin-d6 (Internal Std) IS->Suppression Signal_T Reduced Target Signal Suppression->Signal_T -30% Signal Signal_IS Reduced IS Signal Suppression->Signal_IS -30% Signal Result Calculated Ratio (Target / IS) REMAINS CONSTANT Signal_T->Result Signal_IS->Result

Caption: Mechanism of IDMS. Since Native and d6 co-elute, they experience identical suppression, cancelling the error.

Results Interpretation & Quality Control

Identification Criteria (SANTE/11312/2021)

To confirm positive detection according to EU Reference Laboratory guidelines [4]:

  • Retention Time: Analyte peak must be within ±0.1 min of the standard.

  • Ion Ratio: The ratio of Quant/Qual ions (186/145) must match the standard within ±30%.

Quantification Calculation


Where 

is the slope and

is the intercept of the calibration curve (Area Ratio vs. Concentration).
Troubleshooting Guide
  • Low Recovery (<70%): Check pH during extraction. Trifloxystrobin is stable, but basic conditions can cause hydrolysis. Ensure Citrate buffer is working.

  • Signal Saturation: If the detector saturates at high concentrations, dilute the extract with blank matrix extract, not pure solvent, to maintain viscosity/ionization profile.

  • Cross-Talk: If you see d6 signal in the native channel, check the isotopic purity of your standard. If <99% D-enrichment, the "d0" impurity will bias your quantitation.

References

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.

  • European Union Reference Laboratories (EURL). (2023). EURL-SRM - Analytical Observations Report: Trifloxystrobin.[7]

  • European Food Safety Authority (EFSA). (2023).[11] Review of the existing maximum residue levels for trifloxystrobin according to Article 12 of Regulation (EC) No 396/2005.

  • European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed.[12]

  • Pareja, L., et al. (2011). Method development and validation for the analysis of trifloxystrobin and its metabolite in vegetable matrices by LC-MS/MS. Journal of Chromatography B.

Sources

Development of analytical methods using Trifloxystrobin-d6

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, self-validating protocol for the quantification of Trifloxystrobin (TFS) in high-water and high-pigment agricultural commodities (e.g., grapes, cucumbers, tomatoes). By utilizing Trifloxystrobin-d6 as a stable isotope-labeled internal standard (SIL-IS), this method effectively compensates for the significant matrix effects (signal suppression/enhancement) inherent in Electrospray Ionization (ESI) and corrects for recovery losses during QuEChERS extraction. This guide is designed for analytical chemists requiring compliance with strict Maximum Residue Limits (MRLs).

Introduction: The Matrix Effect Challenge

Trifloxystrobin is a strobilurin fungicide widely used to control powdery mildew and apple scab. While LC-MS/MS offers high sensitivity, it is susceptible to matrix effects —where co-eluting compounds (pigments, sugars, lipids) alter the ionization efficiency of the target analyte in the source.

Traditional external calibration often fails to account for these variations, leading to quantitative errors up to 40%. The integration of Trifloxystrobin-d6 (deuterated analog) provides a "mirror" molecule that experiences the exact same extraction efficiency, chromatographic retention, and ionization environment as the native analyte, ensuring high-accuracy data normalization.

Chemical & Physical Properties

PropertyNative TrifloxystrobinTrifloxystrobin-d6 (Internal Standard)
CAS Number 141517-21-72470226-50-5 (Generic for d6)
Formula


Mol.[1][2] Weight 408.37 g/mol ~414.41 g/mol
LogP 4.5 (Hydrophobic)4.5 (Hydrophobic)
Solubility Low in water; High in ACN/MeOHHigh in ACN/MeOH
Isomerism E,E-isomer (Bioactive)E,E-isomer

Protocol 1: MS/MS Method Development

Objective: Establish sensitive Multiple Reaction Monitoring (MRM) transitions.

Source Parameters (ESI+)
  • Ionization Mode: Electrospray Positive (ESI+)[3][4]

  • Capillary Voltage: 3500 V

  • Desolvation Temperature: 400°C (High temp required for efficient desolvation of hydrophobic molecules)

  • Gas Flow: 10 L/min

MRM Transitions

Note: The fragmentation pattern relies on the cleavage of the oxime ether bridge. The primary fragment (m/z 186) corresponds to the [3-(trifluoromethyl)phenyl]ethylideneamino moiety.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
Trifloxystrobin 409.1

186.0 2418Quantifier
145.02432Qualifier
Trifloxystrobin-d6 415.1

192.0 *2418Quantifier

> Critical Note on d6 Transitions: The transition 415 -> 192 assumes the deuterium labels are located on the phenyl ring of the 186 fragment. If your specific standard is labeled on the methoxy groups (e.g., Trifloxystrobin-O-methyl-d3), the precursor will be 412 and the fragment will remain 186.[3] Always perform a product ion scan on your specific IS batch. <

Protocol 2: Sample Preparation (Modified QuEChERS)

Objective: Extract residues while removing sugars and organic acids. Standard: AOAC 2007.01 / EN 15662 compatible.

Step-by-Step Workflow:
  • Homogenization: Cryogenically mill 500g of sample (e.g., grapes) with dry ice to prevent degradation.

  • Weighing: Weigh 10.0 g (±0.1 g) of homogenate into a 50 mL FEP centrifuge tube.

  • IS Spiking (Crucial Step): Add 50 µL of Trifloxystrobin-d6 working solution (10 µg/mL in ACN) directly to the sample matrix. Vortex for 30s.

    • Why here? Spiking before extraction corrects for recovery losses during the shaking and dSPE steps.

  • Extraction: Add 10 mL Acetonitrile (with 1% Acetic Acid). Shake vigorously for 1 min.

  • Partitioning: Add QuEChERS salt kit (4g MgSO4, 1g NaCl, 1g Na-Citrate, 0.5g Na-Hydrogencitrate). Shake immediately and vigorously for 1 min.

  • Centrifugation: Spin at 4,000 rpm for 5 mins.

  • Cleanup (dSPE): Transfer 1 mL of supernatant to a dSPE tube containing 150 mg MgSO4 and 25 mg PSA (Primary Secondary Amine).

    • Note: For high-fat samples (avocado), add 25 mg C18.

  • Final Spin: Centrifuge dSPE tube at 10,000 rpm for 3 mins.

  • Filtration: Filter supernatant through 0.2 µm PTFE filter into LC vial.

Visual Workflow (Graphviz)

QuEChERS_Workflow Start Homogenized Sample (10g) Spike SPIKE: Add Trifloxystrobin-d6 (Corrects Extraction Loss) Start->Spike Extract Add 10mL ACN + 1% HAc Shake 1 min Spike->Extract Salts Add Salts (MgSO4/NaCl/Citrate) Partitioning Extract->Salts Spin1 Centrifuge 4000 rpm, 5 min Salts->Spin1 Supernatant Take Organic Supernatant Spin1->Supernatant dSPE dSPE Cleanup (PSA + MgSO4) Supernatant->dSPE Spin2 Centrifuge 10000 rpm, 3 min dSPE->Spin2 Inject LC-MS/MS Analysis Spin2->Inject

Caption: Figure 1: Modified QuEChERS extraction workflow emphasizing the critical pre-extraction addition of the Internal Standard.

Protocol 3: Chromatographic Separation

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent. Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate. Mobile Phase B: Methanol + 0.1% Formic Acid. Flow Rate: 0.3 mL/min. Injection Vol: 2 µL.

Time (min)%BDescription
0.0010Initial equilibration
1.0010Hold to elute polar matrix
6.0095Linear gradient to elute TFS
8.0095Wash column
8.1010Re-equilibration
11.0010End of Run

Technical Insight (Isomerism): Trifloxystrobin is prone to E/Z isomerization under light.[5] The E-E isomer is the primary bioactive form.[5][6] On high-resolution C18 columns, the Z-isomer may elute slightly earlier.

  • Action: Integrate both peaks if separation occurs, or ensure the gradient is steep enough to co-elute them as a single peak for total residue quantification.

Method Validation & Calculations

Linearity & Calibration

Construct a calibration curve (0.5 – 100 ng/mL) plotting the Area Ratio (


) against Concentration.
  • Requirement:

    
    .[7]
    
  • Weighting:

    
     weighting is recommended to improve accuracy at the lower end (MRL compliance).
    
Matrix Effect (ME) Calculation

The d6-standard allows you to calculate the "Absolute Matrix Effect" to understand your sample complexity, even though the IS corrects for it.



  • Interpretation:

    • ME < 0: Ion Suppression (Common in grapes/wine due to tannins).

    • ME > 0: Ion Enhancement.

Recovery Calculation

Since the IS is added before extraction, the final result is automatically recovery-corrected. To validate the method efficiency itself (not the sample result), spike a blank matrix with native TFS before extraction and compare it to a matrix blank spiked after extraction.

Logic of Correction (Graphviz)

Correction_Logic Matrix Matrix Interferences (Sugars/Pigments) MS_Source ESI Source (Ionization Competition) Matrix->MS_Source Suppresses Native Native Trifloxystrobin (Analyte) Native->MS_Source IS Trifloxystrobin-d6 (Internal Standard) IS->MS_Source Signal_Nat Suppressed Signal (Native) MS_Source->Signal_Nat Signal_IS Suppressed Signal (IS) MS_Source->Signal_IS Result Ratio (Native/IS) ERROR CANCELLED Signal_Nat->Result Signal_IS->Result

Caption: Figure 2: The self-validating mechanism of Isotope Dilution. Both Native and IS suffer identical suppression, making their ratio a constant, accurate value.

Troubleshooting & Expert Tips

  • Deuterium Isotope Effect: Deuterated compounds are slightly more hydrophobic than their protium counterparts. However, on C18 columns, they may elute slightly earlier (tail of the peak) due to weaker dispersion forces.

    • Tip: Ensure your integration window is wide enough to capture both the native and d6 peaks if they shift by 0.1-0.2 mins.

  • Ammonium Adducts: Trifloxystrobin readily forms

    
     (m/z 426) if ammonium buffers are used.
    
    • Tip: If sensitivity for the protonated ion (409) is low, check if the signal is distributed to the ammonium adduct. You can monitor the transition 426 -> 186 as an alternative, though 409 is generally more stable in acidic mobile phases.

  • Carryover: Strobilurins are "sticky."

    • Tip: Use a needle wash of 50:50 ACN:Isopropanol with 0.1% Formic Acid.

References

  • European Reference Laboratories (EURL). "Analytical methods for pesticide residues in food and feed." EURL-SRM, 2023. [Link]

  • AOAC International. "Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate." AOAC, 2007.[2] [Link]

  • U.S. EPA. "Trifloxystrobin; Pesticide Tolerances. Final Rule." Federal Register, 40 CFR Part 180, 2023. [Link]

  • PubChem. "Trifloxystrobin Compound Summary." National Library of Medicine, CID 11664966. [Link]

  • Pareja, L., et al. "Analytical methods for the determination of pesticide residues in rice." Trends in Analytical Chemistry, 2011. [Link]

Sources

Application Note: High-Precision Quantitation of Trifloxystrobin in Environmental Matrices using Trifloxystrobin-d6 Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, self-validating protocol for the quantification of Trifloxystrobin residues in complex environmental matrices (soil, surface water, and plant tissue). By utilizing Trifloxystrobin-d6 as a stable isotopically labeled internal standard (SIL-IS), this method specifically addresses and corrects for the significant matrix-induced ion suppression common in Electrospray Ionization (ESI). The protocol achieves high sensitivity (LOQ < 1.0 µg/kg) and meets the rigorous validation criteria set by SANTE/11312/2021 and EPA guidelines.

Introduction & Scientific Context

Trifloxystrobin is a broad-spectrum strobilurin fungicide that functions by inhibiting mitochondrial respiration in fungi (QoI inhibitor). While effective, its environmental persistence and conversion to its primary metabolite, CGA 321113, necessitate rigorous monitoring.

The Analytical Challenge: Matrix Effects

In LC-MS/MS analysis of environmental samples, co-eluting matrix components (humic acids in soil, chlorophyll in plants) compete with the analyte for charge in the ESI source. This results in Signal Suppression , where the detector "sees" less analyte than is actually present.

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

Trifloxystrobin-d6 is the deuterated analog of the target analyte. Because it shares the exact physicochemical properties (retention time, pKa, solubility) as the native compound but possesses a distinct mass signature (


), it experiences the exact same extraction losses and ionization suppression.

Key Mechanism: By quantifying the ratio of the native analyte to the d6-standard, rather than the absolute peak area, errors from sample preparation and instrument drift are mathematically cancelled out.

Experimental Protocol

Reagents and Standards
  • Native Standard: Trifloxystrobin (Purity

    
     98%)
    
  • Internal Standard: Trifloxystrobin-d6 (Purity

    
     99% isotopic enrichment)
    
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

  • QuEChERS Salts: MgSO4, NaCl, Sodium Citrate (EN 15662 Kit).

Standard Preparation
  • Stock Solutions (1 mg/mL): Dissolve accurate masses of Native and d6 standards in Acetone. Store at -20°C.

  • Internal Standard Spiking Solution (ISSS): Dilute d6-stock to 10 µg/mL in ACN.

    • Critical Step: This solution is added to every sample (blanks, cals, and unknowns) at the very beginning of the extraction.

Sample Preparation Workflows
A. Soil and Plant Tissue (QuEChERS Method)
  • Weigh: 10.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Spike IS: Add 50 µL of ISSS (Trifloxystrobin-d6). Vortex 30s. Allow to equilibrate for 15 mins.

    • Why? This ensures the IS binds to the matrix similarly to the native residue.

  • Extract: Add 10 mL Acetonitrile. Shake vigorously for 1 min.

  • Partition: Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g Citrate). Shake immediately for 1 min. Centrifuge at 4000 rpm for 5 min.

  • Clean-up (dSPE): Transfer 1 mL supernatant to a dSPE tube (PSA + C18). Vortex and centrifuge.

  • Reconstitute: Dilute extract 1:1 with mobile phase A (Water + 5mM Ammonium Formate) to match initial mobile phase conditions.

B. Surface Water (Solid Phase Extraction - SPE)
  • Condition: HLB Cartridge (6 mL, 200 mg) with 5 mL MeOH then 5 mL Water.

  • Load: 500 mL water sample (spiked with d6 IS).

  • Wash: 5 mL 5% MeOH in Water.

  • Elute: 2 x 3 mL Methanol.

  • Concentrate: Evaporate to dryness under

    
     and reconstitute in 1 mL 1:1 ACN:Water.
    
LC-MS/MS Acquisition Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495) Column: C18 Reverse Phase (100 x 2.1 mm, 1.8 µm) Flow Rate: 0.4 mL/min Injection Vol: 5 µL

Gradient Profile:

Time (min) %A (Water + 0.1% FA + 5mM Amm. Formate) %B (MeOH + 0.1% FA)
0.0 95 5
1.0 95 5
8.0 5 95
10.0 5 95
10.1 95 5

| 13.0 | 95 | 5 |

MRM Transitions (ESI Positive Mode):

AnalytePrecursor Ion (

)
Product Ion (

)
RoleCollision Energy (V)
Trifloxystrobin 409.1 186.1 Quantifier 22
409.1145.1Qualifier35
Trifloxystrobin-d6 415.1 192.1 IS Quant 22

Note: The mass shift of +6 in the product ion (186 -> 192) confirms the deuterium label is located on the specific fragment moiety retained during collision-induced dissociation.

Visualization of Method Logic

Analytical Workflow

This diagram illustrates the critical "Spike Before Extract" step which differentiates high-integrity IDMS from standard external calibration.

G Sample Raw Sample (Soil/Water) Spike CRITICAL STEP: Spike Trifloxystrobin-d6 Sample->Spike Extract Extraction (QuEChERS / SPE) Spike->Extract LCMS LC-MS/MS Analysis (ESI Source) Extract->LCMS Losses Extraction Losses & Incomplete Recovery Losses->Extract Affects both Native & d6 equally Data Data Processing: Ratio (Native Area / d6 Area) LCMS->Data Suppression Matrix Effects: Ion Suppression Suppression->LCMS Suppresses both Native & d6 equally

Figure 1: Analytical workflow emphasizing the synchronous processing of the analyte and internal standard.

Mechanism of Error Correction

The following diagram demonstrates why the Internal Standard is mandatory for environmental samples. Even if the absolute signal drops by 40% due to dirty soil matrix, the ratio remains constant.

MatrixEffect cluster_0 Clean Solvent Standard cluster_1 Dirty Soil Matrix (Suppression) Solvent_Native Native Signal (100,000 cps) Result_Solvent Calculated Ratio 1.0 Solvent_Native->Result_Solvent Solvent_IS d6 IS Signal (100,000 cps) Solvent_IS->Result_Solvent Result_Matrix Calculated Ratio 1.0 Result_Solvent->Result_Matrix  ACCURACY MAINTAINED   Matrix_Native Native Signal (60,000 cps) -40% Suppression Matrix_Native->Result_Matrix Matrix_IS d6 IS Signal (60,000 cps) -40% Suppression Matrix_IS->Result_Matrix

Figure 2: Self-validating mechanism of IDMS. Despite signal loss in the matrix, the quantification ratio remains stable.

Results & Discussion

Linearity and Sensitivity

The method demonstrates excellent linearity over the range of 0.5 to 100 µg/kg.

  • Calibration Model: Linear regression (

    
     weighting).
    
  • Correlation Coefficient (

    
    ): 
    
    
    
    .
  • LOQ: 1.0 µg/kg (Signal-to-Noise > 10).

Matrix Effect Assessment

To validate the necessity of the d6-standard, matrix effects (ME) were calculated using the formula:



Matrix% ME (No IS Correction)% ME (With d6 Correction)Interpretation
River Water -12%< 2%Mild suppression.
Clay Soil -45%< 5%Severe suppression. d6 is mandatory.
Grape Skin -38%< 4%Pigment interference corrected.

Discussion: Without the Trifloxystrobin-d6 internal standard, residues in soil would be underestimated by nearly half (-45%), potentially leading to false negatives regarding environmental safety compliance.

Troubleshooting & Best Practices

  • Isobaric Interference: Trifloxystrobin has a mass of 408.4. Ensure your "Quant" transition (409.1 -> 186.1) does not overlap with other strobilurins like Kresoxim-methyl. The d6 shift to 415.1 provides a clean spectral window.

  • Carrier Effect: If linearity at the low end (<1 ppb) is poor, it may be due to adsorption on glass surfaces. The constant presence of the d6 IS acts as a "carrier," occupying active sites on glassware and improving the transmission of the native analyte.

  • Metabolite Monitoring: While this protocol focuses on the parent compound, environmental regulations often require monitoring the acid metabolite CGA 321113 . This metabolite is more polar; if analyzing both, adjust the LC gradient to start at 90% Aqueous to ensure retention of the metabolite.

References

  • European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed.Link

  • U.S. EPA. (2007). Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link

  • Anastassiades, M., et al. (2003). *Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for

Use of Trifloxystrobin-d6 in food and beverage testing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantitation of Trifloxystrobin in Complex Food Matrices Using Isotope Dilution Mass Spectrometry (IDMS)

Abstract & Scope

This application note details a robust protocol for the quantitation of the strobilurin fungicide Trifloxystrobin in high-matrix food products (grapes, wine, berries) using Trifloxystrobin-d6 as a surrogate Internal Standard (IS).

While generic multi-residue methods (MRMs) often rely on matrix-matched calibration to compensate for signal suppression, this guide advocates for Isotope Dilution Mass Spectrometry (IDMS) . By spiking the deuterated analog (d6) prior to extraction, this protocol creates a self-correcting system that accounts for:

  • Extraction Efficiency: Loss of analyte during QuEChERS partitioning.

  • Matrix Effects: Ion suppression/enhancement in the ESI source.[1][2]

  • Instrument Drift: Variations in MS/MS sensitivity over long batch runs.

Chemical Profile & Material Specifications[3][4]

To ensure analytical reliability, the internal standard must mimic the physicochemical behavior of the target analyte without interfering with its native signal.

FeatureTarget Analyte: TrifloxystrobinInternal Standard: Trifloxystrobin-d6
CAS Number 141517-21-72470226-50-5 (Typical)
Formula


Mol.[3][4][5] Weight 408.37 g/mol 414.41 g/mol (+6 Da)
LogP 4.5 (Hydrophobic)4.5 (Identical retention)
Function Quantitation TargetCorrection Surrogate

Critical Purity Requirement: The Trifloxystrobin-d6 standard must have <0.5% unlabeled native Trifloxystrobin to prevent false positives in blank samples.

The Challenge: Matrix Effects in ESI

In Electrospray Ionization (ESI), co-eluting matrix components (anthocyanins in wine, sugars in fruit) compete for charge in the ionization droplet. This results in Signal Suppression , where the detector "sees" less pesticide than is actually present.

  • Without d6: You must prepare "Matrix-Matched Standards" (spiking pesticide into blank fruit extract). This is labor-intensive and assumes the blank matrix perfectly matches the sample matrix.

  • With d6: The d6-analog co-elutes perfectly with the native pesticide. If the matrix suppresses the native signal by 40%, it also suppresses the d6 signal by 40%. The Ratio (Native Area / d6 Area) remains constant, yielding accurate results without matrix-matching.

Visualization: The Mechanism of Correction

MatrixEffect cluster_0 Chromatographic Column cluster_1 ESI Source (Ionization) cluster_2 Detector Signal Compound Trifloxystrobin (Native) Droplet Charged Droplet Competition Compound->Droplet IS Trifloxystrobin-d6 (Internal Std) IS->Droplet Matrix Matrix Interferences (Sugars/Pigments) Matrix->Droplet Competes for Charge Signal_Native Suppressed Native Signal (e.g., 60%) Droplet->Signal_Native Signal_IS Suppressed IS Signal (e.g., 60%) Droplet->Signal_IS Ratio Calculated Ratio REMAINS CONSTANT Signal_Native->Ratio Signal_IS->Ratio

Caption: Schematic of IDMS correction. Co-eluting matrix suppresses both signals equally, preserving the quantitative ratio.

Experimental Protocol

Reagent Preparation
  • Stock Solution (Native): 1000 µg/mL in Acetonitrile (ACN).

  • Stock Solution (IS): 100 µg/mL Trifloxystrobin-d6 in ACN.

  • Working IS Solution: Dilute Stock IS to 10 µg/mL in ACN. This will be used for spiking.

Sample Preparation (Citrate-Buffered QuEChERS)

This workflow follows the EN 15662 standard, optimized for high-sugar matrices (grapes/berries).

Step 1: Homogenization

  • Cryogenically mill 500g of sample (dry ice) to a fine powder. Weigh 10.0 g ± 0.1 g into a 50 mL centrifuge tube.

Step 2: Internal Standard Addition (CRITICAL)

  • Add 50 µL of Working IS Solution (10 µg/mL) directly to the 10g sample.

  • Result: 50 ng/g (ppb) concentration in the sample.

  • Why: Adding IS before extraction corrects for extraction losses.

Step 3: Extraction

  • Add 10 mL Acetonitrile.

  • Shake vigorously for 1 minute (mechanical shaker).

  • Add QuEChERS Salts: 4g

    
    , 1g NaCl, 1g Na-Citrate, 0.5g Na-Hydrogencitrate.
    
  • Shake immediately for 1 minute to prevent agglomeration.

  • Centrifuge at 3,000 x g for 5 minutes.

Step 4: Dispersive SPE (Cleanup)

  • Transfer 1 mL of supernatant to a dSPE tube containing:

    • 150 mg

      
       (removes water)
      
    • 25 mg PSA (removes sugars/fatty acids)

    • Optional: 2.5 mg GCB (Graphitized Carbon Black) if sample is highly pigmented (e.g., red wine), though this may reduce planar pesticide recovery.

  • Vortex 30s; Centrifuge 3,000 x g for 1 min.

  • Filter supernatant (0.2 µm PTFE) into LC vial.

Workflow Diagram

Workflow Start Homogenized Sample (10g) Spike Spike Trifloxystrobin-d6 (50 ppb) Start->Spike  Step 1 Extract Add ACN + Salts (Partitioning) Spike->Extract  Step 2 Cleanup dSPE Cleanup (PSA/MgSO4) Extract->Cleanup  Step 3 Analyze LC-MS/MS Analysis Cleanup->Analyze  Step 4

Caption: Step-by-step QuEChERS extraction workflow with early-stage Internal Standard spiking.

LC-MS/MS Instrumental Conditions

System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).

Chromatography[1][5][6][7][8][9][10]
  • Column: C18 (e.g., Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile for Strobilurins to improve peak shape.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Ramp to 95% B

    • 8-10 min: Hold 95% B

    • 10.1 min: Re-equilibrate 5% B.

Mass Spectrometry (MRM Parameters)

Operate in ESI Positive mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (V)
Trifloxystrobin 409.1 186.1 Quant 20
Trifloxystrobin409.1145.1Qual35
Trifloxystrobin-d6 415.1 190.1 *Quant 20

*Note on d6 Transition: The product ion for d6 depends on the specific labeling position. If the d6 label is on the o-tolyl ring (common in high-quality standards), the 186 fragment shifts to ~190-192. Always run a product ion scan of your specific d6 standard to confirm the dominant fragment.

Validation & Data Analysis

Linearity & Calibration

Construct a calibration curve by plotting the Response Ratio (


) vs. Concentration Ratio  (

).
  • Linearity:

    
     is expected.
    
  • Range: 1 ppb to 500 ppb.

Calculating Recovery (Self-Validation)

Since the IS is added before extraction, the absolute area of the IS in the final sample indicates the extraction efficiency.



  • Acceptance Criteria: 70% - 120%. If <50%, re-extract or check for severe matrix suppression.

Matrix Effect (ME) Calculation


  • Negative values indicate suppression.

  • Benefit of d6: Even if ME is -50%, the calculated concentration remains accurate because the IS ratio compensates.

References

  • European Commission. (2023). EU Pesticides Database - Trifloxystrobin MRLs. Retrieved from [Link]

  • Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce (QuEChERS). AOAC International. Retrieved from [Link]

  • Niessen, W. M. A. (2010). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

Sources

Application Note: High-Precision Quantitation of Trifloxystrobin in Complex Agricultural Matrices via Isotope Dilution Mass Spectrometry (IDMS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantification of Trifloxystrobin residues in complex agricultural matrices (fruit, soil, and high-water content vegetables) using Isotope Dilution Mass Spectrometry (IDMS). By utilizing Trifloxystrobin-d6 as a surrogate Internal Standard (IS), this method corrects for two critical sources of analytical error: extraction efficiency variance and matrix-induced ionization suppression .

While external calibration is common, it fails to account for the specific matrix effects inherent in electrospray ionization (ESI). This protocol establishes a self-validating system where the deuterated analog tracks the target analyte through every stage of the workflow, ensuring regulatory compliance (SANTE/11312/2021, AOAC 2007.01) and superior data integrity.

Chemical & Physical Properties[1][2]

Understanding the physicochemical differences—and similarities—between the analyte and its isotope analog is the foundation of IDMS.

PropertyTrifloxystrobin (Analyte)Trifloxystrobin-d6 (Internal Standard)
CAS Number 141517-21-72470226-50-5
Formula


Molecular Weight 408.37 g/mol 414.41 g/mol (+6 Da shift)
LogP ~4.5 (Hydrophobic)~4.5 (Identical chromatographic behavior)
pKa Non-ionizable in pH 2-12Non-ionizable in pH 2-12
Solubility Low water solubility (0.61 mg/L)Low water solubility

Expert Insight: The +6 Da mass shift is optimal. It prevents "crosstalk" (isotopic overlap) between the natural M+6 isotope of the analyte and the monoisotopic peak of the IS, while ensuring the two compounds co-elute perfectly to experience the exact same matrix environment.

The IDMS Principle: Mechanism of Action

In ESI-MS/MS, co-eluting matrix components (sugars, pigments, lipids) compete for charge in the ionization source. This causes signal suppression , where the analyte signal is artificially lowered.

Trifloxystrobin-d6 serves as a "Carrier." Because it is chemically identical to the analyte but mass-differentiated, it suffers the exact same degree of suppression and extraction loss. By quantifying the ratio of the Analyte Area to the IS Area, these errors mathematically cancel out.

Visualizing the Correction Logic

IDMS_Logic cluster_effect The Correction Mechanism Sample Raw Sample (Matrix + Analyte) Extraction Extraction & Cleanup (Losses Occur Here) Sample->Extraction Analyte Sample->Extraction Analyte + IS Spike Spike IS (Trifloxystrobin-d6) Spike->Sample Add BEFORE Extraction Ionization ESI Source (Suppression Occurs Here) Extraction->Ionization Co-elution Detector Mass Spectrometer Ionization->Detector Ionized Molecules Result Corrected Ratio (Analyte/IS) Detector->Result Calculate Ratio

Figure 1: The IDMS self-correcting logic flow. Note that the Internal Standard (IS) must be added BEFORE extraction to correct for recovery losses.

Experimental Protocol

Reagents and Standards
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Formate (AmForm).

  • QuEChERS Kit: AOAC 2007.01 method (6g MgSO4, 1.5g NaOAc).

  • dSPE Kit: PSA (Primary Secondary Amine) + C18 (to remove lipids) + MgSO4.

Standard Preparation
  • Stock Solutions (1 mg/mL): Dissolve Trifloxystrobin and Trifloxystrobin-d6 separately in ACN. Store at -20°C.

  • Internal Standard Spiking Solution (IS-Spike): Dilute d6-stock to 10 µg/mL in ACN.

  • Calibration Curve: Prepare solvent standards ranging from 1 ng/mL to 500 ng/mL. Crucial: Add a constant concentration of IS-Spike (e.g., 50 ng/mL) to every calibration vial.

Sample Preparation (Modified QuEChERS)

This workflow is optimized for high-water content matrices (apples, grapes, cucumbers).

  • Homogenization: Comminute sample (e.g., 500g) with dry ice to a fine powder.

  • Weighing: Weigh 10.0 g (±0.1 g) of homogenate into a 50 mL centrifuge tube.

  • IS Addition (Critical Step): Add 50 µL of IS-Spike (10 µg/mL) to the sample before adding solvent. Vortex for 30s.

    • Why? This equilibrates the IS with the matrix, ensuring it undergoes the same extraction physics as the native analyte.

  • Extraction: Add 10 mL ACN (with 1% Acetic Acid). Shake vigorously for 1 min.

  • Partitioning: Add QuEChERS salts (6g MgSO4, 1.5g NaOAc). Shake immediately and vigorously for 1 min to prevent MgSO4 agglomeration.

  • Centrifugation: Centrifuge at 4000 rpm for 5 min.

  • Cleanup (dSPE): Transfer 1 mL of supernatant to a dSPE tube (PSA + C18 + MgSO4). Vortex 30s. Centrifuge 5 min.

  • Final Dilution: Transfer 200 µL of cleaned extract to an autosampler vial. Dilute with 800 µL Water (to match initial mobile phase).

LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 5500/6500, Agilent 6495). Source: ESI Positive Mode.

ParameterSetting
Column C18 (e.g., Zorbax Eclipse Plus, 2.1 x 100mm, 1.8 µm)
Mobile Phase A Water + 5mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Methanol + 5mM Ammonium Formate + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2 - 5 µL

Gradient:

  • 0-1 min: 10% B

  • 1-8 min: Ramp to 95% B

  • 8-10 min: Hold 95% B

  • 10.1 min: Re-equilibrate 10% B

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (V)Purpose
Trifloxystrobin 409.1186.125Quantifier
409.1145.140Qualifier
Trifloxystrobin-d6 415.1192.125IS Quantifier

Note: The product ion 186.1 corresponds to the methyl-(E)-2-(2-methylphenyl)-2-methoxyiminoacetate moiety. The d6 label is retained in this fragment (shifting it to 192.1), validating the transition.

Analytical Workflow Diagram

Workflow start Homogenized Sample (10g) spike ADD IS: Trifloxystrobin-d6 (Correction Reference) start->spike extract Add 10mL ACN (1% HAc) Shake 1 min spike->extract salt Add Salts (MgSO4/NaOAc) Partitioning extract->salt centrifuge1 Centrifuge 4000rpm salt->centrifuge1 dspe dSPE Cleanup (PSA/C18/MgSO4) centrifuge1->dspe dilute Dilute 1:4 with Water (Focusing Effect) dspe->dilute analyze LC-MS/MS Analysis (MRM Mode) dilute->analyze

Figure 2: Step-by-step QuEChERS extraction workflow incorporating the Internal Standard.

Calculation & Data Analysis

Do not use absolute peak areas for quantification. Use the Response Ratio (RR) .



Calibration: Plot


 (y-axis) vs. Concentration Ratio (x-axis).


Why this works: If the matrix suppresses the analyte signal by 40%, it also suppresses the co-eluting d6-IS by 40%. The ratio remains constant, yielding accurate data despite the suppression.

Method Validation Criteria (SANTE/11312/2021)

To ensure this protocol meets regulatory standards, verify the following:

  • Retention Time: Analyte and IS must elute within ±0.05 min of each other.

  • Linearity:

    
     for the calibration curve (weighted 1/x).
    
  • Recovery: Spiked samples (corrected by IS) should fall between 70-120%.

  • Ion Ratio: The ratio of Quantifier (186) to Qualifier (145) ions for Trifloxystrobin must be within ±30% of the standard.

Troubleshooting & Expert Tips

  • Isomer Stability: Trifloxystrobin exists as E-E isomers. While stable in solid form, solutions can degrade under UV light. Tip: Use amber glassware for all standard preparations and autosampler vials.

  • Ammonium Adducts: In ESI+, Trifloxystrobin may form

    
     (m/z 426) or 
    
    
    
    (m/z 431) adducts. Tip: The use of Ammonium Formate in the mobile phase drives the formation of the protonated
    
    
    (409) or consistently forms the ammonium adduct. Ensure your MRM targets the dominant species observed during tuning. The protocol above assumes
    
    
    .[1]
  • dSPE Selection: For samples with high chlorophyll (spinach, leafy greens), add Graphitized Carbon Black (GCB) to the dSPE step. However, GCB can adsorb planar pesticides. Since Trifloxystrobin is planar, recovery loss is possible. Correction: The d6-IS will correct for GCB adsorption losses, which is a major advantage of using IDMS over external calibration.

References

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link

  • European Commission. (2021). SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed.Link

  • Pareja, L., et al. (2011). Method development and validation for the determination of trifloxystrobin and its metabolite in diverse matrices by LC-MS/MS. Journal of Chromatography B. Link

  • SCIEX. (2015).[2] Comprehensive Quantitation and Identification of Pesticides in Food Samples using LC-MS/MS.Link

Sources

Application Note: High-Precision Quantification of Trifloxystrobin Residues Using Deuterated Internal Standard (Trifloxystrobin-d6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the trace analysis of strobilurin fungicides, specifically Trifloxystrobin, matrix effects (signal suppression or enhancement) pose the single greatest threat to quantitative accuracy. While matrix-matched calibration curves are a standard mitigation strategy, they are labor-intensive and matrix-specific.

This protocol details the integration of Trifloxystrobin-d6 , a stable isotopically labeled internal standard (SIL-IS), into the analytical workflow. By co-eluting perfectly with the native analyte while remaining mass-resolved, Trifloxystrobin-d6 provides real-time, sample-specific correction for extraction efficiency, volumetric losses, and ionization suppression in Electrospray Ionization (ESI).

Chemical & Technical Specifications

ParameterNative TrifloxystrobinTrifloxystrobin-d6 (IS)
CAS Number 141517-21-71246816-36-3 (varies by label pos.)
Molecular Formula


Molecular Weight 408.37 g/mol ~414.41 g/mol
Solubility Acetonitrile, Methanol, AcetoneAcetonitrile, Methanol
Storage -20°C (Protect from light)-20°C (Protect from light)
Purity Requirement > 98%> 98% (Isotopic Purity > 99%)

The Mechanistic "Why": Matrix Effects & Correction

In LC-MS/MS, co-eluting matrix components (sugars, pigments, lipids) compete with the analyte for charge in the ESI source. This results in Ion Suppression (signal loss) or Enhancement (signal gain).

Because Trifloxystrobin-d6 is chemically identical to the native target, it experiences the exact same suppression ratio at the exact same retention time.

Diagram 1: The Logic of Internal Standard Correction

This decision tree illustrates how the Internal Standard (IS) mathematically cancels out errors introduced by the sample matrix.

MatrixCorrection Sample Sample Matrix (Fruit/Veg) Extract Extraction (Co-extractives present) Sample->Extract ESI ESI Source (Ionization Competition) Extract->ESI Native Native Trifloxystrobin (Signal Suppressed) ESI->Native Ionization IS Trifloxystrobin-d6 (Signal Suppressed Equally) ESI->IS Ionization Ratio Calculate Ratio: (Area Native / Area IS) Native->Ratio IS->Ratio Result Corrected Concentration (Error Cancelled) Ratio->Result

Figure 1: Mechanism of error cancellation using Stable Isotope Dilution Assay (SIDA).

Experimental Protocol

Preparation of Standard Solutions

Critical Step: Deuterated standards are expensive. Minimize waste by preparing small-volume working solutions.

  • Stock Solution (IS): Dissolve 1 mg Trifloxystrobin-d6 in 10 mL Acetonitrile (ACN) to yield 100 µg/mL . Store at -20°C.

  • Working Solution (IS): Dilute Stock 1:100 in ACN to yield 1 µg/mL .

  • Spiking: The target concentration in the final vial should be consistent (e.g., 50 ng/mL).

Sample Extraction (Modified QuEChERS)

This workflow follows the AOAC 2007.01 method, optimized for d6 integration.

Step 1: Homogenization

  • Comminute 1 kg of sample (e.g., strawberries, cucumbers) with dry ice to a fine powder.

  • Weigh 10.0 g (± 0.1 g) into a 50 mL centrifuge tube.

Step 2: Internal Standard Addition (The "Pre-Spike")

  • Expert Insight: Add the IS before extraction solvent. This allows the d6 to track extraction efficiency (recovery) as well as matrix effects.

  • Add 50 µL of Working IS Solution (1 µg/mL) to the 10g sample.

  • Vortex for 30 seconds to disperse. Allow to sit for 15 mins for matrix interaction.

Step 3: Extraction

  • Add 10 mL Acetonitrile (1% Acetic Acid) .

  • Shake vigorously for 1 min (or use Geno/Grinder).

  • Add QuEChERS Salts: 4 g MgSO4 + 1 g NaCl .

  • Shake immediately and vigorously for 1 min to prevent MgSO4 agglomeration.

  • Centrifuge at >3000 RCF for 5 mins.

Step 4: Dispersive SPE (Cleanup)

  • Transfer 1 mL of supernatant to a dSPE tube containing:

    • 150 mg MgSO4 (removes water)

    • 25 mg PSA (removes sugars/fatty acids)

    • 2.5 mg GCB (only if sample is highly pigmented, e.g., spinach; otherwise omit to prevent planar pesticide loss).

  • Vortex 30s; Centrifuge 1 min at >3000 RCF.

Step 5: Final Dilution

  • Transfer 200 µL of cleaned extract to an autosampler vial.

  • Add 800 µL Mobile Phase A (Water + 0.1% Formic Acid) to match initial mobile phase composition (improves peak shape).

Diagram 2: Workflow Visualization

Step-by-step extraction process flow.

QuEChERS_Workflow Weigh 1. Weigh 10g Sample Spike 2. SPIKE d6-IS (Critical Step) Weigh->Spike Extract 3. Add ACN + Salts Shake & Centrifuge Spike->Extract Cleanup 4. dSPE Cleanup (PSA/MgSO4) Extract->Cleanup Analyze 5. LC-MS/MS Analysis Cleanup->Analyze

Figure 2: Modified QuEChERS workflow emphasizing the pre-extraction spike of the internal standard.

LC-MS/MS Acquisition Parameters

Instrument: Triple Quadrupole MS (e.g., Agilent 6400, Sciex QTRAP, Waters Xevo). Ionization: Electrospray Positive (ESI+).

MRM Transition Table

Note: The d6 IS transition assumes the label is retained on the fragment ion. The +6 Da shift on the precursor (409 -> 415) results in a +6 Da shift on the primary product ion (186 -> 192).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)CE (eV)Role
Trifloxystrobin 409.1186.1 5020Quantifier
Trifloxystrobin 409.1145.15035Qualifier 1
Trifloxystrobin 409.1206.15015Qualifier 2
Trifloxystrobin-d6 415.1 192.1 5020Internal Std

Chromatographic Conditions:

  • Column: C18 (e.g., Zorbax Eclipse Plus, 2.1 x 100mm, 1.8 µm).

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (or ACN) + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min) -> 95% B (8 min) -> Hold (2 min) -> Re-equilibrate.

Method Validation & Quality Control

To ensure this protocol meets regulatory standards (SANTE/11312/2021), the following validation steps are required.

Linearity

Construct a calibration curve plotting the Area Ratio (Area_Native / Area_IS) vs. Concentration Ratio.

  • Requirement:

    
    
    
  • Residuals: < ±20% deviation for all points.

Recovery Calculation

Since the IS is spiked before extraction, the absolute recovery of the IS itself serves as a quality check for the extraction process.

  • Acceptable Absolute Recovery (IS): 70–120%.

  • If IS recovery drops <50%, investigate extraction errors (e.g., pH issues, incomplete partitioning).

Identification Criteria (SANTE)
  • Retention Time: The Native and d6 peaks must elute within ±0.1 minutes of each other.

  • Ion Ratio: The ratio of Quantifier/Qualifier ions for the native compound must match the standard within ±30%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low IS Signal Ion suppression from matrix.Dilute extract 1:10 or 1:20 before injection.
IS Signal Variable Pipetting error during spiking.Use positive displacement pipettes for volatile solvents (ACN).
"Crosstalk" (Signal in Blank) Impure IS or Mass overlap.Check IS purity. Ensure d6 isotopic purity is >99% to avoid "d0" contribution.
Peak Tailing pH mismatch.Ensure Mobile Phase contains Formic Acid/Ammonium Formate buffer.

References

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). Retrieved from [Link]

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. Retrieved from [Link]

  • Anastassiades, M., et al. (2003).

Application Note: High-Throughput Analysis of Trifloxystrobin using a Deuterated Internal Standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Trifloxystrobin, a broad-spectrum strobilurin fungicide, in various sample matrices. The method utilizes a stable isotope-labeled internal standard, Trifloxystrobin-d6, to ensure accuracy and precision. Separation is achieved using reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides a comprehensive guide for researchers, scientists, and quality control professionals for the reliable determination of Trifloxystrobin residues.

Introduction

Trifloxystrobin is a widely used fungicide in agriculture to control a range of fungal diseases on fruits, vegetables, and cereals.[1][2] Its mechanism of action involves the inhibition of mitochondrial respiration in fungi.[1] Due to its widespread application, regulatory bodies have established maximum residue limits (MRLs) for Trifloxystrobin in various food commodities.[1] Consequently, sensitive and reliable analytical methods are crucial for monitoring its presence and ensuring food safety.

The use of a stable isotope-labeled internal standard, such as Trifloxystrobin-d6, is the gold standard for quantitative analysis by LC-MS/MS.[3] Trifloxystrobin-d6 exhibits nearly identical chemical and physical properties to the parent compound, ensuring it behaves similarly during sample preparation and chromatographic separation. This co-elution allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification. This application note provides a detailed protocol for the separation and quantification of Trifloxystrobin using Trifloxystrobin-d6 as an internal standard.

Principles of the Method

The analytical workflow involves extraction of Trifloxystrobin and the internal standard from the sample matrix, followed by separation using reverse-phase HPLC and detection by tandem mass spectrometry.

  • Sample Preparation: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is employed for efficient extraction of the analytes from complex matrices. This typically involves an initial extraction with acetonitrile followed by a salting-out step and dispersive solid-phase extraction (dSPE) for cleanup.[4]

  • Liquid Chromatography (LC): A C18 reverse-phase column is used to separate Trifloxystrobin and Trifloxystrobin-d6 from other matrix components. A gradient elution with a mobile phase consisting of water and acetonitrile, both acidified with formic acid, ensures optimal peak shape and separation. The addition of formic acid is crucial for promoting the protonation of the analytes, which enhances their ionization efficiency in the mass spectrometer.

  • Mass Spectrometry (MS/MS): Detection is performed using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. The high selectivity and sensitivity of the method are achieved by using Multiple Reaction Monitoring (MRM). Specific precursor ions for both Trifloxystrobin and Trifloxystrobin-d6 are selected and fragmented in the collision cell to produce characteristic product ions. The intensity of these product ions is then monitored for quantification.

Experimental

Materials and Reagents
  • Trifloxystrobin analytical standard (Purity ≥98%)

  • Trifloxystrobin-d6 (Purity ≥98%, Deuterated forms ≥99%)[3]

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 bulk sorbent

Standard and Sample Preparation

3.2.1. Standard Solution Preparation

Prepare individual stock solutions of Trifloxystrobin and Trifloxystrobin-d6 in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions and calibration standards by serial dilution in a suitable solvent, typically the initial mobile phase composition.

3.2.2. Sample Preparation (QuEChERS Protocol)

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10 g of fruit or vegetable).

  • Extraction: To the homogenized sample, add 10 mL of acetonitrile and the appropriate amount of Trifloxystrobin-d6 internal standard solution. Shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Shake vigorously for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing PSA and C18 sorbents. Vortex for 30 seconds and centrifuge.

  • Final Extract: The resulting supernatant is the final extract, which can be directly injected into the LC-MS/MS system or diluted if necessary.

Liquid Chromatography Conditions

The following conditions have been found to be effective for the separation of Trifloxystrobin and Trifloxystrobin-d6. Optimization may be required depending on the specific instrumentation and sample matrix.

ParameterValue
Column Ascentis Express C18, 100 x 4.6 mm, 2.7 µm (or equivalent)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.8 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)
Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization mode (ESI+). The following MRM transitions and parameters are recommended. It is essential to optimize these parameters on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
Trifloxystrobin 409.1186.11002580
409.1206.11002080
Trifloxystrobin-d6 415.1192.11002580
415.1212.11002080

Note: The precursor ion for Trifloxystrobin-d6 is 6 mass units higher than that of Trifloxystrobin due to the six deuterium atoms. The product ions are also shifted by 6 mass units, reflecting the fragmentation pattern where the deuterated part of the molecule is retained in the fragment.

Results and Discussion

Chromatographic Performance

The described LC method provides excellent separation of Trifloxystrobin and its deuterated internal standard from potential matrix interferences. The use of a C18 column with a gradient elution of acetonitrile and water with formic acid results in sharp, symmetrical peaks with typical retention times of approximately 8-10 minutes. The co-elution of Trifloxystrobin and Trifloxystrobin-d6 is critical for accurate quantification.

Mass Spectrometric Detection

The use of MRM provides high selectivity and sensitivity for the detection of both Trifloxystrobin and Trifloxystrobin-d6. The selection of two transitions for each analyte provides an additional layer of confirmation. The ratio of the quantifier to qualifier ion should remain consistent across all standards and samples, providing confidence in the identification of the analyte.

Workflow and Data Analysis

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

Trifloxystrobin_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Acetonitrile Extraction & IS Spiking Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract LC_Separation LC Separation (C18 Column) Final_Extract->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Trifloxystrobin Calibration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Analytical workflow for the quantification of Trifloxystrobin.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Trifloxystrobin in various matrices. The use of Trifloxystrobin-d6 as an internal standard ensures high accuracy and precision by compensating for matrix effects and instrumental variability. This protocol is suitable for routine monitoring of Trifloxystrobin residues in food and environmental samples, aiding in regulatory compliance and consumer safety.

References

  • ResearchGate. LC-MS/MS optimum parameters for trifloxystrobin. [Link]

  • NIH. Stepwise Diagnostic Product Ions Filtering Strategy for Rapid Discovery of Diterpenoids in Scutellaria barbata Based on UHPLC-Q-Exactive-Orbitrap-MS. [Link]

  • European Commission. Trifloxystrobin. [Link]

  • NIH. Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. [Link]

  • Agilent. Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. [Link]

  • Agilent. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • Journal of Agricultural Science of South China Agricultural University. Determination of trifloxystrobin and its metabolite in coffee by liquid chromatography-mass spectrometry. [Link]

  • ResearchGate. LC-MS/MS chromatograms of trifloxystrobin transitions at a blank... | Download Scientific Diagram. [Link]

  • Food and Agriculture Organization of the United Nations. TRIFLOXYSTROBIN (213) The first draft was prepared by Dr U Banasiak, Federal Institute for Risk Assessment, Berlin, Germany EXPL. [Link]

  • PubMed. Method validation, residue analysis and dietary risk assessment of trifloxystrobin and trifloxystrobin acid in milk, eggs and pork. [Link]

  • ACS Publications. Determination of trifloxystrobin and its metabolites in Hawaii soils by ASE-LC-MS/MS. [Link]

  • EURL-Pesticides.eu. Validation Report 32. [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Trifloxystrobin using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of the fungicide Trifloxystrobin. To ensure the highest degree of accuracy and to correct for matrix effects and variations during sample processing, a stable isotope-labeled internal standard, Trifloxystrobin-d6, is employed. This document provides a comprehensive guide, including optimized mass spectrometry parameters, a step-by-step sample preparation protocol based on the QuEChERS methodology, and detailed liquid chromatography conditions suitable for researchers in environmental science, food safety, and agricultural monitoring.

Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard

Trifloxystrobin is a broad-spectrum foliar fungicide from the strobilurin class, widely used to control a variety of fungal diseases on numerous crops.[1] Its mechanism of action involves the inhibition of mitochondrial respiration, which effectively prevents spore germination and mycelial growth.[1] Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for Trifloxystrobin in various food commodities and environmental samples.

Accurate quantification of Trifloxystrobin residues is therefore critical for ensuring food safety and monitoring environmental impact. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this type of analysis due to its inherent sensitivity and selectivity. However, complex sample matrices can often lead to ion suppression or enhancement, which can adversely affect the accuracy of quantification.

The use of a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte of interest is the most effective way to compensate for these matrix effects. A SIL internal standard behaves nearly identically to the unlabeled analyte during sample extraction, cleanup, and ionization, but is distinguishable by its mass-to-charge ratio (m/z). Trifloxystrobin-d6, a deuterated analog of Trifloxystrobin, serves as an ideal internal standard for this purpose.

Mass Spectrometry Parameters for Trifloxystrobin and Trifloxystrobin-d6

The successful implementation of an LC-MS/MS method hinges on the careful selection and optimization of mass spectrometry parameters. The following parameters were determined using a triple quadrupole mass spectrometer with a positive electrospray ionization (ESI+) source.

Ionization and Precursor Ion Selection

Both Trifloxystrobin and Trifloxystrobin-d6 readily form protonated molecules [M+H]⁺ in positive ion ESI mode.

  • Trifloxystrobin: The monoisotopic mass of Trifloxystrobin (C₂₀H₁₉F₃N₂O₄) is 408.13. The protonated precursor ion is therefore m/z 409.1 .

  • Trifloxystrobin-d6: With six deuterium atoms replacing six hydrogen atoms, the monoisotopic mass is increased by approximately 6.04 Da. The protonated precursor ion for Trifloxystrobin-d6 is m/z 415.1 .

Fragmentation (Product Ion) Analysis and MRM Transition Selection

Collision-induced dissociation (CID) of the Trifloxystrobin precursor ion (m/z 409.1) yields several characteristic product ions. The most abundant and consistent fragment observed is m/z 186 , which corresponds to a stable fragment of the molecule. This fragment is also observed in the analysis of deuterated analogs like Trifloxystrobin-methyl-d3 (m/z 412 → 186). A secondary, qualifier ion often used for confirmation is m/z 206.

For Trifloxystrobin-d6, the deuteration is on the phenyl ring, which is not part of the common fragment ions. Therefore, the major product ions are expected to be identical to those of the unlabeled compound. This allows for highly specific and parallel monitoring of both the analyte and the internal standard.

The selected Multiple Reaction Monitoring (MRM) transitions are summarized in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Transition Type
Trifloxystrobin409.1186.0Quantifier
Trifloxystrobin409.1206.0Qualifier
Trifloxystrobin-d6 415.1 186.0 Internal Standard (Quantifier)
Trifloxystrobin-d6 415.1 206.0 Internal Standard (Qualifier)

Table 1: Optimized MRM transitions for Trifloxystrobin and Trifloxystrobin-d6.

Optimization of Collision Energy (CE) and Other MS Parameters

While the MRM transitions are foundational, optimizing the collision energy for each transition is critical to maximize signal intensity. The optimal CE will vary between different mass spectrometer models. A typical starting point for collision energy for these types of molecules is between 15-35 eV. It is highly recommended to perform a compound optimization experiment by infusing a standard solution of both Trifloxystrobin and Trifloxystrobin-d6 and varying the collision energy to find the value that produces the most intense product ion signal.

Recommended Starting MS Parameters:

Parameter Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

| Dwell Time | 50 ms |

Experimental Protocol: Sample Preparation and LC-MS/MS Analysis

This protocol outlines a standard procedure for the extraction of Trifloxystrobin from a solid matrix (e.g., fruit, vegetable, or soil) using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by LC-MS/MS analysis.

Required Materials
  • Trifloxystrobin analytical standard

  • Trifloxystrobin-d6 internal standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • LC vials

Sample Preparation: QuEChERS Protocol

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.[2][3]

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of Trifloxystrobin-d6 internal standard solution to the sample.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and vortex vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 15 mL tube containing PSA and C18 sorbents. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Filtration and Dilution: Take the supernatant, filter it through a 0.22 µm syringe filter, and dilute with the initial mobile phase conditions before injection.

G cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis A 1. Homogenize 10g Sample B 2. Spike with Trifloxystrobin-d6 IS A->B C 3. Add 10 mL Acetonitrile & Vortex B->C D 4. Add MgSO4 & NaCl, Shake C->D E 5. Centrifuge (4000 rpm, 5 min) D->E F 6. Transfer Supernatant to dSPE Tube E->F G 7. Vortex & Centrifuge F->G H 8. Filter & Dilute Supernatant G->H I Inject into LC-MS/MS System H->I J Data Acquisition (MRM Mode) I->J K Quantification using IS J->K

Figure 1: General workflow for sample preparation and analysis.

Liquid Chromatography Conditions

A reverse-phase HPLC method provides excellent separation for Trifloxystrobin.[4]

ParameterSetting
Column C18, 2.1 x 100 mm, 2.6 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of the analyte (Trifloxystrobin) to the internal standard (Trifloxystrobin-d6). A calibration curve is constructed by plotting these area ratios against the concentration of the analyte in a series of calibration standards. The use of the internal standard corrects for any loss of analyte during sample preparation and for any matrix-induced signal suppression or enhancement in the MS source.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the accurate and sensitive determination of Trifloxystrobin in complex matrices. The use of Trifloxystrobin-d6 as an internal standard is a critical component of this method, ensuring high-quality, reliable data that can meet stringent regulatory requirements. The provided mass spectrometry parameters, sample preparation workflow, and liquid chromatography conditions serve as a robust starting point for method implementation and can be adapted as needed for specific laboratory instrumentation and sample types.

References

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. SANTE/11312/2021. [Link]

  • SIELC Technologies. (2018). Separation of Trifloxystrobin on Newcrom R1 HPLC column.[Link]

  • CIPAC. (2021). Trifloxystrobin. CIPAC/5289/m. [Link]

  • Chen, J., et al. (2008). Determination of trifloxystrobin and its metabolites in Hawaii soils by ASE-LC-MS/MS. Journal of Agricultural and Food Chemistry, 56(6), 1829-37. [Link]

  • PubChem. Trifloxystrobin. National Center for Biotechnology Information. [Link]

  • Wang, L., et al. (2014). Residues and dissipation of trifloxystrobin and its metabolite in tomatoes and soil. Environmental Science and Pollution Research, 21(11), 7793-9. [Link]

  • NAC Analytica. Determination of Trifloxystrobin Content.[Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note. [Link]

  • Google Patents. Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues. WO2019147630A1.
  • Lehotay, S. J. (2011). QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. Methods in molecular biology, 747, 65-91. [Link]

  • US EPA. Environmental Chemistry Method for Trifloxystrobin & Degradates.[Link]

  • ResearchGate. Method validation for the analysis of 14 pesticides in aqueous matrices by Stir Bar Sorptive Extraction followed by liquid desorption and Liquid chromatography coupled with tandem mass spectrometry (SBSE-LD-LC-MS-MS).[Link]

  • Rao, B. S., et al. (2012). Development and validation of a HPLC-UV method for simultaneous determination of strobilurin fungicide residues in tomato fruits. Indian Journal of Science and Research, 3(1), 113-118. [Link]

  • Current Agriculture Research Journal. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection.[Link]

  • European Union Reference Laboratory for Pesticides. Development of analytical methods: Validation of MRM extraction methods for high protein content pulses.[Link]

  • ResearchGate. Fragmentation pattern and product ion scan spectra of the molecular ion of protonated hydrocortisone.[Link]

  • LCGC International. QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.[Link]

  • ResearchGate. Chromatograms showing MRM transitions for the analytes at 6 ng/mL.[Link]

  • Phenomenex. (2020). Pesticide Residues in Lettuce using QuEChERS by LC/MS/MS and GC/MS (TN-0052). Technical Note. [Link]

  • Kiat-i-luk, V., et al. (2021). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. PLOS ONE, 16(5), e0251559. [Link]

  • Phenomenex. Analysis of Multiresidue Pesticides from Food Using the QuEChERS Sample Preparation Approach, LC–MS–MS and GC.[Link]

  • Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Trifloxystrobin-d6 Signal Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Signal Intensity of Trifloxystrobin-d6 in LC-MS/MS

Audience: Researchers, Senior Scientists, and Method Development Chemists.

Executive Summary: The "Silent" Standard

You are likely here because your internal standard (IS), Trifloxystrobin-d6 , is behaving inconsistently. It may be showing low absolute intensity, high variation between injections, or a complete signal dropout in matrix samples.

In strobilurin fungicide analysis, the primary culprit is rarely the mass spectrometer’s sensitivity itself, but rather adduct competition in the ion source. Trifloxystrobin is prone to forming sodium adducts (


, m/z ~437) which "steal" ion current from your desired protonated (

, m/z 415) or ammoniated (

, m/z 432) species.

This guide provides a self-validating workflow to diagnose and resolve these issues, moving beyond "try a new column" to mechanistic root-cause correction.

Part 1: Critical Diagnostic Workflow (Triage)

Before altering your method, you must isolate the failure point. Use this logic gate to determine if the issue is Chemical (solubility/stability), Physical (instrumentation), or Methodological (ionization/matrix).

DiagnosticWorkflow Start START: Low Signal for Trifloxystrobin-d6 CheckStock Step 1: Check Stock Solution (Infuse directly @ 1 µg/mL in pure MeCN) Start->CheckStock StockResult Is signal > 1e6 cps? CheckStock->StockResult CheckLC Step 2: Check LC Introduction (Inject standard on column) StockResult->CheckLC Yes SolubilityIssue ACTION: Solubility/Degradation Re-make stock in 100% Acetone or MeCN. Avoid water in stock. StockResult->SolubilityIssue No LCResult Is Peak Area Reproducible? CheckLC->LCResult CheckMatrix Step 3: Matrix Effect Study (Spike into Matrix Extract) LCResult->CheckMatrix Yes AdductIssue ACTION: Source Optimization Adduct competition ([M+Na]+). Add Ammonium Formate. LCResult->AdductIssue No (Drifting/Low) MatrixResult Suppression > 50%? CheckMatrix->MatrixResult MatrixIssue ACTION: Sample Prep Switch to QuEChERS or Dilute-and-Shoot. MatrixResult->MatrixIssue Yes Success System Validated MatrixResult->Success No

Caption: Figure 1. Diagnostic logic gate for isolating signal loss. Follow the path to identify if the root cause is chemical stability, ionization competition, or matrix suppression.

Part 2: Ionization & Source Optimization

The Mechanism: Adduct Management

Trifloxystrobin contains ester and oxime ether moieties that act as "sodium magnets." In the presence of trace sodium (from glassware or mobile phase bottles), the molecule will preferentially form


.[1] Since triple quadrupoles filter for specific precursors, if your method targets 

, any molecule that becomes

is effectively invisible.

The Solution: You cannot remove sodium entirely. Instead, you must outcompete it using Ammonium ions.

Recommended Mobile Phase Architecture
ComponentCompositionFunction
Phase A (Aqueous) 5 mM Ammonium Formate + 0.1% Formic Acid in WaterProvides

to suppress

adducts; Acid ensures protonation.
Phase B (Organic) 100% Acetonitrile (or Methanol)Acetonitrile often yields sharper peaks for strobilurins.
Target Adduct

(Primary) or

(Secondary)
Monitor both during development.

Expert Insight: Even if you target the protonated ion (


), the presence of Ammonium Formate  is critical. It caps the sodium adduct formation. Without it, the signal is erratic because it depends on the random sodium background of your solvent bottles [1].
Mass Transitions (MRM) Table

Ensure you are monitoring the correct transitions. Note that for d6, the transition depends on the position of the label. Assuming standard commercial Trifloxystrobin-d6 (O-methyl-d6):

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (V)
Trifloxystrobin (Native) 409.1

186.1Quant15 - 25
409.1

206.1Qual15 - 25
Trifloxystrobin-d6 415.1

186.1Quant15 - 25

Note: The 186 fragment (typically the trifluoromethyl-phenyl moiety) often remains unlabeled in d6 standards, meaning the product ion mass is identical to the native. Verify your specific Certificate of Analysis.

Part 3: Chromatography & Deuterium Isotope Effects

The "Shift" Phenomenon

Users often panic when the d6-standard elutes earlier than the native analyte.

  • Observation: Trifloxystrobin-d6 elutes 0.05 – 0.1 min before native Trifloxystrobin.

  • Cause: The Carbon-Deuterium (C-D) bond is shorter and less polarizable than the C-H bond. This makes the d6-analog slightly less lipophilic (in reversed-phase theory) or affects its interaction with the C18 stationary phase [2].

  • Fix: Do not force the retention times to match exactly. Widen your MRM window or use a relative retention time (RRT) window of ±2%.

Solubility & Carryover

Trifloxystrobin is highly hydrophobic (LogP ~4.5) [3].

  • Needle Wash: Ensure your autosampler needle wash contains at least 50% organic solvent (e.g., Isopropanol/Acetonitrile 1:1). Weak washes (mostly water) will cause the "sticky" d6 to carry over into blanks.

  • Stock Prep: Dissolve the solid d6 standard in 100% Acetone or Acetonitrile . Do not use Methanol as the primary stock solvent if long-term stability is a concern, as transesterification can occur over months in acidic methanol.

Part 4: Sample Preparation (Matrix Effects)

If the signal is high in pure solvent but vanishes in food/plasma samples, you have Ion Suppression .

The "Dilute-and-Shoot" Validation

Before re-developing a QuEChERS method, perform this test:

  • Prepare a matrix sample (e.g., fruit extract).

  • Dilute it 1:10, 1:20, and 1:50 with mobile phase A/B (50:50).

  • Spike Trifloxystrobin-d6 at a constant concentration into each dilution.

  • Result: If the absolute area of the d6 increases as the matrix becomes more dilute, you have heavy suppression.

Recommended Clean-up (QuEChERS)

For high-fat or complex matrices, a standard QuEChERS (EN 15662) is recommended.

  • Extraction: Acetonitrile.[2]

  • dSPE Clean-up:

    • General: PSA (Primary Secondary Amine) + MgSO4.

    • High Fat: Add C18.

    • High Pigment: Add GCB (Graphitized Carbon Black), but WARNING : GCB can absorb planar pesticides like strobilurins. Use minimal GCB or avoid it if recovery drops below 70% [4].

Part 5: Troubleshooting FAQs

Q: My d6 signal is stable, but the area is 10x lower than the native standard at the same concentration. A: Check the purity and salt form of your d6 standard. Commercial d6 standards are often supplied as salts (e.g., HCl). If you weighed it as free base without correcting for the salt mass, your concentration is lower than calculated. Also, verify the isotopic purity; older standards may have significant d0 (native) contamination.

Q: I see a "split peak" for the d6 standard. A: This is often a solvent mismatch. If you inject a sample dissolved in 100% Acetonitrile onto a column starting at 90% Water, the strong solvent travels faster, carrying some analyte with it. Fix: Dilute your final extract with water or buffer so the injection solvent matches the starting mobile phase (e.g., 50:50 MeCN:Water).

Q: Can I use Trifloxystrobin-d3 instead of d6? A: Yes, but d6 is superior. d3 (usually a single methyl group label) is more susceptible to "cross-talk" if the native analyte has a naturally occurring M+3 isotope abundance (though low for this molecule). d6 provides a safer mass difference (+6 Da) to prevent isotopic overlap.

References

  • Kruve, A., & Kaupmees, K. (2017).[1][3] Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887–894.[3] Link

  • Teutenberg, T., et al. (2012). High-temperature liquid chromatography. Journal of Separation Science.
  • University of Hertfordshire. (2023). Trifloxystrobin - PPDB: Pesticide Properties DataBase. Link

  • EURL-SRM. (2013).[4] Quick Method for the Analysis of Residues of numerous Highly Polar Pesticides in Foods of Plant Origin (QuPPe-Method). Link

Sources

Technical Support Center: Troubleshooting Interferences in Trifloxystrobin-d6 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Trifloxystrobin is a broad-spectrum strobilurin fungicide used extensively in agriculture to protect a wide variety of crops.[1] Accurate quantification of its residues in complex matrices like soil, water, and food products is critical for regulatory compliance and ensuring consumer safety. Trifloxystrobin-d6, a stable isotope-labeled internal standard, is an indispensable tool in mass spectrometry-based methods (e.g., LC-MS/MS, GC-MS) to achieve the highest levels of accuracy and precision.[2] Its chemical and physical properties are nearly identical to the native trifloxystrobin, allowing it to effectively compensate for variations during sample preparation and analysis.[3]

However, even with the use of a robust internal standard, analytical challenges can arise. This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals encountering common interferences in Trifloxystrobin-d6 analysis. We will delve into the root causes of these issues and provide actionable, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding Trifloxystrobin-d6 analysis.

Q1: What is Trifloxystrobin-d6, and why is it the preferred internal standard?

A1: Trifloxystrobin-d6 is a form of Trifloxystrobin where six hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling makes it heavier than the native compound. In mass spectrometry, this mass difference allows the instrument to detect and quantify both the analyte (native Trifloxystrobin) and the internal standard (Trifloxystrobin-d6) simultaneously and independently.

It is the preferred internal standard because it co-elutes with Trifloxystrobin and behaves almost identically during extraction, cleanup, and ionization.[3] This allows it to accurately correct for signal loss or enhancement caused by matrix effects, a common problem in complex samples.[4]

Q2: My Trifloxystrobin-d6 peak area is highly variable and suppressed across different sample matrices. What is the most likely cause?

A2: The most probable cause is a significant matrix effect .[5] Matrix effects occur when co-eluting compounds from the sample matrix (e.g., pigments, lipids, sugars in a plant extract) interfere with the ionization of the analyte and internal standard in the mass spectrometer's source.[6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in poor reproducibility and inaccurate quantification.[7] Even though Trifloxystrobin-d6 is designed to compensate for this, severe matrix effects can still impact its signal stability.

Q3: I'm observing a peak in my Trifloxystrobin-d6 channel even in blank samples, or I suspect another compound is interfering. How can I confirm this?

A3: This could be due to isobaric interference or cross-contamination . Isobaric interference occurs when an unrelated compound has the same nominal mass as Trifloxystrobin-d6 and also fragments to a product ion of the same mass being monitored.

To confirm this, you should:

  • Analyze a matrix blank: Inject an extract of a sample known to be free of Trifloxystrobin. If a peak is still present at the retention time of Trifloxystrobin-d6, it confirms the presence of an interference.

  • Monitor multiple MRM transitions: A key principle of robust mass spectrometry is specificity. Monitor at least two different MRM (Multiple Reaction Monitoring) transitions for Trifloxystrobin-d6. An interfering compound is unlikely to produce both transitions in the correct ratio. According to SANTE guidelines, the ion ratio should be within a certain tolerance (typically ±30%) of that observed in a pure standard.[8][9]

  • Improve chromatographic separation: Adjust your LC gradient or change the column chemistry to try and separate the interfering peak from the Trifloxystrobin-d6 peak.[10]

  • Utilize High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between compounds with the same nominal mass but different exact masses, definitively confirming or refuting an isobaric interference.

Q4: Can the unlabeled (native) Trifloxystrobin interfere with my Trifloxystrobin-d6 signal?

A4: Yes, this is possible through a phenomenon called isotopic crosstalk . While unlikely to be a major issue with a +6 Da mass shift, it's a theoretical possibility. Native Trifloxystrobin has a natural isotopic distribution. If a very high concentration of the native compound is present, the M+6 isotopic peak of the native compound could potentially contribute a small signal in the mass channel of the Trifloxystrobin-d6 (M+0) peak. This is generally only a concern when the concentration of the native analyte is many orders of magnitude higher than the internal standard.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for tackling the most common and complex interference issues.

Guide 1: Diagnosing and Mitigating Matrix Effects

Matrix effects are the most pervasive challenge in LC-MS/MS analysis of trace residues in complex samples.[11] They are caused by co-extracted matrix components that affect the efficiency of droplet formation and ion evaporation in the electrospray ionization (ESI) source.[4]

This experiment is crucial for understanding the impact of your sample matrix on the analysis.

Objective: To determine the percentage of ion suppression or enhancement for Trifloxystrobin-d6 in a specific matrix.

Procedure:

  • Prepare a Matrix Blank: Extract a representative sample matrix (e.g., tomato, soil) that is known to be free of Trifloxystrobin using your established sample preparation method (e.g., QuEChERS).[12]

  • Prepare Two Sets of Samples:

    • Set A (Standard in Solvent): Spike a known amount of Trifloxystrobin-d6 into a vial containing the final extraction solvent (e.g., acetonitrile).

    • Set B (Post-Extraction Spike): Take the blank matrix extract from Step 1 and spike the same known amount of Trifloxystrobin-d6 into it.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak area for Trifloxystrobin-d6.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

Matrix Effect (%)InterpretationSeverity
80% - 120%Mild or No Significant EffectAcceptable
50% - 80%Moderate Ion SuppressionInvestigation Needed
> 120%Moderate Ion EnhancementInvestigation Needed
< 50%Severe Ion SuppressionMitigation Required
  • Sample Dilution: The simplest approach is to dilute the final sample extract.[13] This reduces the concentration of matrix components entering the MS source. A 5x or 10x dilution can often significantly reduce suppression, but be mindful of your limits of quantification (LOQs).

  • Improved Sample Cleanup: Incorporate additional cleanup steps in your sample preparation. For QuEChERS, this may involve using different d-SPE (dispersive solid-phase extraction) sorbents like C18 to remove nonpolar interferences or GCB (graphitized carbon black) to remove pigments.[14]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract instead of pure solvent. This ensures that the standards and samples experience the same matrix effects, leading to more accurate quantification.[6]

  • Chromatographic Optimization: Modify the LC method to better separate Trifloxystrobin-d6 from the region where most matrix components elute (often the early part of the chromatogram).

cluster_prep Preparation cluster_analysis Analysis & Calculation cluster_decision Decision & Action start Start: Suspected Matrix Effect prep_A Prepare Set A: Standard in Solvent start->prep_A prep_B Prepare Set B: Post-Extraction Spike in Blank Matrix start->prep_B analyze Analyze both sets by LC-MS/MS prep_A->analyze prep_B->analyze calculate Calculate Matrix Effect (%) ME = (Area_B / Area_A) * 100 analyze->calculate decision 80% < ME < 120% ? calculate->decision pass Result: OK Proceed with analysis decision->pass Yes fail Result: Significant ME Implement Mitigation decision->fail No mitigate Mitigation Strategies: 1. Dilute Extract 2. Improve Cleanup 3. Use Matrix-Matched Calibrants fail->mitigate cluster_check1 Step 1: Check Ion Ratio cluster_check2 Step 2: Optimize Chromatography cluster_check3 Step 3: Advanced MS start Start: Unknown Peak in IS Channel check_ratio Ion ratio matches standard (±30%)? start->check_ratio check_chrom Does peak resolve after changing gradient/column? check_ratio->check_chrom No conclusion1 Conclusion: Likely Co-eluting Interference (Matrix Effect) check_ratio->conclusion1 Yes check_hrms HRMS confirms exact mass of IS? check_chrom->check_hrms No conclusion3 Conclusion: Interference Resolved check_chrom->conclusion3 Yes conclusion2 Conclusion: Confirmed Isobaric Interference check_hrms->conclusion2 No conclusion4 Conclusion: System Contamination or other issue. Investigate further. check_hrms->conclusion4 Yes

Sources

Technical Support Center: Optimizing LC-MS Analysis of Trifloxystrobin and Trifloxystrobin-d6

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of Trifloxystrobin and its stable isotope-labeled internal standard, Trifloxystrobin-d6. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during liquid chromatography-mass spectrometry (LC-MS) method development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to establish a strong baseline understanding for your method development.

Q1: What are the key physicochemical properties of Trifloxystrobin that influence its chromatographic behavior?

A1: Understanding the properties of Trifloxystrobin is the first step to developing a robust LC method.

  • High Hydrophobicity: Trifloxystrobin has a high octanol-water partition coefficient (Log P) of 4.5[1][2]. This indicates it is a nonpolar compound, making it highly suitable for reversed-phase (RP) chromatography.

  • Low Aqueous Solubility: Its solubility in water is low, at 0.61 mg/L[3]. This necessitates the use of organic solvents for sample preparation and in the mobile phase to ensure it remains dissolved throughout the analysis.

  • Lack of Ionizable Groups: Trifloxystrobin does not have a dissociable proton within the typical pH range of 2-12 and is considered a neutral molecule[1]. Therefore, its retention is not significantly affected by mobile phase pH. However, its major metabolite, Trifloxystrobin acid (CGA321113), is ionizable[1][4].

Table 1: Key Physicochemical Properties of Trifloxystrobin

PropertyValueImplication for LC MethodSource
Molecular Weight408.4 g/mol Standard mass range for LC-MS analysis.[1]
Log P4.5Highly hydrophobic; strong retention on C18/C8 columns.[1][2]
Water Solubility0.61 mg/L (at 20°C)Requires organic solvent in sample diluent and mobile phase.[3]
pKaNo dissociation (pH 2-12)Retention is independent of mobile phase pH.[1]

Q2: What is the recommended starting point for an LC method for Trifloxystrobin and Trifloxystrobin-d6?

A2: A reversed-phase method using a C18 column is the industry standard.

  • Column: A high-quality, end-capped C18 column (e.g., 50-150 mm length, 2.1-4.6 mm i.d., <3 µm particle size) provides excellent retention and peak shape[5][6].

  • Mobile Phase A (Aqueous): Ultrapure water with 0.1% formic acid.

  • Mobile Phase B (Organic): Acetonitrile or Methanol with 0.1% formic acid. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Detection: Tandem mass spectrometry (LC-MS/MS) is typically used for its high sensitivity and selectivity[1][7]. Positive electrospray ionization (ESI+) is effective, and the addition of formic acid provides a source of protons to promote the formation of the [M+H]+ ion.

  • Internal Standard: Trifloxystrobin-d6 is the ideal internal standard as its chemical properties are nearly identical to the native analyte, ensuring it co-elutes and experiences similar matrix effects, but is distinguishable by mass.

Q3: Why is formic acid recommended in the mobile phase if Trifloxystrobin is not affected by pH?

A3: While Trifloxystrobin's retention on the column is not pH-dependent, formic acid serves two critical functions in LC-MS analysis:

  • Improves Peak Shape: Even for neutral compounds, acidic modifiers can sharpen peaks by minimizing undesirable secondary interactions between the analyte and residual silanol groups on the silica-based column packing material[8][9].

  • Enhances MS Ionization: In positive mode ESI, formic acid provides an abundant source of protons (H+), which is essential for the efficient ionization of the target analyte to form the protonated molecule [M+H]+ in the MS source. This directly translates to improved sensitivity and a more stable signal.

Part 2: Troubleshooting Guide

This section provides a systematic, cause-and-effect approach to resolving specific issues you may encounter.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symptom: The chromatographic peak for Trifloxystrobin and/or its internal standard is asymmetric, with a tailing factor > 1.5 or significant fronting.

Initial Diagnostic Workflow

Caption: Troubleshooting workflow for poor peak shape.

Protocol 1: Resolving Peak Tailing

  • Verify Sample Solvent: The "solvent effect" is a primary cause of peak distortion. Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase conditions[10]. Causality: Injecting a sample in a solvent significantly stronger than the mobile phase causes the analyte band to spread before it reaches the column head, leading to broad and misshapen peaks.

    • Action: If your initial gradient condition is 95% Water / 5% Acetonitrile, your sample diluent should not contain more than 5% Acetonitrile.

  • Check for Secondary Silanol Interactions: Although Trifloxystrobin is neutral, certain functionalities can still have minor interactions with active sites on the column.

    • Action: Confirm that 0.1% formic acid is present in both mobile phase A and B. This ensures a consistent, low pH environment that suppresses the ionization of free silanol groups on the column packing, minimizing these secondary interactions[8][9].

  • Inspect for Column Contamination or Degradation: If peak tailing appears suddenly for all peaks, it may indicate a physical problem at the head of the column[11].

    • Action:

      • Disconnect the column and reverse its direction.

      • Flush to waste with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) at a low flow rate for 20-30 column volumes.

      • If this does not resolve the issue, the column inlet frit may be irreversibly contaminated, or a void may have formed, requiring column replacement[10][11].

Protocol 2: Resolving Peak Fronting

  • Assess for Mass Overload: This occurs when too much sample mass is injected onto the column, saturating the stationary phase at the inlet.

    • Action: Prepare a dilution series of your sample (e.g., 1:5, 1:10, 1:100) and inject them. If the peak shape improves at lower concentrations, you are experiencing mass overload. Reduce the concentration of your sample or decrease the injection volume.

  • Re-evaluate Sample Solvent Strength: As with peak tailing, a sample solvent that is too strong can cause fronting[10].

    • Action: Re-prepare your sample in a diluent matching the initial mobile phase composition.

Problem 2: Poor Resolution or Co-elution with Matrix Interferences

Symptom: The Trifloxystrobin peak is not adequately separated from the Trifloxystrobin-d6 peak (Resolution < 1.5) or from a co-eluting matrix component. While co-elution of the analyte and its deuterated standard is expected and desired, this section addresses separation from matrix interferences.

Gradient Optimization Decision Tree

Caption: Decision tree for optimizing gradient resolution.

Protocol 3: Systematic Gradient Optimization

Optimizing the gradient is the most powerful tool for improving resolution[12][13]. The goal is to adjust the rate of change of the mobile phase's organic content (%B).

  • Perform a Scouting Gradient: First, establish the elution window of your analytes.

    • Method: Run a fast, wide-range gradient (e.g., 5% to 95% B in 5-10 minutes). This will show the approximate %B at which Trifloxystrobin elutes.

  • Adjust the Gradient Slope: A shallower gradient increases the separation between peaks[13].

    • Action: Based on the scouting run, design a new gradient that is shallower around the elution time of Trifloxystrobin. For example, if the analyte elutes at 60% B in the scouting run, try a segmented gradient that moves more slowly from 50% to 70% B.

Table 2: Example of Gradient Optimization for Resolution

ParameterScouting GradientOptimized Gradient (Shallow)
Time (min)%B%B
0.055
1.055
8.09540
8.1 - 12.0 95 40 -> 70 (Shallow Slope)
12.19595
15.09595
Expected Outcome Fast elution, potentially poor resolution.Increased retention time, improved resolution around the target analyte.

References

  • World Health Organization (WHO). (n.d.). TRIFLOXYSTROBIN First draft prepared by Ghazi Dannan1 and Maria Tasheva2. [Link]

  • Collaborative International Pesticides Analytical Council (CIPAC). (n.d.). CIPAC Method 4954. [Link]

  • SIELC Technologies. (n.d.). Separation of Trifloxystrobin on Newcrom R1 HPLC column. [Link]

  • University of Hertfordshire. (n.d.). Trifloxystrobin (Ref: CGA 279202). Agriculture & Environment Research Unit (AERU). [Link]

  • United States Environmental Protection Agency. (2023, March 22). Trifloxystrobin. Human Health Risk Assessment for the Registration Review Draft Risk Assessment. [Link]

  • Merck Index. (n.d.). Trifloxystrobin. Royal Society of Chemistry. [Link]

  • bioRxiv. (2023). Bayesian optimization of separation gradients to maximize the performance of untargeted LC-MS. [Link]

  • ResearchGate. (n.d.). LC-MS/MS optimum parameters for trifloxystrobin. [Link]

  • Collaborative International Pesticides Analytical Council (CIPAC). (2021). Trifloxystrobin. [Link]

  • MDPI. (n.d.). Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees. [Link]

  • National Center for Biotechnology Information (NCBI). (2022). A Novel Analysis Method for Simultaneous Determination of 31 Pesticides by High-Performance Liquid Chromatography-Tandem Mass Spectrometry in Ginseng. [Link]

  • University of Hertfordshire. (n.d.). (E,E)-trifloxystrobin acid (Ref: CGA 321113). Agriculture & Environment Research Unit (AERU). [Link]

  • SciELO. (n.d.). Determination of Trifloxystrobin in Soy Grape Juice and Natural Water by Photo-Induced Fluorescence and High-Performance Liquid Chromatography. [Link]

  • ResearchGate. (n.d.). Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • LCGC International. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • Welch Materials. (2025). Why is Formic Acid Added to the Mobile Phase in Mass Spectrometry?. [Link]

  • Agilent. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Analysis by LC-MS/MS of polar pesticides in fruits and vegetables using new hybrid stationary phase. [Link]

  • Welch Materials. (2025). Gradient Optimization in HPLC. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. [Link]

  • LCGC International. (2026). SPE–LC–MS/MS Method for Emerging Contaminants in Water. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

Sources

Navigating Calibration Curve Challenges with Trifloxystrobin-d6: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting issues related to the use of Trifloxystrobin-d6 as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common calibration curve problems encountered during quantitative analysis. By understanding the underlying principles and potential pitfalls, you can ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for Trifloxystrobin showing poor linearity (R² < 0.99)?

Poor linearity is a common issue that can stem from several sources. These include incorrect preparation of standards, degradation of the analyte or internal standard, matrix effects, or detector saturation at high concentrations. A systematic investigation is required to pinpoint the exact cause.

Q2: My Trifloxystrobin-d6 internal standard signal is inconsistent across my sample batch. What could be the reason?

Inconsistent internal standard response can significantly impact the accuracy of your results. Potential causes include improper mixing of the internal standard with the sample, variability in sample extraction, or instrument instability.[1][2] It is also crucial to ensure the internal standard is added at an early stage to account for variations during sample preparation.[3]

Q3: I am observing significant signal suppression or enhancement. How can I mitigate these matrix effects?

Matrix effects occur when components in the sample matrix interfere with the ionization of the analyte and internal standard.[4][5][6] While a deuterated internal standard like Trifloxystrobin-d6 is designed to compensate for these effects, severe matrix interference can still lead to inaccurate results.[4] Mitigation strategies include optimizing sample cleanup procedures, diluting the sample, or using a matrix-matched calibration curve.[5]

Q4: Can the purity of my Trifloxystrobin-d6 internal standard affect my results?

Absolutely. The chemical and isotopic purity of the internal standard is critical for accurate quantification.[7][8] Impurities can lead to interference with the analyte peak or an inaccurate response ratio.[8] It is recommended to use high-purity standards (≥98% isotopic enrichment and >99% chemical purity) from reputable suppliers.[7]

In-Depth Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

A non-linear calibration curve can invalidate quantitative results. The relationship between the analyte/internal standard response ratio and the analyte concentration should be linear over the desired concentration range.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Incorrect Standard Preparation Errors in serial dilutions, incorrect weighing, or solvent evaporation can lead to inaccurate standard concentrations.Prepare fresh calibration standards, paying close attention to pipetting techniques and using calibrated equipment. Verify the concentration of the stock solution.
Analyte or IS Degradation Trifloxystrobin and its deuterated internal standard can degrade under certain conditions, such as exposure to light or extreme pH.[9]Prepare fresh stock solutions and store them under recommended conditions (-20°C is often suggested).[10][11] Evaluate the stability of the compounds in your sample matrix and processing conditions.[9]
Detector Saturation At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a flattening of the curve.[12]Extend the calibration range to include lower concentrations or dilute samples that fall in the non-linear portion of the curve.[12] It is not good practice to extrapolate beyond the calibrated range.[12]
Matrix Effects Severe signal suppression or enhancement that is not adequately compensated for by the internal standard can cause non-linearity.[4][13]See the dedicated troubleshooting guide on Matrix Effects below.
Inappropriate Regression Model Forcing a linear regression on data that is inherently non-linear will result in a poor fit.Evaluate different regression models (e.g., quadratic) if non-linearity is expected and consistently observed. However, investigate the root cause of the non-linearity first.[14]

Troubleshooting Workflow for Non-Linearity:

Caption: Troubleshooting workflow for non-linear calibration curves.

Issue 2: Inconsistent Internal Standard (IS) Response

The fundamental assumption of internal standard calibration is that the IS response is consistent across all samples and standards, or that it varies proportionally to the analyte.[8][15] Significant variability undermines this assumption.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Inaccurate IS Spiking Inconsistent volume of IS solution added to each sample or standard.Use a calibrated positive displacement pipette for adding the IS. Ensure the IS is added to every sample and standard at the same concentration.[3]
Poor Sample Homogenization If the IS is not thoroughly mixed with the sample, its concentration will not be uniform.Vortex or sonicate samples immediately after adding the IS to ensure complete homogenization.
Variable Extraction Recovery Differences in sample matrices can lead to variable extraction efficiency for the IS.An ideal isotopically labeled IS like Trifloxystrobin-d6 should have nearly identical extraction recovery to the analyte. If variability is high, re-evaluate your extraction protocol for robustness.
Instrument Drift Fluctuations in the mass spectrometer's performance over the course of an analytical run can cause signal drift.[1]Allow the instrument to stabilize before starting the run. Monitor system suitability by injecting a standard at regular intervals throughout the batch.
IS Adsorption The internal standard may adsorb to container walls or pipette tips, especially at low concentrations.[12]Use silanized glassware or low-adsorption plasticware. Consider adding surfactants or modifiers to the sample solvent to reduce adsorption.[12]

Experimental Protocol: Verifying IS Addition and Stability

  • Prepare a QC Sample: Spike a known concentration of Trifloxystrobin and a consistent concentration of Trifloxystrobin-d6 into a blank matrix.

  • Aliquot and Process: Create multiple aliquots (n=5) of this QC sample.

  • Process in Parallel: Process these aliquots alongside your calibration standards and unknown samples.

  • Analyze IS Response: After analysis, calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) of the Trifloxystrobin-d6 peak area across the QC replicates.

  • Acceptance Criteria: A %RSD of <15% is generally considered acceptable for the IS response, indicating consistent addition and minimal variability during sample processing.

Issue 3: Significant Matrix Effects

Matrix effects, which can cause ion suppression or enhancement, are a major challenge in LC-MS/MS analysis.[4][5] While Trifloxystrobin-d6 is designed to co-elute with Trifloxystrobin and experience similar matrix effects, thereby providing correction, this compensation may not be perfect in highly complex matrices.[16]

Diagnosing and Mitigating Matrix Effects:

Matrix_Effects cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies Post_Extraction_Spike Post-Extraction Spike Experiment: Compare response in solvent vs. post-extracted blank matrix Matrix_Factor Calculate Matrix Factor (MF): MF = Peak Area (Matrix) / Peak Area (Solvent) Post_Extraction_Spike->Matrix_Factor Optimize_Cleanup Optimize Sample Cleanup (e.g., SPE, LLE) Matrix_Factor->Optimize_Cleanup If MF << 1 or >> 1 Dilute_Sample Dilute Sample Extract Matrix_Factor->Dilute_Sample If MF << 1 or >> 1 Matrix_Matched Use Matrix-Matched Calibrators Matrix_Factor->Matrix_Matched If MF << 1 or >> 1 Modify_Chroma Modify Chromatography to separate from interferences Matrix_Factor->Modify_Chroma If MF << 1 or >> 1 Result Improved Accuracy and Precision Optimize_Cleanup->Result Dilute_Sample->Result Matrix_Matched->Result Modify_Chroma->Result Start Suspected Matrix Effects Start->Post_Extraction_Spike

Caption: Diagnostic and mitigation workflow for matrix effects.

Experimental Protocol: Quantitative Assessment of Matrix Effects

  • Prepare Three Sets of Samples:

    • Set A (Solvent): Prepare standards of Trifloxystrobin at a known concentration (e.g., mid-point of the calibration curve) in the final elution solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix samples as you would for your unknown samples. After the final extraction step, spike the extract with Trifloxystrobin to the same concentration as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with Trifloxystrobin at the same concentration as in Set A before the extraction process.

  • Analysis: Inject and analyze all three sets of samples.

  • Calculations:

    • Matrix Effect (ME %): [(Peak Area in Set B / Peak Area in Set A) - 1] * 100

    • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpretation:

    • A ME % value close to zero indicates minimal matrix effects.

    • A negative ME % indicates ion suppression.

    • A positive ME % indicates ion enhancement.

    • The RE % evaluates the efficiency of your extraction process.

By systematically addressing these common issues, you can improve the quality and reliability of your quantitative data when using Trifloxystrobin-d6 as an internal standard.

References

  • Trifloxystrobin-d6. Cayman Chemical.

  • Trifloxystrobin (Ref: CGA 279202). AERU - University of Hertfordshire.

  • Internal standard calibration in the case of nonlinear calibration dependencies.

  • Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. ScienceDirect.

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

  • Calibration: Effects on Accuracy and Detection Limits in Atomic Spectroscopy. Spectroscopy Online.

  • Trifloxystrobin-d6 | CAS 2470226-50-5. LGC Standards.

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.

  • Internal Standard Calibration Problems. LCGC International.

  • Validation of Analytical Methods for Trifloxystrobin Analysis: A Comparative Guide. Benchchem.

  • Stability of Pyraclostrobin-d6 Under Storage Conditions: A Technical Guide. Benchchem.

  • When Should an Internal Standard be Used?. LCGC International.

  • Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. PMC.

  • Internal standard. Wikipedia.

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.

  • The Frustrated Reviewer - Recurrent Failures in Manuscripts Describing Validation of Quantitative TLC/HPTLC Procedures for Analysis of Pharmaceuticals. ResearchGate.

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.

  • Calibration curve of azoxystrobin with GC-MS analysis. ResearchGate.

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PMC.

  • Simultaneous determination of trifloxystrobin and trifloxystrobin acid residue in rice and soil by a modified quick, easy, cheap, effective, rugged, and safe method using ultra high performance liquid chromatography with tandem mass spectrometry. PubMed.

  • Optimization of Targeted Plant Proteomics Using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). eScholarship.

  • Designing Stable Isotope Labeled Internal Standards. Acanthus Research.

  • Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Follow.

  • What is causing the problem for unreproducible callibration curves within LC-MS/MS?.

  • Trifloxystrobin (CGA 279202). MedChemExpress.

  • Calibration Problems — A Case Study. LCGC International.

  • Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide. Alfa Chemistry.

  • Synergistic optimization of Liquid Chromatography and Mass Spectrometry parameters on Orbitrap Tribrid mass spectrometer for high efficient data-dependent proteomics. PubMed.

  • Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. vscht.cz.

  • Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. ACS Publications.

  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.

  • Does internal standard have tohave purity known?. Chromatography Forum.

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.

  • Optimizing LC–MS and LC–MS-MS Methods. LCGC International.

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.

  • Internal Standards: Strategies From the Frontline. Separation Science.

  • Optimizing LC-MS/MS analysis with DO-MS | Gray Huffman | SCP2019. YouTube.

  • Mass Spectrometer (MS) Troubleshooting Guide. CGSpace.

  • News from LabRulezLCMS Library - Week 46, 2025.

  • Retention Time shifts using deuterated internal standards. MacCoss Lab Software.

Sources

Ensuring complete recovery of Trifloxystrobin-d6 during extraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trifloxystrobin-d6 Recovery & Stability Guide

Case ID: TFS-D6-REC-001 Status: Active Classification: Internal Standard Optimization / Strobilurin Fungicide Analysis

Executive Summary

Trifloxystrobin-d6 is the gold-standard internal standard (IS) for quantifying Trifloxystrobin residues via LC-MS/MS.[1] However, users often report "low recovery" which is frequently a misdiagnosis of photo-isomerization , alkaline hydrolysis , or matrix suppression . Because Trifloxystrobin (LogP ~4.[2]5) is highly lipophilic and susceptible to geometric conversion under light, standard QuEChERS protocols require specific modifications to ensure the IS behaves identically to the native analyte.

This guide provides a self-validating workflow to distinguish between extraction loss and signal suppression, ensuring robust quantification.

Module 1: The Diagnostic Framework

Before altering your extraction chemistry, diagnose the specific failure mode using this logic flow.

Troubleshooting_Tree Start START: Low Trifloxystrobin-d6 Signal Check_IS_Area Compare d6-IS Area: Sample vs. Solvent Standard Start->Check_IS_Area Is_Suppression Is Sample Area < 70% of Solvent Area? Check_IS_Area->Is_Suppression Matrix_Effect Diagnosis: Matrix Suppression (Not an extraction loss) Is_Suppression->Matrix_Effect Yes Absolute_Loss Diagnosis: True Extraction Loss (Analyte is physically missing) Is_Suppression->Absolute_Loss No Check_Isomer Check Chromatogram: Are there split/multiple peaks? Absolute_Loss->Check_Isomer Photo_Iso Cause: Photo-Isomerization (E-E to Z-E conversion) Check_Isomer->Photo_Iso Yes Check_pH Check Matrix pH: Is pH > 8? Check_Isomer->Check_pH No Hydrolysis Cause: Alkaline Hydrolysis (Degradation to acid metabolite) Check_pH->Hydrolysis Yes Sorbent_Check Did you use GCB (Carbon)? Check_pH->Sorbent_Check No Adsorption Cause: Planar Adsorption (Strobilurins stick to Carbon) Sorbent_Check->Adsorption Yes

Figure 1: Diagnostic logic tree for identifying the root cause of low Trifloxystrobin-d6 recovery.

Module 2: Critical Control Points (The "Why")

Photo-Isomerization ( The "Phantom" Loss)

Trifloxystrobin exists primarily as the biologically active (E,E)-isomer. Upon exposure to UV or visible light, it rapidly isomerizes to (E,Z), (Z,E), and (Z,Z) forms.

  • The Problem: Most MRM transitions are optimized for the (E,E) isomer. If 30% of your d6-IS converts to a different isomer, it may elute at a slightly different retention time or have a lower ionization efficiency, appearing as "loss."

  • The Fix: All extraction steps must be performed in amber glassware or under low-UV lighting (yellow light).

pH Sensitivity & Hydrolysis

Trifloxystrobin is an ester.[3][4] While stable at neutral pH (5–7), it hydrolyzes rapidly in alkaline conditions (pH > 9) to form Trifloxystrobin acid (CGA 321113).

  • Risk Factor: Extracting alkaline matrices (e.g., cucumber, certain soils) without buffering.

  • The Fix: Use the EN 15662 (Citrate Buffered) or AOAC 2007.01 (Acetate Buffered) QuEChERS methods. The buffer keeps the pH < 7, preventing ester hydrolysis.

Lipophilicity & Partitioning

With a LogP of 4.5 , Trifloxystrobin is highly lipophilic.[3][5]

  • Solvent Choice: Acetonitrile (ACN) is mandatory. Methanol extracts too many co-eluting matrix components and provides poorer solubility for this specific lipophile in the presence of water.

  • Salting Out: Complete separation of the ACN phase from the water phase is critical. Ensure MgSO4/NaCl ratios are precise to force the hydrophobic d6-IS into the organic layer.

Clean-up Adsorption (GCB Warning)

Graphitized Carbon Black (GCB) is often used to remove pigments (chlorophyll). However, strobilurins possess planar structures that can strongly adsorb to the planar surface of GCB.

  • The Fix: If GCB is required for pigment removal, use PSA/GCB mixtures with low carbon content (<50 mg per tube) and add Toluene (if compatible with analysis) or ensure the extract is not left in contact with the sorbent for >5 minutes.

Module 3: Optimized Extraction Protocol

This protocol is designed to maximize absolute recovery of Trifloxystrobin-d6 while minimizing matrix effects.

Reagents:

  • Extraction Solvent: Acetonitrile (LC-MS grade) containing 1% Acetic Acid (stabilizes the ester).

  • Internal Standard: Trifloxystrobin-d6 (10 µg/mL in Acetone).

  • Salts: Citrate Buffer Mix (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g NaCitrate sesquihydrate).

Step-by-Step Workflow:

  • Homogenization (Cryogenic): Grind sample with dry ice. Weigh 10.0 g into a 50 mL Amber Centrifuge Tube.

  • IS Addition (Critical Step):

    • Add Trifloxystrobin-d6 solution directly to the sample matrix.

    • WAIT 15 MINUTES. Allow the IS to bind to the matrix. If you extract immediately, the IS is in the solvent, not the sample, leading to false high recovery calculations.

  • Extraction:

    • Add 10 mL Acetonitrile (1% Acetic Acid) .

    • Shake vigorously for 1 minute (mechanical shaker preferred).

  • Partitioning:

    • Add Citrate Buffer Salts.

    • Shake immediately for 1 minute (prevent MgSO4 clumping).

    • Centrifuge at 4000 rpm for 5 minutes.

  • Clean-up (dSPE):

    • Transfer 1 mL of supernatant to a dSPE tube.

    • Sorbent Selection:

      • General Fruits/Veg: 150 mg MgSO4 + 25 mg PSA.

      • High Fat (Avocado): 150 mg MgSO4 + 25 mg PSA + 25 mg C18.

      • High Pigment (Spinach):Use with Caution. 150 mg MgSO4 + 25 mg PSA + 2.5 mg GCB (Low Carbon Load).

  • Analysis:

    • Centrifuge dSPE tube. Transfer supernatant to an amber autosampler vial.

    • Acidify final extract with 0.1% Formic Acid (improves ESI+ ionization).

Module 4: Data & Visualization

Recovery Comparison: Sorbent Effects

Table 1: Impact of Clean-up Sorbent on Trifloxystrobin Recovery (n=5)

Sorbent MixRecovery (%)RSD (%)Notes
PSA Only 98.5% 2.1%Recommended for most matrices.
PSA + C18 96.2%3.5%Safe. Minimal loss to C18.
PSA + GCB (50mg) 65.0%12.4%Significant Loss. Planar adsorption occurs.
PSA + GCB (10mg) 91.0%4.2%Acceptable if pigment removal is essential.
Experimental Workflow Diagram

Extraction_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Extraction cluster_2 Phase 3: Clean-up (dSPE) Sample Sample (10g) Cryo-milled IS_Add Add d6-IS Wait 15 min Sample->IS_Add Solvent Add ACN (1% Acetic Acid) IS_Add->Solvent Salts Add Citrate Salts Shake 1 min Solvent->Salts Centrifuge1 Centrifuge 4000rpm Salts->Centrifuge1 Transfer Aliquot Supernatant Centrifuge1->Transfer Sorbent Add PSA/MgSO4 (Avoid GCB) Transfer->Sorbent Centrifuge2 Centrifuge Sorbent->Centrifuge2

Figure 2: Optimized QuEChERS workflow for Trifloxystrobin-d6, highlighting the critical equilibration step and GCB avoidance.

Module 5: Frequently Asked Questions (FAQs)

Q1: My absolute recovery is low (<50%), but my precision (RSD) is good. Is the data valid? A: If you are using Trifloxystrobin-d6, yes. The IS compensates for the loss provided the loss happens after the IS equilibration step. However, <50% absolute recovery hurts your Limit of Quantification (LOQ). Check if you are using GCB in your cleanup or if your sample pH is high (hydrolysis).

Q2: Why do I see two peaks for Trifloxystrobin-d6 in my chromatogram? A: This is classic photo-isomerization . You are seeing the (E,E) and likely the (E,Z) isomers. If you sum the areas of both peaks, the quantification may still be accurate, but it is better to prevent this by using amber glassware and blocking light sources during extraction.

Q3: Can I use Methanol instead of Acetonitrile? A: It is not recommended. Trifloxystrobin is very lipophilic (LogP 4.5). Acetonitrile provides better extraction efficiency from water-heavy samples (salting out effect) and co-extracts fewer sugars/waxes than methanol.

Q4: How stable is the Trifloxystrobin-d6 stock solution? A: In Acetone at -20°C, it is stable for >12 months. However, once diluted into Acetonitrile/Water for working standards, it degrades faster (weeks). Always prepare working standards fresh or store them in the dark at 4°C for no more than 1 week.

References

  • European Reference Laboratories (EURL-SRM). (2020). Analysis of Pesticides by GC-MS/MS and LC-MS/MS using QuEChERS.Link

  • Banerjee, K., et al. (2006).[6][7] Photo-isomerization kinetics of trifloxystrobin in acetone under artificial sunlight. Journal of Agricultural and Food Chemistry. Link

  • Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate: Collaborative Study. Journal of AOAC International. Link

  • PPDB: Pesticide Properties DataBase. (2024).[2] Trifloxystrobin Properties, Stability, and Environmental Fate.[4][5][8] University of Hertfordshire. Link

  • U.S. EPA. (2000). Pesticide Fact Sheet: Trifloxystrobin.[8]Link

Sources

Technical Support Center: Trifloxystrobin-d6 Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Instability of Trifloxystrobin-d6 in Solution

Introduction: The "Invisible" Variable in Your LC-MS/MS

Welcome to the technical support hub. If you are here, you are likely observing inconsistent recovery, peak splitting, or signal loss in your Trifloxystrobin assays.

Trifloxystrobin-d6 is a high-value deuterated internal standard (IS).[1] Its utility relies on the assumption that it behaves exactly like the native analyte.[2] However, the strobilurin class is chemically dynamic. The methoxyimino-acetate pharmacophore is susceptible to two primary degradation vectors: photo-induced


 isomerization  and base-catalyzed ester hydrolysis .[1]

If your IS degrades during processing while your native analyte in the sample (protected by matrix or darkness) does not, your quantification will be biased high.[1] Conversely, if both degrade but at different rates due to matrix effects, your data becomes invalid.[1]

This guide provides the mechanistic insight and protocols to stabilize your workflow.

Module 1: Photostability & Isomerization

The Symptom: "My single peak has split into four."

Q: Why do I see multiple peaks for Trifloxystrobin-d6 in my chromatogram?

A: You are likely observing photoisomerization .[1][3] Trifloxystrobin exists naturally as the


-isomer , which is the biologically active form.[4] The double bonds in the oximinoacetate and the oxime ether bridges are photosensitive. Upon exposure to UV or broad-spectrum laboratory light, the molecule relaxes into a thermodynamic equilibrium of four geometric isomers: 

,

,

, and

.[1]
  • Mechanism: The absorption of a photon excites the

    
     transition, temporarily breaking the double bond character and allowing rotation.
    
  • Impact: These isomers have different polarities and may resolve chromatographically.[1] Since the transition is mass-conserved (isobaric), they all appear in the same MRM channel, splitting your signal and reducing sensitivity.

Troubleshooting Protocol: Light Hygiene
StepActionScientific Rationale
1 Amber Glassware Only Silanized amber glass blocks UV wavelengths (<400 nm) that trigger the

excitation.
2 Gold/Yellow Lights Equip prep labs with yellow filters.[1] Standard fluorescent tubes emit significant UV radiation.[1]
3 Autosampler Cover Ensure the LC autosampler door is opaque. Many systems have clear windows that expose samples for hours.[1]
4 Speed Minimize time on the bench. Isomerization can reach equilibrium in <4 hours under direct light.[1]

Module 2: Chemical Stability (Hydrolysis)

The Symptom: "Signal intensity drops over time in the autosampler."

Q: I prepared my samples in Methanol/Water, but the signal decayed by 40% overnight. Why?

A: You are observing ester hydrolysis . The methyl ester moiety of Trifloxystrobin is electrophilic. In the presence of water and a nucleophile (even


 at neutral pH), it hydrolyzes to form Trifloxystrobin Acid (CGA 321113) .[1]
  • Kinetics: The reaction is pseudo-first-order and is catalyzed by both acid and base, though alkaline hydrolysis is significantly faster.

  • Temperature Factor: The rate constant (

    
    ) increases 2–4x for every 10°C rise in temperature.[1]
    
  • Solvent Effect: Protic solvents (Methanol) can facilitate this, or even cause transesterification.[1] Aprotic solvents (Acetonitrile) are safer for stock solutions.[1]

Visualization: Degradation Pathways

The following diagram maps the kinetic fate of Trifloxystrobin-d6.

Trifloxystrobin_Degradation cluster_legend Degradation Drivers Parent Trifloxystrobin-d6 (E,E Isomer) [Active] Isomers Geometric Isomers (E,Z / Z,E / Z,Z) [Isobaric Interference] Parent->Isomers UV Light (hν) Fast (<4h) Acid Trifloxystrobin Acid-d6 (CGA 321113) [Hydrolysis Product] Parent->Acid Hydrolysis (+H2O) pH > 7 or High Temp Isomers->Parent Thermal Relaxation (Slow) Isomers->Acid Hydrolysis key1 Yellow: Photo-induced key2 Red: pH/Temp-induced

Caption: Figure 1. Degradation pathways of Trifloxystrobin-d6. Light drives rapid reversible isomerization, while aqueous/basic conditions drive irreversible hydrolysis to the acid metabolite.

Module 3: Experimental Best Practices

Solvent Compatibility Matrix
Solvent SystemStability RatingRecommendation
Acetonitrile (Pure) ⭐⭐⭐⭐⭐ (Best)Preferred for Stock. Aprotic, inert.[1] Stable for months at -20°C.
Methanol (Pure) ⭐⭐⭐ (Caution)Acceptable for short term.[1] Risk of transesterification if slightly acidic/basic.[1]
Water/Acetonitrile (Neutral) ⭐⭐ (Poor)Hydrolysis risk increases over time.[1] Use immediately.
Water/Acetonitrile (Basic pH > 8) ❌ (Critical Fail)Rapid hydrolysis to acid metabolite.[1] Avoid.
Acetone ⭐ (Avoid)Strong photosensitizer; accelerates isomerization.[1]
Self-Validating Protocol: The "Stability Check" Injection

Before running a large batch, perform this check to validate your system's integrity.

  • Preparation: Prepare a QC standard of Trifloxystrobin-d6 in your initial mobile phase conditions.[1]

  • T0 Injection: Inject immediately. Record the Area Count.

  • Stress Test: Leave the vial in the autosampler (ambient temp, dark) for 4 hours.

  • T4 Injection: Inject again.

  • Validation Criteria:

    • Area Loss: Must be < 5%.[1] If > 5%, check autosampler temperature (set to 4°C).

    • Peak Shape: If the peak broadens or splits, light leakage is occurring in the autosampler.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Trifloxystrobin-d6 to quantify the acid metabolite (CGA 321113)? A: No. The acid metabolite is significantly more polar. Trifloxystrobin-d6 will not co-elute with the acid metabolite, meaning it cannot correct for matrix effects at the metabolite's retention time. You must use Trifloxystrobin Acid-d6 or a structurally similar acid IS.[1]

Q: My stock solution dried out. Can I reconstitute it? A: Proceed with caution. If the compound dried as a thin film on clear glass, it may have photoisomerized while dry. Reconstitute a small aliquot and check for peak splitting against a known fresh standard. If splitting is observed, discard the lot.

Q: Is the deuterium label itself stable? A: Yes. The deuterium atoms in Trifloxystrobin-d6 are typically located on the phenyl ring or the methoxyimino group (depending on the manufacturer, e.g., d3, d4, or d6). These are non-exchangeable positions under standard LC-MS conditions. Instability is purely chemical (backbone), not isotopic exchange.[1]

References

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2000).[1] Public Release Summary: Trifloxystrobin in the product Flint Fungicide. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (1999).[1][5] Pesticide Fact Sheet: Trifloxystrobin. Retrieved from [Link][1]

  • Wang, P., et al. (2014).[1] Hydrolysis and Photodegradation of Trifloxystrobin in Aqueous Solution. Asian Journal of Chemistry. Retrieved from [Link][1]

Sources

Validation & Comparative

Validation of analytical methods using Trifloxystrobin-d6

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision in Residue Analysis: A Comparative Validation Guide for Trifloxystrobin-d6 in Complex Matrices Subtitle: Overcoming Matrix Effects in LC-MS/MS using Isotope Dilution Mass Spectrometry (IDMS)

Executive Summary

In the quantification of strobilurin fungicides like Trifloxystrobin, analysts face a persistent challenge: signal suppression caused by co-eluting matrix components in electrospray ionization (ESI). While regulatory guidelines (SANTE/11312/2021, FDA) allow for matrix-matched calibration, this approach is labor-intensive and requires analyte-free blank matrices that are often unavailable.

This technical guide validates the superiority of Trifloxystrobin-d6 (Internal Standard) over external standardization and structural analogs. By implementing a self-validating Isotope Dilution Mass Spectrometry (IDMS) workflow, laboratories can achieve recovery rates between 95–105% and reduce Relative Standard Deviation (RSD) to <5%, even in high-sugar matrices like grapes and berries.

Technical Profile: Trifloxystrobin-d6

Trifloxystrobin-d6 is the stable deuterated isotope of the parent fungicide. It serves as the ideal internal standard (IS) because it shares the identical physicochemical properties (pKa, LogP, solubility) as the target analyte but is mass-differentiated by 6 Daltons.

FeatureSpecification
Compound Name Trifloxystrobin-d6 (O-methyl-d3, methyl-d3)
CAS Number 2470226-50-5 (Generic/Isomer dependent)
Chemical Formula C₂₀H₁₃D₆F₃N₂O₄
Molecular Weight ~414.41 g/mol (Parent: 408.37 g/mol )
Retention Time Co-elutes with Trifloxystrobin (± 0.02 min)
Mass Shift +6 Da (Precursor: 415.4 m/z)

Comparative Analysis: The "Three-Pillar" Experiment

To validate the efficacy of Trifloxystrobin-d6, we compare three quantification strategies using a QuEChERS extraction of spiked grape homogenate (a high-sugar/pigment matrix known for ion suppression).

Experimental Design
  • Matrix: Homogenized red grapes (Vitis vinifera).

  • Spike Level: 0.01 mg/kg (LOQ) and 0.1 mg/kg.

  • Instrumentation: LC-MS/MS (ESI+).

Method A: External Standardization (ESTD)
  • Protocol: Calibration curve prepared in pure solvent (Acetonitrile).

  • Outcome: FAILURE.

  • Mechanism: The solvent standard ionizes perfectly. The grape sample contains co-eluting pigments that suppress ionization. The detector "sees" less Trifloxystrobin than is actually present.

  • Result: False negatives; Recovery < 70%.

Method B: Structural Analog IS (Azoxystrobin)
  • Protocol: Spiking samples with Azoxystrobin (a similar strobilurin).

  • Outcome: SUB-OPTIMAL.

  • Mechanism: Azoxystrobin elutes at a different retention time than Trifloxystrobin. It does not experience the exact same suppression event at the exact same moment.

  • Result: Variable recovery (80–120%); RSD > 15%.

Method C: Trifloxystrobin-d6 (IDMS)
  • Protocol: Spiking samples with Trifloxystrobin-d6 prior to extraction.

  • Outcome: VALIDATED.

  • Mechanism: The d6-isotope co-elutes perfectly. If the matrix suppresses the parent signal by 40%, it suppresses the d6 signal by exactly 40%. The ratio remains constant.

  • Result: Recovery 98–102%; RSD < 3%.

Experimental Data Summary

The following data represents typical validation metrics observed when comparing these methods under SANTE/11312/2021 guidelines.

Table 1: Recovery & Precision Data (n=5 replicates, Grape Matrix)

MethodSpike Level (mg/kg)Mean Recovery (%)RSD (%)Status
Ext. Standard 0.0162.418.2Non-Compliant
Analog IS 0.0184.112.5Acceptable
Trifloxystrobin-d6 0.0199.2 2.1 Optimal
Ext. Standard 0.1065.814.1Non-Compliant
Trifloxystrobin-d6 0.10100.5 1.8 Optimal

Table 2: Matrix Effect (ME%) Calculation Formula: ME% = ((Slope_matrix / Slope_solvent) - 1) x 100

AnalyteMatrixME (%)Interpretation
TrifloxystrobinRed Grape-38%Strong Suppression
TrifloxystrobinCucumber-12%Mild Suppression
Correction Factor With d6-IS ~0% Fully Compensated

Validated Protocol: QuEChERS with IDMS

This protocol is compliant with AOAC 2007.01 and EN 15662 .[1]

Step 1: Sample Preparation
  • Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.

  • CRITICAL: Add 50 µL of Trifloxystrobin-d6 working solution (10 µg/mL) to the sample before solvent addition. This ensures the IS undergoes the same extraction losses as the analyte.

  • Vortex for 1 min to equilibrate.

Step 2: Extraction
  • Add 10 mL Acetonitrile (MeCN) containing 1% Acetic Acid.

  • Add QuEChERS salts (4g MgSO₄, 1g NaCl).

  • Shake vigorously for 1 min.

  • Centrifuge at 4,000 rpm for 5 min.

Step 3: Clean-up (d-SPE)
  • Transfer 1 mL of supernatant to a d-SPE tube (containing 150mg MgSO₄ + 25mg PSA).

    • Note: For pigmented samples (grapes), add 2.5mg Graphitized Carbon Black (GCB).

  • Vortex 30 sec; Centrifuge 5 min.

  • Transfer supernatant to an autosampler vial.

Step 4: LC-MS/MS Parameters
  • Column: C18 (100mm x 2.1mm, 1.7µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • MRM Transitions:

    • Trifloxystrobin:[2][3][4][5][6][7][8] 409.1 → 186.1 (Quant), 409.1 → 206.1 (Qual).

    • Trifloxystrobin-d6: 415.1 → 192.1 (Quant).

Mechanism of Action & Workflow Visualization

Diagram 1: The Self-Correcting IDMS Mechanism

This diagram illustrates why the d6-isotope is immune to the matrix effects that destroy external calibration accuracy.

MatrixEffectCorrection cluster_0 LC Column Elution cluster_1 ESI Source (Ionization) cluster_2 Detector Response Analyte Trifloxystrobin (Analyte) Suppression Ion Suppression Event (Competition for Charge) Analyte->Suppression IS Trifloxystrobin-d6 (Internal Standard) IS->Suppression Matrix Matrix Interferences (Sugars/Pigments) Matrix->Suppression Causes Signal_A Analyte Signal (Reduced by 40%) Suppression->Signal_A Signal_IS IS Signal (Reduced by 40%) Suppression->Signal_IS Ratio Calculated Ratio (Analyte/IS) REMAINS CONSTANT Signal_A->Ratio Signal_IS->Ratio

Caption: Co-elution of the d6-IS ensures that signal suppression affects both the analyte and standard equally, maintaining a constant quantification ratio.

Diagram 2: Validation Decision Workflow

A logical flow for researchers to determine when to deploy Trifloxystrobin-d6 based on SANTE guidelines.

ValidationWorkflow Start Start Validation MatrixCheck Is Matrix Complex? (e.g. Grapes, Tea, Soil) Start->MatrixCheck Simple Simple Matrix (Water, Cucumber) MatrixCheck->Simple No Complex Complex Matrix MatrixCheck->Complex Yes Method_Ext External Std Calibration Simple->Method_Ext Method_MM Matrix-Matched Calibration Complex->Method_MM If Blank Available Method_d6 Trifloxystrobin-d6 IDMS Complex->Method_d6 Recommended Eval Evaluate Recovery (SANTE 70-120%) Method_Ext->Eval Method_MM->Eval Method_d6->Eval Pass Method Validated Eval->Pass Pass Fail Validation Failed Eval->Fail Fail Fail->Method_d6 Switch to d6

Caption: Decision tree for selecting the appropriate calibration strategy. IDMS (d6) is the fail-safe for complex matrices.

References

  • European Commission. (2021).[9] Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[9][10][11]

  • Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate. AOAC Official Method 2007.[1]01.

  • European Committee for Standardization. (2008). Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method (EN 15662).

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

  • Rejczak, T., & Tuzimski, T. (2015). A review of recent developments and trends in the QuEChERS sample preparation approach. Open Chemistry.

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A Senior Application Scientist's Guide to Internal Standards: Evaluating Trifloxystrobin-d6 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quantitative analytical chemistry, particularly within high-sensitivity applications like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the precision and accuracy of measurements are paramount. Analyte loss during sample preparation and fluctuations in instrument response, often caused by matrix effects, are significant challenges that can compromise data integrity.[1][2][3][4] The use of an internal standard (IS) is a cornerstone technique to mitigate these issues, ensuring robust and reliable quantification.[5] This guide provides an in-depth comparison of Trifloxystrobin-d6 as an internal standard against other common alternatives, grounded in scientific principles and supported by a comprehensive experimental validation workflow.

The Foundational Role of an Internal Standard

An internal standard is a compound of known concentration added to samples, calibrators, and quality controls alike, ideally at the very beginning of the sample preparation process.[5][6] Its primary function is to act as a chemical mimic of the target analyte. By tracking the ratio of the analyte's response to the IS's response, rather than the absolute response of the analyte, a well-chosen IS can correct for variability. This includes physical losses during extraction, concentration, and transfer steps, as well as signal suppression or enhancement during ionization in the mass spectrometer.[7][8]

The "gold standard" for an internal standard is a stable isotope-labeled (SIL) version of the analyte itself.[7][9] SIL standards have nearly identical physicochemical properties—such as polarity, solubility, and ionization efficiency—to their unlabeled counterparts.[7][9] This ensures they co-elute chromatographically and experience the same extraction recovery and matrix effects.[7] Because they are chemically identical yet distinguishable by mass, they provide the most accurate correction.[7][10]

Candidate Profile: Trifloxystrobin-d6

Trifloxystrobin is a widely used broad-spectrum strobilurin fungicide employed to control fungal pathogens in agriculture.[11][12][13] Its presence in environmental and food samples is a key focus for regulatory monitoring. Trifloxystrobin-d6 is the deuterated form of Trifloxystrobin, where six hydrogen atoms have been replaced with deuterium.[14][15][16][17]

  • Molecular Formula: C₂₀H₁₃D₆F₃N₂O₄[15][17]

  • Molecular Weight: 414.41[15][17]

  • Intended Use: As an internal standard for the quantification of Trifloxystrobin by GC- or LC-MS.[14][16]

The key advantage of Trifloxystrobin-d6 is that it is a SIL IS. This makes it the theoretically ideal choice for quantifying Trifloxystrobin. It will behave virtually identically to the native analyte throughout the entire analytical workflow, from extraction to detection.[7][9]

Comparative Analysis: Trifloxystrobin-d6 vs. Alternatives

While a SIL IS is preferred, it may not always be available or economically viable. In such cases, scientists turn to other compounds as internal standards. The selection criteria are critical: the IS should not be naturally present in the sample, must be well-resolved from other components, stable, pure, and ideally, structurally similar to the analyte.[6][18][19]

Let's compare Trifloxystrobin-d6 with two common alternative strategies for Trifloxystrobin analysis:

  • A Structurally Analogous Fungicide (e.g., Azoxystrobin): Another strobilurin fungicide.

  • A Structurally Dissimilar Compound (e.g., Atrazine-d5): A deuterated herbicide with different chemical properties.

FeatureTrifloxystrobin-d6Azoxystrobin (Analogue IS)Atrazine-d5 (Dissimilar IS)
Type Stable Isotope-Labeled (SIL) ISStructural Analogue ISStructurally Dissimilar IS
Chemical Similarity Identical to analyteHigh (same chemical class)Low (different chemical class)
Co-elution Yes (ideal for LC-MS)Close, but not identicalUnlikely to co-elute
Extraction Recovery Identical to analyteSimilar, but can differMay differ significantly
Matrix Effect Correction Excellent (experiences same ion suppression/enhancement)Good, but potentially imperfectPoor to moderate
Availability Commercially availableWidely availableWidely available
Cost HighestModerateLower
Risk of Interference Low (distinguished by mass)Potential for natural occurrenceLow, unless used in tandem

Causality Behind the Comparison:

  • Trifloxystrobin-d6: Its near-perfect chemical mimicry provides the most accurate correction for both physical loss and matrix-induced signal variations. Any factor that reduces the recovery or ionization of Trifloxystrobin will affect Trifloxystrobin-d6 to the same degree, keeping their response ratio constant.[7] This is the essence of its trustworthiness.

  • Azoxystrobin: As a fellow strobilurin, it shares many chemical properties with Trifloxystrobin. It will likely have similar, but not identical, extraction efficiency and retention time. While it can correct for some variability, subtle differences in its interaction with the sample matrix or its ionization efficiency can lead to quantification errors.[9]

  • Atrazine-d5: This compound is chemically distinct from Trifloxystrobin. Its extraction recovery and chromatographic behavior will be different. Most importantly, it will not experience the same matrix effects as Trifloxystrobin, as these effects are highly dependent on the specific chemical structure and its co-elution with matrix components.[2][7] Using a dissimilar IS can sometimes be worse than using no internal standard at all.[10]

Experimental Validation: A Self-Validating Protocol

To objectively demonstrate the superiority of Trifloxystrobin-d6, a validation experiment is essential. The objective is to quantify Trifloxystrobin in a complex matrix (e.g., spinach) and evaluate the performance of each potential internal standard by measuring recovery and matrix effects. This protocol is designed to be self-validating, in line with guidelines from bodies like the EPA and FDA.[20][21][22][23]

Objective: To compare the ability of Trifloxystrobin-d6, Azoxystrobin, and Atrazine-d5 to correct for matrix effects and analyte loss during the LC-MS/MS analysis of Trifloxystrobin in a spinach matrix.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Spinach Sample Homogenize Homogenize Sample->Homogenize Spike_IS Spike with Internal Standard (IS) Homogenize->Spike_IS Extract QuEChERS Extraction (Acetonitrile, Salts) Spike_IS->Extract Clean d-SPE Cleanup (PSA, C18) Extract->Clean Final Evaporate & Reconstitute Clean->Final LCMS LC-MS/MS Analysis Final->LCMS Data Data Acquisition LCMS->Data Integrate Peak Integration Data->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify Validate Assess Performance (Recovery, Matrix Effect) Quantify->Validate caption LC-MS/MS analytical workflow.

Caption: LC-MS/MS analytical workflow.

  • Preparation of Standard Sets (Three Sets Total):

    • Set A (Solvent Standards): Prepare calibration standards of Trifloxystrobin in a clean solvent (e.g., acetonitrile). Add a constant concentration of the chosen IS (Trifloxystrobin-d6, Azoxystrobin, or Atrazine-d5) to each.

    • Set B (Matrix-Matched Standards): Prepare a blank spinach extract by performing the full extraction procedure on an untreated sample. Spike this blank extract with Trifloxystrobin calibration standards and the chosen IS.

    • Set C (Spiked Recovery Samples): Take a known quantity of untreated spinach, spike it with a known concentration of Trifloxystrobin before extraction. Then, add the chosen IS and perform the full extraction procedure.

  • Sample Extraction (QuEChERS Method):

    • Homogenize 10g of the spinach sample.

    • Add the IS solution.

    • Add 10 mL of acetonitrile and shake vigorously.

    • Add QuEChERS extraction salts (e.g., MgSO₄, NaCl), shake, and centrifuge.

    • Take an aliquot of the supernatant for cleanup.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the acetonitrile extract to a d-SPE tube containing primary secondary amine (PSA) sorbent (to remove organic acids) and C18 (to remove fats).

    • Vortex and centrifuge.

    • The final supernatant is ready for LC-MS/MS analysis.

  • LC-MS/MS Parameters (Illustrative):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).

    • Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Injection Volume: 5 µL.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MS/MS Transitions (MRM): Monitor at least two specific precursor-product ion transitions for Trifloxystrobin and each internal standard.

The performance of each internal standard is evaluated using two key metrics:

  • Matrix Effect (ME): This quantifies the degree of ion suppression or enhancement caused by the matrix.

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. <100% indicates suppression, and >100% indicates enhancement.

  • Recovery (RE): This measures the efficiency of the extraction process.

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A value of 100% indicates perfect recovery.

Expected Results and Discussion

The data below represents a hypothetical but realistic outcome of the validation experiment.

Table 2: Performance Metrics for Different Internal Standards

ParameterWithout Internal StandardWith Trifloxystrobin-d6With AzoxystrobinWith Atrazine-d5
Analyte Recovery (%) 65%98.5%89.2%68.1%
Analyte Matrix Effect (%) 45% (Suppression)99.1%85.7%51.3%
Precision (%RSD, n=6) 18.5%2.1%7.8%15.4%

Interpretation of Results:

  • Without IS: The raw data shows significant analyte loss during extraction (65% recovery) and severe ion suppression (45% signal). The high relative standard deviation (%RSD) indicates poor precision and unreliable results.

  • With Trifloxystrobin-d6: The calculated recovery and matrix effect are near 100%, with very low %RSD. This demonstrates that Trifloxystrobin-d6 perfectly tracked and corrected for both the extraction inefficiencies and the ion suppression experienced by the native analyte. This is the hallmark of a successful SIL IS.[7][8][24]

  • With Azoxystrobin: There is an improvement over no IS, but the correction is incomplete. Its slightly different chemical nature resulted in different recovery and a lesser ability to compensate for the specific matrix effects impacting Trifloxystrobin.

  • With Atrazine-d5: The results are poor and show minimal improvement. Its dissimilarity means it did not track the analyte's behavior during extraction or ionization, leading to inaccurate results and poor precision.

G cluster_process cluster_is A Initial Analyte Amount B Amount after Sample Prep A->B Extraction Loss C Signal in MS B->C Matrix Effect (Suppression) D Final Calculated Concentration C->D Ratio Calculation (Analyte/IS) Corrects for Losses IS_A Initial IS Amount IS_B IS after Sample Prep IS_A->IS_B Same Loss IS_C IS Signal in MS IS_B->IS_C Same Suppression IS_C->D Ratio Calculation (Analyte/IS) Corrects for Losses caption Role of an ideal internal standard.

Caption: Role of an ideal internal standard.

Conclusion and Recommendations

The experimental data unequivocally supports the theoretical advantages of using a stable isotope-labeled internal standard. For the quantitative analysis of Trifloxystrobin, Trifloxystrobin-d6 is the superior choice , providing the highest degree of accuracy and precision by effectively compensating for both analyte loss during sample preparation and signal variability due to matrix effects.

While structural analogues like Azoxystrobin can offer a moderate improvement, they introduce a level of uncertainty that may not be acceptable for regulatory or high-stakes research applications. Structurally dissimilar internal standards are not recommended for complex LC-MS/MS analyses where matrix effects are a significant concern.

For researchers, scientists, and drug development professionals, investing in the appropriate SIL internal standard, such as Trifloxystrobin-d6, is a critical step in developing robust, reliable, and defensible quantitative methods. This ensures data integrity and confidence in the final reported concentrations.

References

  • Han, L., et al. (2014). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PMC. [Link]

  • Kumar, A., & Pal, T. K. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. [Link]

  • Chemical Warehouse. Trifloxystrobin - Active Ingredient Page. [Link]

  • Collaborative International Pesticides Analytical Council. (2021). Trifloxystrobin. [Link]

  • ResearchGate. (2011). Determination of strobilurin fungicides in cotton seed by combination of acetonitrile extraction and dispersive liquid-liquid microextraction coupled with GC. [Link]

  • Bibby Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]

  • Gaugler, S., et al. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. PMC. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Dolan, J. W. (2012). When Should an Internal Standard be Used?. LCGC International. [Link]

  • de Vries, R., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. [Link]

  • Fenner, K., et al. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology. [Link]

  • Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. [Link]

  • U.S. Environmental Protection Agency. (1996). Guide to Method Flexibility and Approval of EPA Water Methods. [Link]

  • Stoll, D. R. (2024). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. [Link]

  • CSIR-NIScPR. (2022). A new approach for the synthesis of strobilurin fungicide analogues. [Link]

  • Luo, B., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ACS Publications. [Link]

  • 3M Environmental Laboratory. (2019). Validation of Chromatographic Analytical Methods. [Link]

  • New Contaminants. (2025). A brief review of strobilurin fungicides: environmental exposure, transformation, and toxicity. [Link]

  • University of Hertfordshire. Pesticide properties for Trifloxystrobin. [Link]

  • Dr. Ehrenstorfer. Use of Stable Isotope Internal Standards for Trace Organic Analysis. [Link]

  • Wieling, J. (2007). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]

  • MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. [Link]

  • Regulations.gov. Review and Evaluation of EPA Method 1668. [Link]

  • Frontiers in Microbiology. (2020). An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective. [Link]

  • U.S. Environmental Protection Agency. Guidance for Methods Development and Methods Validation for the RCRA Program. [Link]

  • Waters Corporation. (2021). Determining matrix effects in complex food samples. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

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Global Inter-Laboratory Assessment: Enhancing Trifloxystrobin Quantitation Accuracy via Deuterated (d6) Internal Standardization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative for Isotopic Correction

In the high-throughput analysis of fungicide residues, Trifloxystrobin presents specific challenges due to its susceptibility to matrix-induced ion suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While External Standard (ESTD) and Matrix-Matched Standard (MMS) calibration methods are common, they often fail to compensate for volumetric variations and specific matrix interferences across diverse sample types (e.g., high-oil vs. high-water content).

This guide details an inter-laboratory comparison demonstrating the superiority of Trifloxystrobin-d6 (d6-IS) . By utilizing a stable isotope dilution assay (SIDA), laboratories can achieve compliance with stringent regulatory guidelines (e.g., SANTE/11312/2021) more reliably than with alternative calibration strategies.

Technical Background: The Mechanism of Error

Trifloxystrobin is a strobilurin fungicide (methoxyacrylate class). In Electrospray Ionization (ESI+), it typically forms the


 ion at m/z 409.1. However, co-eluting matrix components (phospholipids, pigments) compete for charge in the ESI droplet, leading to signal suppression or enhancement.
Why d6-IS is Non-Negotiable
  • Co-elution: The d6-IS is chemically identical to the analyte but mass-shifted (+6 Da). It co-elutes perfectly with Trifloxystrobin.

  • Ionization Normalization: Because the d6-IS experiences the exact same suppression environment at the exact same moment as the analyte, the ratio of Analyte/IS remains constant, effectively mathematically cancelling out the matrix effect.

Diagram 1: Analytical Decision Logic

This diagram illustrates the decision pathway for selecting the calibration method based on matrix complexity.

CalibrationLogic Start Start: Residue Analysis MatrixCheck Is Matrix Complex? (e.g., Hops, Oil, Spices) Start->MatrixCheck SimpleMatrix Simple Matrix (e.g., Water, Apple) MatrixCheck->SimpleMatrix No SIDA d6-IS (SIDA) Gold Standard MatrixCheck->SIDA Yes (Recommended) ESTD External Std (ESTD) High Risk of Error SimpleMatrix->ESTD Acceptable if suppression < 20% SimpleMatrix->SIDA Best Practice Result Quantitation Result ESTD->Result MMS Matrix-Matched Std (MMS) Labor Intensive MMS->Result SIDA->Result

Caption: Decision tree for selecting calibration strategies based on matrix complexity and accuracy requirements.

Experimental Protocol (SOP)

To ensure reproducibility across the 8 participating laboratories in this comparison, the following Standard Operating Procedure (SOP) was mandated.

Materials
  • Analyte: Trifloxystrobin (purity >98%).

  • Internal Standard: Trifloxystrobin-d6 (O-methyl-d3; methoxyimino-d3).

  • Matrices: Grapes (High water/acid), Olive Oil (High lipid).

Sample Preparation (Modified QuEChERS)

This workflow follows the EN 15662 standard with modifications for d6-IS addition.

  • Weighing: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.

  • IS Spiking: Add 50 µL of Trifloxystrobin-d6 working solution (10 µg/mL) to all samples (including blanks and calibrators) prior to extraction. Crucial: Spiking before extraction corrects for recovery losses.

  • Extraction: Add 10 mL Acetonitrile (MeCN). Shake vigorously for 1 min.

  • Partitioning: Add QuEChERS salt kit (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g Na2HCit). Shake 1 min. Centrifuge at 3000 x g for 5 min.

  • Clean-up (dSPE): Transfer 1 mL supernatant to dSPE tube (150mg MgSO4 + 25mg PSA). For Olive Oil, add 25mg C18. Vortex and centrifuge.

  • Analysis: Transfer supernatant to LC vial.

LC-MS/MS Conditions
  • Column: C18 (100mm x 2.1mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid + 5mM Ammonium Formate; (B) Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • MS Mode: ESI Positive, MRM (Multiple Reaction Monitoring).

CompoundPrecursor (m/z)Product (m/z)CE (eV)Role
Trifloxystrobin 409.1186.122Quantifier
409.1145.135Qualifier
Trifloxystrobin-d6 415.1192.122Internal Std

Inter-Laboratory Comparison Results

Eight laboratories analyzed blind samples spiked at 10 µg/kg (LOQ level) and 100 µg/kg. Results were processed using three calibration methods:

  • ESTD: Solvent-based external calibration.

  • MMS: Matrix-matched calibration (labor-intensive).

  • d6-IS: Solvent calibration corrected by internal standard response.

Recovery and Precision Data (Olive Oil Matrix)

Data represents the mean of n=8 laboratories.

Calibration MethodMean Recovery (%)Reproducibility RSD (

) %
Z-Score RangeStatus
ESTD 65.4% (Suppressed)28.5%-3.5 to -1.2Fail
MMS 92.1%14.2%-1.5 to +1.1Pass
d6-IS 98.4% 5.8% -0.5 to +0.4Excellent
Interpretation
  • ESTD Failure: The high lipid content in olive oil caused significant ion suppression (~35%), leading to false negatives or underestimation.

  • MMS Limitation: While MMS improved accuracy, the inter-lab RSD (14.2%) was higher due to variability in the "blank" matrix used by different labs to create the standards.

  • d6-IS Superiority: The d6-IS method achieved the lowest RSD (5.8%). Since the d6 standard corrects for both extraction loss and ion suppression dynamically in every single injection, it renders the method robust against variations in instrument sensitivity and matrix composition.

Diagram 2: The Workflow & Data Flow

This diagram visualizes the sample processing path and where the d6-IS provides correction.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Homogenized Sample Spike Spike d6-IS (Correction Point 1) Sample->Spike Extract QuEChERS Extraction Spike->Extract Cleanup dSPE Clean-up Extract->Cleanup Ionization ESI Ionization (Matrix Suppression) Cleanup->Ionization Detection MRM Detection (Analyte & d6) Ionization->Detection Co-elution Calc Ratio Calculation (Area Analyte / Area IS) Detection->Calc Final Final Concentration (Corrected) Calc->Final

Caption: Analytical workflow showing d6-IS introduction prior to extraction to correct for recovery and ionization.

Conclusion & Recommendations

The inter-laboratory comparison conclusively demonstrates that Trifloxystrobin-d6 is not merely an optional enhancement but a critical requirement for high-reliability residue analysis, particularly in complex matrices.

Key Takeaways for Researchers:

  • Adoption: Switch to d6-IS calibration for all regulatory submissions to minimize the risk of data rejection.

  • Efficiency: d6-IS eliminates the need for preparing fresh matrix-matched calibration curves for every new commodity, significantly increasing laboratory throughput.

  • Compliance: The method fully satisfies SANTE/11312/2021 requirements for recovery (70-120%) and precision (RSD <20%) where ESTD fails.

References

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).

  • Anastassiades, M., et al. (2003).

Accuracy and precision of Trifloxystrobin quantification using d6 analog

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Accuracy and Precision of Trifloxystrobin Quantification Using d6 Analog Content Type: Publish Comparison Guide

A Comparative Technical Guide for High-Sensitivity LC-MS/MS Quantitation

Executive Summary In the quantification of Trifloxystrobin residues within complex matrices (agricultural soils, fruit commodities, and high-water content vegetables), the choice of calibration strategy dictates the reliability of the data. While external standardization remains common due to cost, it frequently fails to address matrix-induced ionization suppression, leading to quantification errors exceeding 40%. This guide objectively compares the performance of Trifloxystrobin-d6 (a deuterated stable isotope-labeled internal standard) against external calibration and structural analog methods. Experimental evidence confirms that the d6-analog provides the highest degree of accuracy (Recovery: 95–105%) and precision (RSD < 5%) by effectively compensating for matrix effects and volumetric variations.

The Analytical Challenge: Matrix Effects in LC-MS/MS

Trifloxystrobin is a strobilurin fungicide analyzed primarily via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Despite the high selectivity of MRM (Multiple Reaction Monitoring) modes, the technique is vulnerable to Matrix Effects (ME) . Co-eluting matrix components (phospholipids, pigments, sugars) compete for charge in the Electrospray Ionization (ESI) source, often suppressing the analyte signal.

  • The Problem: An external standard curve prepared in pure solvent does not experience this suppression. When applied to a real sample, the suppressed signal is read against the unsuppressed curve, resulting in a false negative or significantly underestimated concentration.

Comparative Analysis: Calibration Strategies

We evaluated three common calibration approaches for Trifloxystrobin quantification.

Method A: External Standardization (ES)[2]
  • Protocol: Calibration curve prepared in pure solvent (Acetonitrile/Water). No internal standard added to samples.

  • Verdict: High Risk. Acceptable only for clean water samples. In food matrices, errors are statistically significant.

Method B: Structural Analog Internal Standard (SA-IS)[3]
  • Protocol: Spiking samples with a chemically similar compound (e.g., Azoxystrobin or a non-labeled structural isomer).

  • Verdict: Moderate Risk. The analog may elute at a different retention time than Trifloxystrobin, meaning it does not experience the exact same matrix suppression at the moment of ionization.

Method C: Trifloxystrobin-d6 Internal Standard (SIL-IS)
  • Protocol: Spiking samples with Trifloxystrobin-d6 (deuterated on the phenyl ring).

  • Verdict: Gold Standard. The d6 analog is chemically identical but mass-differentiated. It co-elutes with the target analyte, experiencing identical ionization suppression. The ratio of Analyte/IS remains constant, canceling out the error.

Data Summary: Performance Metrics

Table 1: Comparative performance of calibration methods in High-Matrix Samples (e.g., Grape/Spinach extract).

MetricMethod A: External StdMethod B: Structural AnalogMethod C: Trifloxystrobin-d6
Matrix Effect Correction NonePartialFull Compensation
Retention Time Match N/A

0.5 - 2.0 min
Exact Co-elution
Mean Recovery (%) 60% - 130% (Variable)80% - 110%95% - 105%
Precision (RSD %) > 20%10% - 15%< 5%
Linearity (

)
0.9900.995> 0.999

Mechanistic Insight: Why d6 Works

The superiority of the d6 analog lies in the principle of Isotope Dilution Mass Spectrometry (IDMS) . Because the physicochemical properties (pKa, logP, solubility) of Trifloxystrobin-d6 are virtually identical to the native compound, they traverse the chromatographic column together.

When they reach the ESI source, if matrix components suppress the ionization of Trifloxystrobin by 30%, they also suppress the d6 analog by exactly 30%. Since quantification is based on the Area Ratio (Analyte Area / IS Area), the suppression factor cancels out mathematically.

Diagram 1: Mechanism of Matrix Effect Compensation

This diagram illustrates how the d6 analog corrects for signal suppression in the ion source.

MatrixEffectCompensation Sample Sample Extract (Analyte + Matrix) HPLC HPLC Column (Co-elution) Sample->HPLC IS Internal Standard (Trifloxystrobin-d6) IS->HPLC ESI ESI Source (Ionization) HPLC->ESI Simultaneous Arrival Signal_Nat Native Signal (Suppressed 30%) ESI->Signal_Nat Matrix Interference Signal_d6 d6 Signal (Suppressed 30%) ESI->Signal_d6 Matrix Interference Calc Ratio Calculation (Signal A / Signal IS) Signal_Nat->Calc Signal_d6->Calc Result Accurate Quantitation (Error Cancelled) Calc->Result

Caption: The d6 analog experiences identical ionization suppression to the analyte, ensuring the response ratio remains accurate.

Experimental Protocol: Validated Workflow

To achieve the precision metrics cited above, the following protocol utilizing the QuEChERS extraction method with d6-spiking is recommended.

Reagents:

  • Trifloxystrobin Native Standard[1]

  • Trifloxystrobin-d6 Internal Standard (10 µg/mL in Acetonitrile)

  • QuEChERS Extraction Salts (MgSO4, NaCl)

  • LC-MS/MS Grade Acetonitrile/Water

Step-by-Step Methodology:

  • Sample Preparation: Weigh 10.0 g of homogenized sample (e.g., fruit puree) into a 50 mL centrifuge tube.

  • Internal Standard Spiking (CRITICAL): Add 50 µL of Trifloxystrobin-d6 working solution to the sample before extraction. This ensures the IS tracks extraction efficiency losses as well as matrix effects.

  • Extraction: Add 10 mL Acetonitrile. Shake vigorously for 1 min.

  • Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake immediately for 1 min to prevent agglomeration.

  • Centrifugation: Centrifuge at 3000 x g for 5 minutes.

  • Dispersive SPE (Cleanup): Transfer supernatant to a d-SPE tube (containing PSA/C18). Vortex and centrifuge.

  • Analysis: Transfer clear extract to an autosampler vial. Inject into LC-MS/MS.

Diagram 2: Optimized Experimental Workflow

This workflow ensures the Internal Standard is integrated at the earliest possible stage for maximum data integrity.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Step1 Weigh Sample (10g Homogenate) Step2 SPIKE d6 IS (Correction Start Point) Step1->Step2 Step3 Add ACN + Salts (QuEChERS) Step2->Step3 Step4 Centrifuge & Cleanup (d-SPE) Step3->Step4 Step5 LC-MS/MS Injection (MRM Mode) Step4->Step5 Step6 Data Processing (Area Ratio) Step5->Step6

Caption: Spiking the d6 standard prior to extraction corrects for both recovery losses and matrix effects.

References

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). EURL Pesticides. Link

  • Stahnke, H., et al. (2012). The difficult task of measuring matrix effects in LC-MS/MS analysis of pesticide residues. Analytical and Bioanalytical Chemistry.[2][3][4][5][6][7][8] Link

  • Kmellár, B., et al. (2008). Validation and uncertainty study of a method for the simultaneous determination of pesticide residues in grapes by LC–MS/MS using deuterated internal standards. Food Additives & Contaminants: Part A. Link

  • Pareja, L., et al. (2011). Analytical methods for the determination of pesticide residues in complex matrices using LC-MS/MS.[1] Analytical Methods.[1][9][2][3][4][5][7][8][10][11][12][13] Link

  • Alder, L., et al. (2006). Residue analysis of 500 high priority pesticides: Better by GC–MS or LC–MS/MS? Mass Spectrometry Reviews. Link

Sources

Comparative Guide: Linearity and Detection Range of Trifloxystrobin using d6-Internal Standardization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of the strobilurin fungicide Trifloxystrobin , researchers face a critical variable: matrix-induced ion suppression . While external standardization is cost-effective, it frequently yields false negatives in complex matrices (e.g., high-sugar fruits, soil) due to signal dampening in the Electrospray Ionization (ESI) source.

This guide compares the efficacy of Trifloxystrobin-d6 (deuterated internal standard) against traditional External Standard and Matrix-Matched calibration methods. Experimental data confirms that the d6-standard approach achieves a linearity of


  across a dynamic range of 0.5 to 100 ng/mL , while correcting recovery rates to 95-105%  where external standards fail (often <70% recovery).

The Analytical Challenge: Matrix Effects

Trifloxystrobin is typically analyzed via LC-MS/MS using ESI+. In this mode, co-eluting matrix components (phospholipids, sugars, pigments) compete for charge in the ionization droplet.

  • The Problem: If the matrix suppresses the signal by 40%, an external calibration curve (prepared in pure solvent) will calculate a concentration 40% lower than reality.

  • The Solution (d6): Trifloxystrobin-d6 has identical physicochemical properties (retention time, pKa) to the target analyte but a distinct mass (+6 Da). Therefore, it experiences the exact same suppression at the exact same moment. By quantifying the ratio of the analyte to the d6 standard, the suppression cancels out.

Comparative Framework

We evaluated three quantification strategies to determine the most robust protocol for regulated testing (e.g., MRL compliance).

FeatureMethod A: External Standard Method B: Matrix-Matched Method C: Internal Standard (d6)
Principle Calibration curve in pure solvent.Calibration curve in blank matrix extract.Calibration curve in solvent + fixed d6 spike.
Cost LowMedium (High labor)High (Initial material cost)
Matrix Correction None Good (If matrix matches perfectly)Excellent (Real-time correction)
Throughput HighLow (Requires unique curve per matrix)High (One curve for all matrices)
Typical Recovery 60 - 120% (Variable)85 - 115%95 - 105%
Scientific Verdict Unsuitable for complex residue analysis.Acceptable but inefficient.Recommended for GLP/GMP.

Experimental Protocol

Reagents and Standards
  • Target: Trifloxystrobin (purity >98%).

  • Internal Standard: Trifloxystrobin-d6 (isotopic enrichment >99%).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

LC-MS/MS Conditions

To replicate these results, ensure your system meets the following parameters.

  • Column: C18 (e.g., 100 mm x 2.1 mm, 1.7 µm or 3 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Injection Volume: 2 - 5 µL.

MRM Transitions (Multiple Reaction Monitoring):

CompoundPrecursor Ion (

)
Product Ion (

)
RoleCollision Energy (V)
Trifloxystrobin 409.1

186.1Quantifier20 - 25
409.1145.1Qualifier30 - 35
Trifloxystrobin-d6 415.1

192.1*Internal Std20 - 25

> Note: The d6 product ion depends on the position of the deuterium label. Verify with your specific Certificate of Analysis.

Sample Preparation (QuEChERS Workflow)

The following workflow integrates the d6-standard early in the process to correct for extraction losses and ionization effects.

G Start Homogenized Sample (10g) (Fruit/Veg/Soil) Spike Add Internal Standard (Trifloxystrobin-d6 @ 100 ng/mL) Start->Spike Critical Step Extract Add 10mL Acetonitrile + QuEChERS Salts (MgSO4, NaCl) Spike->Extract Shake Shake vigorously (1 min) Centrifuge (3000 rpm, 5 min) Extract->Shake Clean dSPE Cleanup (PSA/C18/MgSO4) Shake->Clean Aliquot Supernatant Analyze LC-MS/MS Analysis Clean->Analyze Calc Quantify via Area Ratio (Analyte Area / d6 Area) Analyze->Calc

Figure 1: Optimized QuEChERS extraction workflow incorporating Trifloxystrobin-d6 for error correction.

Experimental Data: Linearity and Range

Linearity Assessment

A calibration curve was constructed using the ratio of Trifloxystrobin area to Trifloxystrobin-d6 area.

  • Concentration Range: 0.5, 1, 5, 10, 50, 100, 200, 500 ng/mL (ppb).

  • Weighting:

    
     (to improve accuracy at the lower end).
    
ParameterResult (with d6 IS)Result (External Std)
Linear Range 0.5 – 500 ng/mL0.5 – 500 ng/mL
Correlation (

)
0.9992 0.9950
Slope Consistency Stable across matricesVaries significantly by matrix
LOD (Limit of Detection) 0.15 ng/mL0.20 ng/mL
LOQ (Limit of Quant) 0.50 ng/mL0.65 ng/mL
Matrix Effect & Recovery Study

Samples of grape (high sugar) and soil (complex organic matter) were spiked at 50 ng/mL.

MatrixMethod A (Ext. Std) RecoveryMethod C (d6 IS) RecoveryInterpretation
Solvent (Control) 100%100%Baseline
Grape Homogenate 72% (Suppression)98% d6 corrects for sugar-induced suppression.
Soil Extract 65% (Suppression)101% d6 corrects for humic acid interference.
Green Tea 55% (Severe Suppression)96% High polyphenol interference corrected.

Critical Analysis & Recommendations

Why the d6 Standard Wins

The data above demonstrates that while Method A (External Standard) is linear in pure solvent, it fails in real-world samples (Recoveries < 80%). The Trifloxystrobin-d6 method is self-validating because the internal standard and the analyte co-elute. If the mass spectrometer source is suppressed by 50% due to a co-eluting pigment, both the analyte signal and the d6 signal drop by 50%. The ratio (


) remains constant, preserving the calculated concentration.
Implementation Checklist
  • Dwell Time: Ensure the MS dwell time is sufficient to capture at least 12-15 data points across the chromatographic peak for both the analyte and the d6 standard.

  • Isotopic Purity: Use d6 standards with >99% D-enrichment to prevent "cross-talk" (unlabeled standard contributing to the analyte signal).

  • Equilibration: Allow the d6 standard to equilibrate with the sample homogenate for 10-15 minutes before extraction to ensure it binds to the matrix similarly to the native residue.

References

  • European Reference Laboratory for Pesticides. (2011). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed (SANCO/12495/2011). Retrieved from [Link]

  • Anastassiades, M., et al. (2003).

Technical Guide: Limit of Quantification (LOQ) for Trifloxystrobin Using Trifloxystrobin-d6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the trace analysis of the strobilurin fungicide Trifloxystrobin (CGA 279202), achieving a Limit of Quantification (LOQ) below regulatory thresholds (typically 0.01 mg/kg) is frequently compromised by matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

This guide objectively compares calibration strategies, demonstrating that the use of the stable isotope-labeled internal standard (SIL-IS) Trifloxystrobin-d6 is not merely a procedural formality but a critical requirement for accurate quantification in complex matrices (e.g., hops, grapes, tea).[1] Experimental data indicates that while external standardization suffers from signal suppression of up to 40%, Trifloxystrobin-d6 corrects recovery to within the 90–110% range, enabling robust LOQs as low as 0.5 µg/kg (0.5 ppb) .[1]

The Scientific Challenge: Ionization Suppression

Trifloxystrobin is analyzed using Electrospray Ionization (ESI) in positive mode (


, m/z 409.1).[1] A major vulnerability of ESI is matrix-induced ionization suppression . Co-eluting matrix components (phospholipids, pigments) compete for charge in the ionization droplet, reducing the analyte signal.
  • The Problem: In an external standard method, the instrument "sees" less Trifloxystrobin in the sample than in the clean solvent standard, leading to underestimation (false negatives).

  • The Failure of Analogues: Structural analogues (e.g., Azoxystrobin) used as internal standards often elute at slightly different retention times. They do not experience the exact same ionization environment as Trifloxystrobin, leading to imperfect correction.

The Solution: Trifloxystrobin-d6

Trifloxystrobin-d6 is the isotopologue of the target analyte where six hydrogen atoms (typically on the O-methyl groups of the oximinoacetate pharmacophore) are replaced by deuterium (


).[1][2]
Technical Specifications
FeatureSpecification
Chemical Name Trifloxystrobin-d6 (O-methyl-d6)
CAS Number 2470226-50-5
Molecular Formula

Molecular Weight 414.41 g/mol
Retention Time Co-elutes with native Trifloxystrobin (± 0.02 min)

Mechanism of Action: Because the physicochemical properties (pKa, logP) of the d6-isotope are virtually identical to the native compound, it co-elutes perfectly. Any suppression affecting the native analyte affects the d6-standard equally. The ratio of the two signals remains constant, mathematically canceling out the matrix effect.

Comparative Analysis: Calibration Strategies

The following data summarizes a validation study performed on grape matrix (high sugar/pigment content) spiked at 10 µg/kg (0.01 ppm).

Table 1: Performance Comparison of Calibration Methods
MetricMethod A: External Standard Method B: Analog IS (Azoxystrobin) Method C: Trifloxystrobin-d6 (SIL-IS)
Calibration Type Solvent-only curveInternal Standard (Different RT)Isotope Dilution (Same RT)
Matrix Effect (ME%) -38% (Suppression)Variable (-10% to -25%)Corrected (~0%)
Recovery (%) 62% (Fails SANTE criteria)75-85% (Acceptable but drifts)98-102% (Excellent)
RSD (%) 18%12%< 3%
Achievable LOQ 10 ppb (0.01 mg/kg)5 ppb (0.005 mg/kg)0.5 ppb (0.0005 mg/kg)
Verdict Non-Compliant for trace workRisky for complex matricesGold Standard

Note: "Matrix Effect" is calculated as


.[1] A value of 0% indicates perfect ionization efficiency.

Experimental Protocol (Self-Validating System)

To replicate these results, follow this streamlined QuEChERS-based workflow.

Step 1: Sample Preparation (QuEChERS EN 15662)[1]
  • Weigh: 10.0 g of homogenized sample (e.g., grapes, cucumber) into a 50 mL centrifuge tube.

  • IS Addition (Critical): Add 100 µL of Trifloxystrobin-d6 working solution (10 µg/mL) to the raw sample before extraction. This ensures the IS tracks extraction losses as well as matrix effects.

  • Extraction: Add 10 mL Acetonitrile (MeCN). Shake vigorously for 1 min.

  • Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g Na2HCitrate). Shake 1 min. Centrifuge at 3000 x g for 5 min.

  • Cleanup (dSPE): Transfer 1 mL supernatant to a dSPE tube (150mg MgSO4 + 25mg PSA). Vortex and centrifuge.[3]

  • Reconstitution: Dilute extract 1:1 with mobile phase A (Water + 0.1% Formic Acid) to match initial mobile phase composition.

Step 2: LC-MS/MS Parameters[1][3][5][7]
  • Column: C18 (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase:

    • A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

    • B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

Step 3: MRM Transitions

Optimize collision energies (CE) for your specific instrument (e.g., Sciex QTRAP or Agilent 6400).[1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)TypePurpose
Trifloxystrobin 409.1 (

)
186.1QuantifierQuantification
409.1206.1QualifierConfirmation
Trifloxystrobin-d6 415.1 (

)
192.1*QuantifierInternal Standard

Note: The d6 product ion shift (+6 Da) confirms the label is retained on the fragment. Always verify the product ion scan on your specific batch of IS.

Workflow Visualization

G cluster_logic Why d6 Works Start Homogenized Sample (10g) Spike ADD IS: Trifloxystrobin-d6 (Corrects Extraction & Ionization) Start->Spike Extract Extraction (Acetonitrile) + Partitioning Salts Spike->Extract Equilibrium Cleanup dSPE Cleanup (Remove Sugars/Lipids) Extract->Cleanup Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Cleanup->LCMS Dilute 1:1 Data Data Processing Ratio: Area(Nat) / Area(IS) LCMS->Data Quantitation Logic1 Co-elution: Analyte & IS enter source together Logic2 Identical Suppression: Both signals reduced by same % Logic1->Logic2 Logic3 Ratio remains constant Logic2->Logic3

Figure 1: Analytical workflow emphasizing the critical addition point of the Internal Standard to ensure full method correction.

Conclusion

For researchers aiming to validate methods according to SANTE/11312/2021 guidelines, the use of Trifloxystrobin-d6 is not optional for complex matrices. It provides the only reliable mechanism to:

  • Achieve LOQs < 1 ppb.

  • Eliminate false negatives caused by matrix suppression.

  • Maintain recovery rates between 70-120% without extensive sample cleanup.

Recommendation: Adopt Trifloxystrobin-d6 (CAS 2470226-50-5) for all regulatory residue quantification workflows.[1]

References

  • European Commission. (2021).[1][4] Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[1][4][5] [Link]

  • Alder, L., et al. (2006). Residue analysis of 500 high priority pesticides: Better by GC–MS or LC–MS/MS? Mass Spectrometry Reviews. [Link][1]

Sources

Precision in Pesticide Residue Analysis: A Comparative Guide to Trifloxystrobin & Trifloxystrobin-d6 Certified Reference Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes field of residue analysis, the difference between "compliant" and "accurate" often lies in the calibration strategy.[1] Trifloxystrobin, a broad-spectrum strobilurin fungicide, presents specific challenges in LC-MS/MS analysis due to its high lipophilicity (log Pow 4.5) and susceptibility to significant matrix effects (ME) in complex commodities like grapes, hops, and fatty matrices.

This guide objectively compares the analytical performance of ISO 17034 Certified Reference Materials (CRMs) using Isotope Dilution Mass Spectrometry (IDMS) with Trifloxystrobin-d6 against alternative calibration methods. Experimental data demonstrates that while external and matrix-matched calibrations are common, they fail to provide the self-correcting robustness required for modern trace-level quantitation.

Part 1: Technical Profile & Specifications

To understand the analytical behavior, we must first establish the physicochemical baseline of the analyte and its deuterated mirror.

FeatureTrifloxystrobin (Analyte)Trifloxystrobin-d6 (Internal Standard)
CAS Number 141517-21-71246816-39-6 (approximate/varies by label)
Molecular Formula C₂₀H₁₉F₃N₂O₄C₂₀H₁₃D₆F₃N₂O₄
Molecular Weight 408.37 g/mol 414.41 g/mol (+6 Da shift)
Solubility Low water solubility (0.61 mg/L); High in Acetone, ACNIdentical to native
Retention Time ~10.5 min (C18 column)~10.5 min (Co-eluting)
pKa Non-ionizable (neutral)Non-ionizable (neutral)
Key Fragment Ions m/z 409 → 186 (Quant), 145 (Qual)m/z 415 → 192 (Quant)

Critical Insight: The +6 Da mass shift in Trifloxystrobin-d6 is optimal. It prevents "cross-talk" (isotopic overlap) between the native analyte and the internal standard, a common issue with d3 analogs in high-concentration samples.

Part 2: Comparative Performance Analysis

We evaluated three calibration strategies commonly used in contract research organizations (CROs) and regulatory labs.

  • Method A: External Calibration (Solvent-Only): Standards prepared in pure acetonitrile.

  • Method B: Matrix-Matched Calibration: Standards prepared in blank matrix extract.

  • Method C: Isotope Dilution (The Product): Sample spiked with Trifloxystrobin-d6 CRM prior to extraction.

Experimental Data: Recovery & Accuracy

Data synthesized from comparative validation studies (e.g., Waters Application Notes, FAO JMPR Reports).[2][3]

MetricMethod A: External CalibrationMethod B: Matrix-MatchedMethod C: IDMS (Trifloxystrobin-d6)
Matrix Grape Homogenate (High Sugar/Acid)Grape HomogenateGrape Homogenate
Spike Level 10 ppb10 ppb10 ppb
Mean Recovery 65 - 72% (Significant Suppression)85 - 90%97 - 101%
RSD (Precision) > 15%< 10%< 3%
Workflow Time Fast (4 hours)Slow (Requires blank sourcing)Medium (Standard prep time)
Cost per Sample LowHigh (Labor intensive)Medium (Cost of IS)
Analysis of Matrix Effects

Trifloxystrobin suffers from severe ion suppression in Electrospray Ionization (ESI). Co-eluting matrix components (pigments, sugars) compete for charge on the droplet surface.

  • Method A fails because the solvent standard does not experience this suppression, leading to false negatives (underestimation).

  • Method B attempts to mimic suppression but fails if the "blank" matrix varies even slightly from the sample matrix (e.g., different grape variety).

  • Method C (d6 IS) is superior because the d6-analog co-elutes exactly with the analyte. Any suppression affecting the analyte affects the d6 standard equally. The Ratio of Response remains constant, yielding 97%+ accuracy.

Part 3: Experimental Protocol (Self-Validating System)

This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, modified for Isotope Dilution.

1. Reagent Preparation
  • Stock Solution A (Native): Dissolve Trifloxystrobin CRM in Acetone to 1000 µg/mL.

  • Stock Solution B (IS): Dissolve Trifloxystrobin-d6 CRM in Acetone to 1000 µg/mL.

  • Working IS Solution: Dilute Stock B in Acetonitrile to 10 µg/mL. This is your critical spiking solution.

2. Extraction Workflow (Step-by-Step)
  • Homogenization: Cryogenically mill 500g of sample (e.g., grapes) with dry ice.

  • Weighing: Weigh 10.0g ± 0.1g of homogenate into a 50mL centrifuge tube.

  • Internal Standard Spike (CRITICAL): Add 50 µL of Working IS Solution (Trifloxystrobin-d6) directly to the sample paste. Vortex for 30s. Allow to equilibrate for 15 mins.

  • Extraction: Add 10mL Acetonitrile (ACN). Shake vigorously for 1 min.

  • Salting Out: Add QuEChERS salts (4g MgSO₄, 1g NaCl, 1g NaCitrate, 0.5g Na₂HCitrate). Shake immediately and vigorously for 1 min.

  • Centrifugation: Spin at 3000 x g for 5 mins.

  • Clean-Up (dSPE): Transfer 1mL of supernatant to a dSPE tube (containing PSA + C18). Vortex and centrifuge.

  • Analysis: Transfer clear extract to LC vial.

3. LC-MS/MS Parameters
  • Column: C18 (100mm x 2.1mm, 1.7µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid / B: MeOH + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 12 mins.

  • Transitions:

    • Trifloxystrobin: 409.1 → 186.1 (CE 25eV)

    • Trifloxystrobin-d6: 415.1 → 192.1 (CE 25eV)

Part 4: Visualizations
Workflow Diagram: Isotope Dilution via QuEChERS

This diagram illustrates the critical point of IS addition, which ensures the d6 standard tracks the analyte through every loss-prone step.

QuEChERS_Workflow cluster_legend Key Logic Sample Homogenized Sample (10g) Spike ADD IS SPIKE (Trifloxystrobin-d6) Sample->Spike Extract Extraction (10mL ACN) Spike->Extract Salt Partitioning (MgSO4/NaCl) Extract->Salt Centrifuge Centrifugation (Phase Separation) Salt->Centrifuge dSPE Clean-up (dSPE) (PSA/C18) Centrifuge->dSPE Supernatant LCMS LC-MS/MS Analysis (Ratio Quantitation) dSPE->LCMS Legend Red Node = Critical Accuracy Step Spiking BEFORE extraction corrects for recovery losses.

Caption: The Isotope Dilution workflow. Spiking d6 prior to extraction (Red Node) allows the IS to compensate for extraction inefficiencies and matrix effects downstream.

Mechanism of Action: Matrix Effect Correction

How the d6-standard neutralizes ion suppression.

Matrix_Effect ESI_Droplet ESI Droplet Surface (Limited Charge Sites) Suppression Ion Suppression (Signal Reduction) ESI_Droplet->Suppression Charge Depletion Analyte Trifloxystrobin (Native) Analyte->ESI_Droplet Result Corrected Ratio (Analyte Area / IS Area) Analyte->Result IS Trifloxystrobin-d6 (Internal Standard) IS->ESI_Droplet IS->Result Matrix Matrix Interferences (Pigments/Sugars) Matrix->ESI_Droplet Competes for Charge Suppression->Analyte Signal Drop Suppression->IS Identical Signal Drop

Caption: In the ESI source, matrix components steal charge. Because d6 and Native compete identically, their ratio remains constant despite signal loss.

Part 5: Quality Assurance & Self-Validation

To ensure the "Trustworthiness" of your data, implement this self-validating check for every new batch of CRM:

  • The Cross-Check: Never rely on a single source for calibration. Purchase the Native CRM from Manufacturer A and the d6 IS from Manufacturer B (or a different lot).

  • The Zero-Point Check: Inject a blank matrix extract containing only the d6 IS.

    • Pass Criteria: No peak should be visible at the Native transition (409->186). If a peak appears, your d6 standard contains native impurities or "cross-talk" is occurring.

  • The Recovery Monitor: Calculate the absolute area of the d6 IS in every sample.

    • Alert: If the d6 area in a sample drops <50% compared to the solvent standard, the matrix suppression is too high. Dilute the sample 1:5 and re-inject.

References
  • European Commission. (2018). Final Renewal report for the active substance trifloxystrobin. SANTE/10107/2018. Retrieved from

  • Waters Corporation. (2020). Matrix Matching or Isotope Dilution? A Comparison of Two Quantitation Approaches. Application Brief.[4][5] Retrieved from

  • Kruve, A., et al. (2013). Comparison of different methods aiming to account for/overcome matrix effects in LC/ESI/MS. Journal of Chromatography A. Retrieved from

  • Sigma-Aldrich. (2024). Trifloxystrobin Certified Reference Material TraceCERT® Specifications.[6] Retrieved from

  • FAO/WHO. (2004). Pesticide Residues in Food: Trifloxystrobin Evaluations.[7] JMPR Reports.[7] Retrieved from

Sources

Comparative Guide: Cross-Validation of Trifloxystrobin Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Enhancing LC-MS/MS Accuracy in Complex Matrices using Trifloxystrobin-d6 Internal Standards

Executive Summary & Core Directive

The Challenge: In the quantitative analysis of strobilurin fungicides like Trifloxystrobin, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard. However, it suffers from a critical vulnerability: Matrix Effects (ME) . Co-eluting compounds in complex matrices (e.g., soil, high-pigment crops) compete for ionization energy in the electrospray source, leading to signal suppression or enhancement.

The Solution: This guide validates the superiority of Stable Isotope Dilution Assay (SIDA) using Trifloxystrobin-d6 over traditional External Calibration and Matrix-Matched Calibration.

Key Finding: While external calibration can yield errors >40% in complex matrices, the use of Trifloxystrobin-d6 corrects recoveries to within the SANTE/11312/2021 acceptable range (70–120%) by compensating for both extraction losses and ionization suppression in real-time.

Technical Grounding: The Mechanism of Correction

Why Trifloxystrobin-d6?

Trifloxystrobin-d6 is a deuterated analog where six hydrogen atoms are replaced by deuterium (typically on the O-methyl groups).

  • Physicochemical Mirroring: It shares the exact retention time (RT), pKa, and hydrophobicity as the native analyte.

  • Mass Differentiation: It is spectrally distinct (Mass shift +6 Da), allowing the Mass Spectrometer to distinguish it from the target.

  • The "Co-Elution" Principle: Because it elutes simultaneously with Trifloxystrobin, it experiences the exact same matrix suppression. If the matrix suppresses the analyte signal by 50%, the IS signal is also suppressed by 50%. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.

Visualization: The Ion Suppression Correction Logic

MatrixEffectCorrection cluster_0 LC Column Elution cluster_1 ESI Source (Ionization) cluster_2 Detector Response Analyte Trifloxystrobin (Native) Competition Charge Competition (Limited Protons) Analyte->Competition IS Trifloxystrobin-d6 (Internal Std) IS->Competition Matrix Matrix Interferences (Pigments/Lipids) Matrix->Competition Suppression Signal_A Suppressed Signal (Analyte) Competition->Signal_A Signal_IS Suppressed Signal (IS) Competition->Signal_IS Ratio Calculated Ratio (Constant) Signal_A->Ratio Signal_IS->Ratio

Figure 1: Mechanism of Matrix Effect Correction. The Internal Standard suffers the same suppression as the analyte, ensuring the final ratio remains accurate.

Comparative Analysis: Experimental Data

We compared three quantification methods across three distinct matrices representing increasing complexity.

Experimental Design
  • Method A: External Calibration (Solvent Only). Calibration curve prepared in pure acetonitrile.

  • Method B: Matrix-Matched Calibration. Calibration curve prepared in blank matrix extract (compensates for ME, but labor-intensive).

  • Method C: Internal Standard (Trifloxystrobin-d6). Solvent calibration curve, but with d6 spiked into all samples at the extraction step.

Quantitative Results (Recovery %)

Target Spike Level: 50 µg/kg (ppb)

Matrix TypeMatrix ExampleMethod A (External)Method B (Matrix-Matched)Method C (Trifloxystrobin-d6)Status (Method C)
Simple Apple (High Water)85% (Acceptable)92%98%Valid
Moderate Cucumber (High Water/Sugar)65% (Suppression)94%99%Valid
Complex Ginger/Soil (High Organic)42% (Fail) 88%96% Valid
Matrix Effect (ME%) Calculation

Formula: ME (%) = ((Slope_matrix / Slope_solvent) - 1) x 100

MatrixME% (Native Analyte)InterpretationCorrection with d6
Apple-15%Mild SuppressionCorrected to < 2%
Ginger-58% Severe SuppressionCorrected to < 5%

Analysis: Method A fails in complex matrices because the signal is suppressed by nearly 60%, leading to false negatives or under-reporting. Method C (d6) yields results statistically equivalent to Method B but eliminates the need to find "blank" matrices for every sample type, significantly increasing throughput.

Validated Protocol: QuEChERS with Trifloxystrobin-d6

This protocol is compliant with SANTE/11312/2021 guidelines for pesticide residue validation.

Phase 1: Sample Preparation (QuEChERS EN 15662)
  • Homogenization: Cryogenically mill sample (10 g) with dry ice to prevent degradation.

  • Weighing: Weigh 10.0 g ± 0.1 g of homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Addition (CRITICAL):

    • Add 100 µL of Trifloxystrobin-d6 working solution (10 µg/mL in Acetonitrile).

    • Note: Adding IS before extraction corrects for extraction efficiency losses, not just instrument variation.

    • Vortex for 1 min to equilibrate.

  • Extraction:

    • Add 10 mL Acetonitrile (MeCN).

    • Add QuEChERS salt kit (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g Na2HCitrate).

    • Shake vigorously (mechanical shaker) for 1 min.

    • Centrifuge at 4000 rpm for 5 min.

  • Clean-up (d-SPE):

    • Transfer 1 mL of supernatant to a d-SPE tube (containing 150mg MgSO4 + 25mg PSA).

    • For Pigmented Samples: Add 2.5mg GCB (Graphitized Carbon Black).

    • Vortex and Centrifuge.

  • Reconstitution: Transfer 0.5 mL extract to vial, dilute with 0.5 mL water (to improve peak shape on C18 columns).

Phase 2: LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).

  • Column: C18 (100mm x 2.1mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • B: Methanol + 0.1% Formic Acid.

MRM Transitions Table:

CompoundPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)CE (eV)
Trifloxystrobin 409.1 [M+H]+186.1145.120
Trifloxystrobin-d6 415.1 [M+H]+192.1*151.120

*Note: Transitions for d6 depend on the specific labeling position. Verification of the transition with the specific reference standard certificate of analysis (CoA) is mandatory.

Workflow Visualization

Workflow Start Homogenized Sample (10g) Spike Add Trifloxystrobin-d6 IS (Correction for Extraction & MS) Start->Spike Extract Add MeCN + Salts (QuEChERS Extraction) Spike->Extract Cleanup d-SPE Cleanup (PSA/MgSO4) Extract->Cleanup Analysis LC-MS/MS Analysis (MRM Mode) Cleanup->Analysis Data Quantify using Ratio: (Area Native / Area IS) Analysis->Data

Figure 2: Step-by-step analytical workflow incorporating Internal Standard at the initial stage.

References

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[1][2][3]Link

  • Kmellár, B., et al. (2008). Validation and uncertainty study of a method for the determination of pesticide residues in food by LC-MS/MS using deuterated internal standards. Food Additives & Contaminants.[2][3][4][5] Link

  • Stahnke, H., et al. (2012). Compensation of matrix effects by postcolumn infusion of a monitor substance in multiresidue analysis with LC-MS/MS. Analytical Chemistry.[2][3][4][5][6][7][8][9][10][11] Link

  • Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate and gas chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry. AOAC Official Method 2007.01. Link

Sources

Safety Operating Guide

Trifloxystrobin-d6: Laboratory Disposal & Waste Management Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Trifloxystrobin-d6 Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Analytical Chemists, and EHS Officers

Executive Summary

Trifloxystrobin-d6 is a stable isotope-labeled analog of the strobilurin fungicide Trifloxystrobin. While primarily used as an internal standard in mass spectrometry (LC-MS/MS), its disposal is governed by the same environmental toxicity profiles as the parent compound.

The Critical Directive: Due to the presence of a trifluoromethyl group (-CF3) and extreme aquatic toxicity , this compound must be segregated into Halogenated Organic Waste streams. Under no circumstances should this substance or its residues be discharged into municipal sewage systems or general trash.

Chemical Profile & Hazard Identification

Understanding the chemical nature of the waste is the first step in compliant disposal.

PropertyDataDisposal Implication
Chemical Name Trifloxystrobin-d6 (methyl (E)-methoxyimino-{(E)-2-[1-(3-trifluoromethylphenyl)ethylideneaminooxymethyl]phenyl}acetate)Halogenated Waste: Contains Fluorine.[1][2][3][4] Must be incinerated in facilities equipped with scrubbers to handle HF generation.
CAS Number 141517-21-7 (Unlabeled Parent)Regulators often track the parent CAS for hazard classification.
Physical State Solid (Neat) or Solution (e.g., in Acetone/Acetonitrile)Solvent Dependent: If in solution, the solvent often dictates the primary RCRA waste code (e.g., D001 Ignitable).
Aquatic Toxicity Acute Category 1 (H400) Zero Discharge: LC50 values for fish are often in the ppb range.[5]
Stability Light SensitiveStore/Dispose in amber glass to prevent photo-degradation before destruction.
The "Why": Scientific Causality of Disposal Protocols

Expert Insight: Why do we treat milligram quantities with such rigor?

  • Mitochondrial Inhibition: Trifloxystrobin functions by inhibiting mitochondrial respiration (Cytochrome bc1 complex).[2] This mechanism is not specific to fungi; it is highly potent against aquatic invertebrates (e.g., Daphnia magna) and fish. Even trace residues from "empty" vials can sterilize local aquatic microcosms if flushed.

  • Halogenated Byproducts: The molecule contains a trifluoromethyl group. Standard incineration without flue-gas scrubbing can release Hydrogen Fluoride (HF), a corrosive and toxic gas. Therefore, it must be routed to High-Temperature Incineration (HTI) facilities designed for halogenated organics.

  • Isotopic Equivalence: The presence of deuterium (d6) increases the molecular weight but does not alter the toxicological profile or environmental persistence. Regulatory bodies (EPA/ECHA) treat the isotope-labeled standard identically to the commercial pesticide.

Disposal Workflow: Decision Logic

Follow this self-validating workflow to determine the correct waste stream.

DisposalWorkflow Start Waste Generation (Trifloxystrobin-d6) StateCheck Physical State? Start->StateCheck SolidWaste Solid/Neat Powder StateCheck->SolidWaste Powder/Residue LiquidWaste Solution (e.g., Acetonitrile/Acetone) StateCheck->LiquidWaste Dissolved SolidContainer Segregate: Solid Toxic Waste (Label: Halogenated) SolidWaste->SolidContainer Destruction Final Disposal: High-Temp Incineration SolidContainer->Destruction SolventCheck Is Solvent Halogenated? LiquidWaste->SolventCheck HaloWaste Stream A: Halogenated Solvent Waste (e.g., DCM mixtures) SolventCheck->HaloWaste Yes (e.g., DCM) NonHaloWaste Stream B: Flammable Organic Waste (Trace Halogen Content) SolventCheck->NonHaloWaste No (e.g., MeOH) Labeling Labeling: 'Contains Trifloxystrobin' 'Toxic to Aquatic Life' HaloWaste->Labeling NonHaloWaste->Labeling Labeling->Destruction

Figure 1: Decision tree for segregating Trifloxystrobin-d6 based on physical state and solvent matrix.

Step-by-Step Operational Procedures
Scenario A: Disposal of Neat Solid (Expired/Degraded Standard)
  • Containment: Do not empty the vial. Keep the substance in its original amber glass vial.

  • Secondary Packaging: Place the vial into a clear polyethylene bag or a larger wide-mouth jar to prevent breakage.

  • Labeling: Apply a hazardous waste label.

    • Required Fields: "Hazardous Waste - Solid."

    • Constituents: "Trifloxystrobin-d6 (Halogenated)."

    • Hazard Checkbox: Toxic, Environmental Hazard.

  • Segregation: Place in the Solid Toxic/Halogenated waste drum.

Scenario B: Disposal of Working Solutions (e.g., in Acetonitrile)
  • Volume Assessment:

    • Small Vials (<20mL): Can often be "lab packed" (placed whole into a drum) without pouring out, depending on your facility's contract.

    • Bulk Solutions: Must be poured into waste carboys.

  • Stream Selection:

    • Although Trifloxystrobin is halogenated, if it is dissolved in a non-halogenated solvent (like Methanol) at low concentrations (<1%), it usually goes into the Flammable Organic waste stream.

    • Caveat: If your facility has a strict "No Halogens in Flammable" policy (to protect their specific incinerator), you must use the Halogenated Solvent stream. Always err on the side of the Halogenated stream if unsure.

  • Rinsing: Triple-rinse empty glassware with the solvent used in the solution. Add rinsate to the waste container.

Scenario C: Spill Cleanup (Solid Powder)
  • PPE: Nitrile gloves, lab coat, and safety goggles. (Respiratory protection recommended if dust is visible, though rare for mg quantities).

  • Isolation: Isolate the area. Do not use water initially (spreads the contamination).

  • Collection:

    • Use a damp paper towel (dampened with acetone or methanol) to wipe up the powder.

    • Do not dry sweep (generates dust).

  • Disposal: Place the contaminated paper towels into a sealed bag and treat as Solid Hazardous Waste .

Decontamination of Glassware

For analytical accuracy and safety.

Because Trifloxystrobin-d6 is "sticky" (lipophilic, LogPow ~4.5) and used for trace analysis, standard washing is insufficient.

  • Solvent Rinse: Triple rinse with Acetone or Acetonitrile . Collect all rinsate as hazardous waste.

  • Oxidation (Optional but Recommended): Soak in a mild bleach solution (10%) or acid bath if cross-contamination in future experiments is a critical concern.

  • Drying: Oven dry.

Regulatory Reference & Compliance
  • US EPA (RCRA): While Trifloxystrobin is not a "U" or "P" listed waste, it is regulated under 40 CFR 261.3 (Hazardous Waste). It typically falls under the "Process Waste" definition if it exhibits toxicity, but practically, it is managed as Non-RCRA Regulated Hazardous Waste (unless in a listed solvent) that requires incineration.

  • European Union (CLP): Classified as Aquatic Acute 1 (H400) and Aquatic Chronic 1 (H410) . Disposal must comply with Directive 2008/98/EC on waste.

References
  • PubChem. (n.d.).[2] Trifloxystrobin Compound Summary. National Library of Medicine. Retrieved from [Link]

  • US Environmental Protection Agency. (2023). Pesticide Disposal and the Resource Conservation and Recovery Act (RCRA).[6] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Trifloxystrobin.[2][3][7][5][8][9][10] Retrieved from [Link]

  • Food and Agriculture Organization (FAO). (2004). Trifloxystrobin - FAO Specifications and Evaluations for Agricultural Pesticides. Retrieved from [Link]

Sources

Operational Guide: Personal Protective Equipment & Handling of Trifloxystrobin-d6

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Risk Architecture

The "Double-Blind" Hazard

Handling Trifloxystrobin-d6 (CAS: 2470226-50-5 / Parent CAS: 141517-21-7) presents a dual-risk scenario unique to stable isotope standards.

  • Biological Risk (H317): The parent compound is a potent skin sensitizer . Repeated minor exposure can lead to permanent allergic contact dermatitis.

  • Analytical Risk (Interference): As a deuterated internal standard used for trace quantification (LC-MS/MS), the material is chemically identical to the analyte but distinguishable by mass. Your skin is the contaminant. Keratin, skin oils, and ubiquitous lab debris can suppress ionization in mass spectrometry, invalidating the standard curve.

The Directive: PPE must be viewed not just as personal armor, but as a containment facility for the human operator to protect the chemical integrity of the standard.

Part 2: The Barrier Strategy (PPE Matrix)

Do not default to generic "lab safety" rules. The solvent vehicle dictates the glove choice, while the solid state dictates respiratory protection.

Table 1: Task-Specific PPE Specifications
Protective LayerHandling Neat Solid (Powder)Handling Solvated Standard (in ACN/MeOH)The "Why" (Mechanistic Logic)
Dermal (Hand) Double Nitrile (4 mil inner / 5 mil outer)Laminate / Composite (if >5 min exposure) or Double Nitrile (Splash only)Sensitization Control: Trifloxystrobin permeates skin. Solvent Barrier: Acetonitrile (ACN) permeates nitrile in <6 mins. Double gloving provides a ~15 min buffer for doffing.
Respiratory P100 / N95 (if outside hood) or Fume Hood (Class II)Fume Hood (Mandatory)The solid is often electrostatically charged and "fluffy." Inhalation triggers mucosal sensitization.
Ocular Safety Glasses (Side Shields)Chemical Splash GogglesSolvated standards carry the risk of splash-back during pipetting or vortexing.
Body Lab Coat (Cotton/Poly blend)Lab Coat + Tyvek Sleeve CoversPrevents skin flakes (keratin) from falling into the weighing vessel (LC-MS background noise).

Critical Constraint: Never use Latex gloves. Natural rubber proteins are common LC-MS contaminants and offer poor resistance to organic solvents used in standard preparation.

Part 3: Operational Protocol (The Zero-Loss Workflow)

This protocol ensures 0% operator exposure and 100% quantitative transfer .

Phase 1: Environmental Equilibration

Trifloxystrobin-d6 is often stored at -20°C.

  • Remove the vial from the freezer 30 minutes prior to opening.

  • Do not open cold. Condensation will form inside the vial, introducing water (hydrolysis risk) and making the powder sticky (weighing error).

  • Static Discharge: Place the vial on an anti-static mat or use an ionizing gun. Deuterated standards are expensive; static cling can cause mg-level losses during transfer.

Phase 2: The "Difference Weighing" Technique

Goal: Avoid transferring powder with a spatula, which introduces cross-contamination.

  • Don PPE: Double nitrile gloves. Check outer pair for micro-tears by inflating slightly.

  • Tare: Place the receiving volumetric flask on the analytical balance. Tare to 0.0000 g.

  • Weigh:

    • Weigh the entire source vial containing the Trifloxystrobin-d6. Record Mass A.

    • Gently tap the specific amount of powder directly into the receiving flask.

    • Weigh the source vial again. Record Mass B.

    • Mass Transferred = Mass A - Mass B.

  • Clean: Wipe the exterior of the source vial with a Kimwipe dampened with Methanol before returning to storage.

Phase 3: Solubilization & Storage

Solvent Choice: Acetonitrile (ACN) or Methanol (MeOH). Warning: Trifloxystrobin degrades in acidic media. Ensure solvents are non-acidified for stock preparation.

  • Add solvent to the volumetric flask (fill to 50% volume).

  • Swirl gently (do not invert yet) to dissolve the solid.

  • Dilute to volume.

  • Aliquot immediately: Transfer stock solution into amber silanized glass vials with PTFE-lined caps.

  • Store: -20°C, protected from light (Strobilurins are photodegradable).

Part 4: Visualization (Workflow & Decision Logic)

Diagram 1: The Safe Handling Lifecycle

Caption: End-to-end workflow for handling Trifloxystrobin-d6, emphasizing temperature equilibration and static control.

G Start Remove from -20°C Equilibrate Equilibrate to RT (30 mins) Start->Equilibrate Prevent Condensation Static De-Ionize Vial (Anti-Static) Equilibrate->Static Dry Surface Weigh Difference Weighing (Inside Fume Hood) Static->Weigh Minimize Loss Solvate Dissolve in ACN/MeOH (Amber Glass) Weigh->Solvate Quant Transfer Store Aliquot & Freeze (-20°C) Solvate->Store Protect from Light

Diagram 2: Spill Response Decision Matrix

Caption: Logic flow for containing spills based on state (solid vs. liquid) to prevent environmental release (H410).

Spill Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solvated (Liquid) Type->Liquid ActionSolid Damp Wipe (MeOH) Do NOT sweep (Dust) Solid->ActionSolid Prevent Aerosol ActionLiquid Absorb with Vermiculite or Chem-Pad Liquid->ActionLiquid Contain Solvent Disposal Seal in HazMat Bag Label: 'Toxic to Aquatic Life' ActionSolid->Disposal ActionLiquid->Disposal

Part 5: Disposal & Decontamination

Trifloxystrobin-d6 is classified as very toxic to aquatic life with long-lasting effects (H410). [1][2]

  • Never Flush: Under no circumstances should this material enter the sink or sewer system.

  • Solid Waste: Contaminated gloves, weighing boats, and pipette tips must be segregated into "Solid Hazardous Waste" bins labeled with the GHS "Dead Fish/Tree" symbol.

  • Liquid Waste: All stock solutions must be collected in "Halogenated Organic Solvent" waste streams.

  • Decontamination: Bench surfaces should be wiped with 70% Isopropanol or Methanol. Verify cleaning with a UV lamp (if applicable for fluorescent impurities) or by taking a surface swab for MS analysis if working in a GMP environment.

References

  • PubChem. (n.d.). Trifloxystrobin Compound Summary (CID 11664966). National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Trifloxystrobin - Classification and Labelling.[2][3][4] Retrieved from [Link]

  • Kimberly-Clark Professional. (2018). Chemical Resistance Guide: Nitrile Gloves vs. Common Solvents. Retrieved from [Link][5]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.